molecular formula C10H14O4 B100064 3-(4-Methoxyphenoxy)propane-1,2-diol CAS No. 17131-52-1

3-(4-Methoxyphenoxy)propane-1,2-diol

Cat. No.: B100064
CAS No.: 17131-52-1
M. Wt: 198.22 g/mol
InChI Key: UWZDUHTYIUMENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenoxy)propane-1,2-diol is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZDUHTYIUMENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290546
Record name 3-(4-Methoxyphenoxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17131-52-1
Record name 3-(4-Methoxyphenoxy)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17131-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-(p-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017131521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17131-52-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Methoxyphenoxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenoxy)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTC7XJF9VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of 3-(4-Methoxyphenoxy)propane-1,2-diol. It is a significant compound, recognized both as a derivative of the centrally acting muscle relaxant Mephenesin and as a known impurity of the widely used expectorant, Guaifenesin. This document is designed to serve as a crucial resource for researchers, scientists, and professionals engaged in drug development, offering detailed methodologies and critical insights into the compound's behavior and characteristics. By consolidating key technical data and procedural knowledge, this guide aims to facilitate advanced research and development activities involving this molecule.

Introduction

This compound, a member of the aryloxypropanediol class of organic compounds, possesses a molecular structure that warrants detailed investigation for its potential applications and interactions in biological systems.[1] Its structural similarity to Mephenesin, a centrally acting muscle relaxant, and its status as an impurity in Guaifenesin formulations highlight its importance in pharmaceutical science.[2][3] A thorough understanding of its basic properties is paramount for quality control, pharmacological studies, and the development of new therapeutic agents.

This guide delves into the physicochemical properties, synthesis, and analytical characterization of this compound. It provides a foundational understanding for professionals in the field, explaining the rationale behind experimental choices and ensuring the trustworthiness of the described protocols.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄[4]
Molecular Weight 198.22 g/mol [4]
CAS Number 17131-52-1[5]
Appearance Crystalline solid[6]
Melting Point 70-71 °C[6]
Boiling Point Not available
Solubility Soluble in water, alcohol, propylene glycol, and chloroform.[6][7][6][7]
IUPAC Name 3-(4-methoxyphenyl)propane-1,2-diol[8]

Synthesis and Purification

The synthesis of this compound is a critical process for obtaining the pure compound for research and as a reference standard. A common and effective method for the synthesis of 3-aryloxy-propane-1,2-diols involves the nucleophilic ring-opening of an epoxide with a phenoxide.[1]

Synthetic Workflow

The following diagram illustrates a typical synthetic route for this compound.

Synthesis_Workflow Reactant1 4-Methoxyphenol Intermediate Sodium 4-methoxyphenoxide Reactant1->Intermediate Deprotonation Reactant2 Glycidol Product This compound Reactant2->Product Base Base (e.g., NaOH) Base->Intermediate Solvent Solvent (e.g., Water/Ethanol) Solvent->Product Intermediate->Product Nucleophilic Attack Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Preparation of Sodium 4-methoxyphenoxide:

    • Dissolve 4-methoxyphenol in a suitable solvent mixture, such as ethanol and water.

    • Add an equimolar amount of a strong base, like sodium hydroxide, to the solution.

    • Stir the mixture at room temperature until the 4-methoxyphenol is completely deprotonated to form the sodium 4-methoxyphenoxide salt.

  • Nucleophilic Ring-Opening:

    • To the solution of sodium 4-methoxyphenoxide, add glycidol dropwise while maintaining the reaction temperature.

    • The phenoxide ion will act as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of glycidol.

    • Allow the reaction to proceed for several hours, monitoring its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, neutralize the mixture with a dilute acid.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data
TechniqueExpected Features
¹H-NMR Signals corresponding to aromatic protons, methoxy group protons, and the protons of the propane-1,2-diol backbone.
¹³C-NMR Resonances for the aromatic carbons, the methoxy carbon, and the carbons of the diol chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (198.22 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (hydroxyl), C-O (ether), and aromatic C-H and C=C bonds.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

  • Detector: UV detector set at a wavelength where the compound exhibits maximum absorbance (e.g., 270 nm).[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

This method allows for the separation of the desired product from any unreacted starting materials or by-products, providing a quantitative measure of its purity.

Pharmacological Context and Biological Significance

While this compound itself is not a widely used therapeutic agent, its structural relatives have significant pharmacological roles.

Relationship to Mephenesin

Mephenesin, 3-(o-tolyloxy)-1,2-propanediol, is a centrally acting muscle relaxant.[2] It is believed to exert its effects by depressing the central nervous system, specifically by interfering with nerve impulse transmission in the spinal cord and brain.[9][10] Mephenesin may also act as an NMDA receptor antagonist and enhance the inhibitory action of gamma-aminobutyric acid (GABA).[2][9] Although effective, Mephenesin has a short duration of action.[9][11] The structural similarity of this compound to Mephenesin suggests the potential for similar, albeit likely modified, biological activity.

Role as a Guaifenesin Impurity

Guaifenesin, 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant.[12][13] this compound is recognized as a potential impurity in the synthesis of Guaifenesin, known as Guaifenesin Impurity C.[3][14][15] As such, its synthesis and characterization are crucial for the development of reference standards used in the quality control of Guaifenesin drug products. The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the final pharmaceutical formulation.

Safety and Handling

Proper safety precautions are essential when handling this compound in a laboratory setting.

  • General Handling: Avoid contact with skin and eyes.[16] Avoid the formation of dust and aerosols.[16] Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[16]

  • First Aid Measures:

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[16]

    • In case of skin contact: Wash off with soap and plenty of water.[16]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[16]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[16]

  • Storage: Store in a cool, dry place in a well-sealed container, away from oxidizing agents.[7]

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its structural relationship with the muscle relaxant Mephenesin and its status as a known impurity of the expectorant Guaifenesin. A thorough understanding of its fundamental properties, synthesis, and analytical characterization is critical for researchers, scientists, and drug development professionals. This guide provides a solid foundation of technical knowledge and practical protocols to support ongoing research and ensure the quality and safety of pharmaceutical products.

References

  • Wikipedia. Mephenesin.

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mephenesin?

  • ChemIDplus. Mephenesin.

  • PubChem. 3-(4-Methoxyphenyl)propane-1,2-diol.

  • Patsnap Synapse. (2024, June 15). What is Mephenesin used for?

  • TargetMol. Mephenesin.

  • SynZeal. Guaifenesin Impurities.

  • Pharmaffiliates. Guaifenesin - Impurity C.

  • Simson Pharma Limited. Guaifenesin EP Impurity C.

  • Sigma-Aldrich. Guaifenesin Impurity C Pharmaceutical Secondary Standard CRM.

  • FooDB. Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088).

  • Aquigen Bio Sciences. Guaifenesin EP Impurity C.

  • Benchchem. 3-(2-methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol.

  • precisionFDA. 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL.

  • Angene Chemical. (2021, May 1). Safety Data Sheet - this compound.

  • Drugfuture. 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL.

  • Benchchem. 3-(3-Methoxyphenoxy)propane-1,2-diol.

  • OIV. OIV-MA-AS315-15 Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS.

  • Fisher Scientific. (2015, March 27). Safety Data Sheet - 1,2-Propanediol.

  • SynHet. 3-[3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]anilino]propane-1,2-diol.

  • SynThink Research Chemicals. 3-(2-methoxyphenoxy)propane-1,2-diol.

  • DrugBank. 3-o-Methoxyphenoxypropane 1:2-diol.

  • Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - 1-Propene, 2-methoxy-.

  • Fisher Scientific. 3-(2-Methoxyphenoxy)-1,2-propanediol, 98+%.

  • ResearchGate. (2005, August 10). 3-(2-Methoxyphenoxy)propane-1,2-diol.

  • ChemicalBook. 2-(2-methoxyphenoxy)propane-1,3-diol.

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Methoxyphenoxy)propane-1,2-diol, a key organic compound with potential applications in pharmaceutical and chemical research. As a structural isomer of the well-known expectorant guaifenesin [3-(2-methoxyphenoxy)propane-1,2-diol] and its meta-isomer, the position of the methoxy group on the phenoxy ring significantly influences the molecule's physical and chemical behavior. This document synthesizes available experimental data with predictive insights and comparative analysis of its isomers to offer a foundational resource for researchers. It includes detailed chemical identifiers, tabulated physicochemical properties, exemplary experimental protocols for characterization, and visualizations of the molecular structure and analytical workflows.

Introduction: Understanding the Molecular Landscape

This compound belongs to the class of aryloxypropanediols, characterized by a glycerol backbone linked to a substituted aromatic ring via an ether bond. The para-position of the methoxy group in the benzene ring distinguishes it from its ortho- (guaifenesin) and meta-isomers, leading to differences in polarity, hydrogen bonding potential, and ultimately, its behavior in various chemical and biological systems. A thorough understanding of these physicochemical characteristics is paramount for its application in drug development, formulation science, and as a chemical intermediate.

This guide is structured to provide a holistic view of the compound, starting from its fundamental identifiers and moving towards its detailed physicochemical properties and the methodologies to assess them.

Molecular Identity and Structure

A precise understanding of a compound's identity is the cornerstone of any scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Registry Number 17131-52-1[1]
Molecular Formula C₁₀H₁₄O₄[2]
Molecular Weight 198.22 g/mol [2]
SMILES COc1ccc(cc1)OCC(CO)O[2]
InChI InChI=1S/C10H14O4/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3[2]
InChIKey UWZDUHTYIUMENV-UHFFFAOYSA-N[1]
Molecular Structure Visualization

The structural arrangement of atoms dictates the molecule's properties. Below is a 2D representation of this compound.

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system, as well as its behavior in chemical syntheses and formulations.

PropertyValueCommentsSource
Physical State SolidPredicted based on melting point.
Melting Point 76-80 °CExperimental value.[3]
Boiling Point 176-178 °C at 2.5 TorrExperimental value.[3]
pKa 13.40 ± 0.20Predicted value. The hydroxyl groups are the most likely acidic protons.[3]
logP ~0.6 - 1.4Predicted values vary. This indicates moderate lipophilicity.[4][5]
Solubility Data not availableExpected to have some solubility in water and be soluble in polar organic solvents like methanol and ethanol.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the determination of physicochemical properties must follow robust and validated experimental protocols. The following sections detail exemplary methodologies for characterizing this compound.

Synthesis Protocol: A Pathway to the Molecule

A common and effective method for the synthesis of 3-aryloxy-propane-1,2-diols is the nucleophilic ring-opening of an epoxide with a phenoxide.[6]

Reaction:

4-Methoxyphenol + Glycidol → this compound

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in a suitable solvent such as ethanol or methanol.

  • Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium hydroxide, to the solution to form the corresponding phenoxide.

  • Epoxide Addition: Slowly add glycidol to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., HCl).

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

G start Start: Prepare Reactants (4-Methoxyphenol, Base, Solvent) add_epoxide Add Glycidol start->add_epoxide reaction Heat to Reflux (Monitor by TLC) add_epoxide->reaction workup Cool and Neutralize reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Chromatography or Recrystallization extraction->purification end Pure this compound purification->end

Caption: General workflow for the synthesis of this compound.

Determination of Solubility

A standard method for determining the solubility of a compound involves the shake-flask technique.[1]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to obtain a clear supernatant.

  • Quantification: Accurately withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Determination of pKa via Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a compound.[7][8]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized. This corresponds to the inflection point of the titration curve.

Determination of logP using the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[9][10]

Step-by-Step Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of this compound in one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the other pre-saturated phase to the solution. Seal the container and shake it vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons: Signals in the downfield region (typically δ 6.8-7.5 ppm) corresponding to the protons on the benzene ring. The para-substitution pattern will result in a characteristic splitting pattern.

    • Methoxy Protons: A sharp singlet around δ 3.8 ppm.

    • Propanediol Protons: More complex multiplets in the upfield region (δ 3.5-4.5 ppm) for the CH₂ and CH protons, along with signals for the hydroxyl protons which may be broad and their chemical shift dependent on concentration and solvent.

  • ¹³C NMR: Distinct signals for each unique carbon atom, including the aromatic carbons, the methoxy carbon, and the three carbons of the propane-1,2-diol chain.

Exemplary Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3][11]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, integration values, and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

  • C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks typically below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether and Alcohol): Strong absorptions in the 1000-1300 cm⁻¹ region.

Exemplary Protocol for ATR-FTIR Analysis:

  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[12]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Measurement: Apply pressure to ensure good contact between the sample and the crystal, and then collect the sample spectrum.

  • Data Analysis: The resulting spectrum will show the absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (198.22).

  • Fragmentation: Common fragmentation pathways would likely involve the cleavage of the ether linkage and the loss of water from the diol moiety.

Exemplary Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate charged ions.[13]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Comparative Analysis with Isomers

The physicochemical properties of this compound are best understood in the context of its isomers.

Property2-Methoxy Isomer (Guaifenesin)3-Methoxy Isomer4-Methoxy Isomer
Melting Point (°C) 78.5 - 79Data not available76 - 80[3]
Boiling Point (°C) 215Data not available176-178 (at 2.5 Torr)[3]
logP (Predicted) ~1.4[5]~0.6[12]~0.6 - 1.4[4][5]

The similarity in melting points between the 2- and 4-isomers suggests similar crystal packing forces. The predicted logP values indicate that all three isomers have moderate lipophilicity.

Conclusion

This technical guide has provided a detailed examination of the physicochemical characteristics of this compound. By consolidating available experimental data, predictive information, and standardized analytical protocols, this document serves as a valuable resource for scientists and researchers. A comprehensive understanding of these properties is essential for unlocking the full potential of this compound in pharmaceutical development and other scientific applications. Further experimental validation of the predicted properties and exploration of its biological activities are warranted to fully elucidate its profile.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Drugfuture. (n.d.). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Retrieved from [Link]

  • Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-3-(2-methoxyphenoxy)propane-1,2-diol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-methoxyphenoxy)propane-1,2-diol. Retrieved from [Link]

  • ResearchGate. (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1999-o2000.
  • USP. (2024, March 24). Methods for the Analysis of Guaifenesin Extended-Release Tablets. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Glycerol as a source of designer solvents: physicochemical properties of low melting mixtures containing glycerol ethers and ammonium salts. Green Chemistry, 19(20), 4872-4882.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of glycerol esters. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Journal of Lipid Research. (1968). Characterization and Synthesis of Mono- And Diphytanyl Ethers of Glycerol. 9(6), 782-788.
  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Saudi Journal of Medical and Pharmaceutical Sciences. (2017). A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Form. 3(3A), 148-159.
  • Scientia Pharmaceutica. (2013). Sensitive Spectrophotometric Method for Quantitation of Guaifenesin and Dropropizine in Their Dosage Forms. 81(1), 165-176.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). A Validated RP-HPLC Method for Quantitative Estimation of Guaifenesin in Bulk and Pharmaceutical Dosage Forms. 13(9), 4253-4257.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2020). ESTIMATION OF GUAIFENESIN BY RP-HPLC METHOD IN PHARMACEUTICAL SUBSTANCE AND PHARMACEUTIAL PRODUCTS. 10(4), 376-381.
  • Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]

  • Green Chemistry. (2015). Synthesis and physico-chemical properties of alkyl glycerol ethers. 17(5), 2898-2911.
  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • National Institutes of Health. (2017).
  • LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ACS Publications. (2019). Biofuel Additives: Thermodynamic Studies of Glycerol Ethers. Industrial & Engineering Chemistry Research, 58(1), 264-273.
  • Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020). Journal of the Chemical Society of Nigeria, 45(3).
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenoxy)propane-1,2-diol, a member of the aryloxypropanediol chemical class. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's chemical identity, synthesis, potential applications, and biological significance. Given the limited direct experimental data on this specific isomer, this guide synthesizes information from closely related compounds to provide a robust analytical perspective.

Chemical Identity and Properties

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for this compound is 17131-52-1 .[1]

This compound is also known by several synonyms, including:

  • 1,2-Propanediol, 3-(p-methoxyphenoxy)-

  • 3-(4'-Methoxyphenoxy)-1,2-dihydroxypropane

  • rac-3-(4-Methoxyphenoxy)propane-1,2-diol

  • NSC-113106[1]

Chemical Structure and Properties

The molecular structure of this compound consists of a p-methoxyphenol moiety linked via an ether bond to a propane-1,2-diol backbone.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄[2][3]
Molecular Weight 198.22 g/mol [2][3]
Appearance White to off-white solid (predicted)Inferred from related compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is expected.Inferred from related compounds
Stereochemistry The molecule contains a chiral center and exists as a racemic mixture.[2][3]

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for preparing aryloxypropanediols. A common and effective approach is the nucleophilic ring-opening of an epoxide with a phenoxide.

Synthetic Pathway

A plausible and efficient synthesis involves the reaction of 4-methoxyphenol with a suitable three-carbon synthon, such as glycidol or epichlorohydrin, under basic conditions.

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product p_methoxyphenol 4-Methoxyphenol p_methoxyphenol->reaction_node + glycidol Glycidol glycidol->reaction_node + base Base (e.g., NaOH, K₂CO₃) solvent Solvent (e.g., Ethanol) heat Heat product This compound reaction_node->product Base, Solvent, Heat

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis via Glycidol

This protocol is a representative method based on the synthesis of analogous aryl-glycerol ethers.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenol (1.0 equivalent) in ethanol.

  • Deprotonation: Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, to the solution to form the 4-methoxyphenoxide in situ. Stir the mixture at room temperature for 30 minutes.

  • Epoxide Addition: Add glycidol (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Extraction: Remove the solvent under reduced pressure. Extract the resulting residue with ethyl acetate (3 x volume of residue). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Potential Applications

While direct experimental data on the pharmacological profile of this compound is limited, the well-documented activities of its structural isomers and related compounds provide a strong basis for inferring its potential applications.

Structure-Activity Relationship (SAR) Insights

The aryloxypropanediol scaffold is a versatile pharmacophore. The position of the methoxy group on the phenyl ring is known to significantly influence the biological activity of these compounds.[4][5]

  • Guaifenesin (2-methoxy isomer): A widely used expectorant that increases the volume and reduces the viscosity of respiratory tract secretions.[4]

  • Mephenesin (2-methylphenoxy analog): A centrally acting muscle relaxant.

The para position of the methoxy group in this compound suggests that it may possess a distinct pharmacological profile from its ortho and meta isomers.

Hypothesized Mechanism of Action: Anti-Inflammatory Activity

A study on a structurally related compound, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, has demonstrated potent anti-inflammatory effects. This compound was found to suppress inflammatory responses by inhibiting multiple kinases.[6] Specifically, it inhibited the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) at the transcriptional level by suppressing the Syk/NF-κB, IKKε/IRF-3, and p38/AP-1 pathways in lipopolysaccharide (LPS)-activated macrophages.[6]

Given the structural similarity, it is plausible that this compound may also exhibit anti-inflammatory properties through a similar multi-kinase inhibitory mechanism.

Hypothesized Anti-Inflammatory Pathway cluster_input Inflammatory Stimulus cluster_compound Target Compound cluster_pathways Signaling Pathways cluster_output Inflammatory Response LPS LPS Syk Syk LPS->Syk IKKe IKKε LPS->IKKe p38 p38 LPS->p38 compound 3-(4-Methoxyphenoxy) propane-1,2-diol compound->Syk Inhibition compound->IKKe Inhibition compound->p38 Inhibition NFkB NF-κB Syk->NFkB IRF3 IRF-3 IKKe->IRF3 AP1 AP-1 p38->AP1 NO_PGE2 NO and PGE₂ Production NFkB->NO_PGE2 IRF3->NO_PGE2 AP1->NO_PGE2

Caption: Hypothesized anti-inflammatory mechanism of action.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Flush eyes with water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a member of the pharmacologically significant aryloxypropanediol class. While direct research on this specific isomer is limited, a comprehensive analysis of its structure and the activities of related compounds suggests its potential as an anti-inflammatory agent. The synthetic protocols and characterization methods outlined in this guide provide a foundation for further investigation into its chemical and biological properties. Future research should focus on elucidating its precise mechanism of action and evaluating its efficacy in relevant preclinical models.

References

  • PrepChem. Synthesis of 3-(4-Allyl-2-methoxyphenoxy)-1,2-propanediol Preparation. Available from: [Link]

  • Martinez-Mayorga, K., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1191. Available from: [Link]

  • PrepChem. Synthesis of 3-[4-(2-methoxyethyl)-phenoxy]-propane-1,2-diol. Available from: [Link]

  • Martinez-Mayorga, K., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Yu, T., et al. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology, 83(11), 1540-1551. Available from: [Link]

  • PubChem. 3-(4-Methoxyphenyl)propane-1,2-diol. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Structure-biological activity relationship of compounds of aryloxyaminopropanol type. Available from: [Link]

  • The Good Scents Company. guaifenesin, 93-14-1. Available from: [Link]

  • precisionFDA. 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Available from: [Link]

  • SynThink Research Chemicals. 3-(2-methoxyphenoxy)propane-1,2-diol. Available from: [Link]

  • PubChem. 1-(4-Methoxyphenyl)propane-1,2-diol. National Center for Biotechnology Information. Available from: [Link]

  • FoodData Central. Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). U.S. Department of Agriculture. Available from: [Link]

  • Lee, J., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Biomolecules & Therapeutics, 22(1), 60-66. Available from: [Link]

  • NIST WebBook. 1-(4-Methoxyphenyl)propane-1,2-diol. National Institute of Standards and Technology. Available from: [Link]

  • DrugFuture. 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Available from: [Link]

  • ResearchGate. 3-(2-Methoxyphenoxy)propane-1,2-diol. Available from: [Link]

  • Marson, C. M., et al. (2007). Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 17(1), 136-141. Available from: [Link]

Sources

An In-depth Technical Guide to the Theoretical Properties of Methoxyphenoxypropanediol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-(2-methoxyphenoxy)propane-1,2-diol, commonly known as guaifenesin, is a widely utilized expectorant available as a racemic mixture of its (R)- and (S)-enantiomers. While the pharmacological and physicochemical properties of the racemate are well-documented, a deeper understanding of the individual stereoisomers is crucial for advancements in drug development, including potential chiral switching and the optimization of therapeutic outcomes. This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and analytical methodologies pertaining to the isomers of methoxyphenoxypropanediol. It aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore the distinct characteristics of these enantiomers.

Introduction to Methoxyphenoxypropanediol and its Stereoisomerism

Methoxyphenoxypropanediol, with the chemical formula C₁₀H₁₄O₄, is a glyceryl guaiacolate ether.[1][2] Its structure contains a single chiral center at the second carbon of the propanediol chain, giving rise to two enantiomers: (R)-3-(2-methoxyphenoxy)propane-1,2-diol and (S)-3-(2-methoxyphenoxy)propane-1,2-diol. Commercially available guaifenesin is a racemic mixture of these two isomers.[3] The therapeutic efficacy of guaifenesin as an expectorant is attributed to its ability to increase the volume and reduce the viscosity of secretions in the trachea and bronchi.[4] The proposed mechanism involves stimulation of the gastric mucosa, which reflexively increases respiratory tract fluid.[4] While the racemic mixture has a long history of clinical use, the potential for differential pharmacological and toxicological profiles between the (R)- and (S)-enantiomers remains an area of active investigation. The exploration of single-enantiomer drugs has often led to improved therapeutic indices, highlighting the importance of characterizing the individual isomers of methoxyphenoxypropanediol.

Physicochemical and Theoretical Properties

A thorough understanding of the physicochemical properties of the individual enantiomers is fundamental to their development as potential therapeutic agents. While data on the individual isomers is limited, the properties of the racemic mixture provide a valuable baseline.

Properties of Racemic Methoxyphenoxypropanediol (Guaifenesin)
PropertyValueReferences
Molecular Formula C₁₀H₁₄O₄[2]
Molecular Weight 198.22 g/mol [2]
Melting Point 77-81 °C[2]
Boiling Point 215 °C at 19 mmHg
Water Solubility 5 g/100 mL (25 °C)[2]
LogP 1.39
Appearance White to off-white solid[2]
Properties of Individual Enantiomers

Data on the specific properties of the purified (R)- and (S)-enantiomers are not as readily available. However, some studies have begun to elucidate their characteristics.

  • Solubility: The solubilities of both the racemic mixture and the (R)-enantiomer in water are temperature-dependent.[5] The fact that guaifenesin forms a conglomerate—a mechanical mixture of separate (R)- and (S)-enantiomer crystals—allows for resolution by preferential crystallization.[5] This suggests that the solubility of the individual enantiomers may differ from that of the racemate.

  • Crystal Structure: Racemic guaifenesin crystallizes as a conglomerate in the orthorhombic space group P2₁2₁2₁.[6] This chiral space group accommodates the separate crystallization of the (R) and (S) enantiomers.

  • Optical Rotation: A key theoretical property of enantiomers is their ability to rotate plane-polarized light. While the racemic mixture is optically inactive, the individual (R)- and (S)-enantiomers will exhibit equal and opposite specific rotations. As of this writing, specific optical rotation values for the purified enantiomers are not widely reported in publicly accessible literature.

Synthesis of Methoxyphenoxypropanediol Isomers

The ability to synthesize enantiomerically pure forms of methoxyphenoxypropanediol is essential for studying their individual properties. Both the synthesis of the racemic mixture and enantioselective routes have been described.

Synthesis of Racemic Methoxyphenoxypropanediol

A common method for the synthesis of racemic guaifenesin is the Williamson ether synthesis. This involves the reaction of guaiacol (2-methoxyphenol) with a glycerol derivative, such as 3-chloro-1,2-propanediol or glycidol.[7]

G Guaiacol Guaiacol (2-Methoxyphenol) reaction Williamson Ether Synthesis Guaiacol->reaction Glycidol Glycidol Glycidol->reaction Base Base (e.g., NaH) Base->reaction Racemic_Guaifenesin Racemic Methoxyphenoxypropanediol reaction->Racemic_Guaifenesin

Caption: General workflow for the synthesis of racemic methoxyphenoxypropanediol.

Enantioselective Synthesis

The production of enantiomerically enriched methoxyphenoxypropanediol can be achieved by utilizing a chiral starting material. A patented method describes the synthesis of (R)- or (S)-guaifenesin by reacting o-methoxyphenol with the corresponding enantiomer of glycidol.[8]

Experimental Protocol: Synthesis of (S)-Guaifenesin

This protocol is adapted from a patented method and should be performed by qualified personnel in a suitable laboratory setting.[8]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine (S)-glycidol (e.g., 2.0 g, 89% enantiomeric excess), o-methoxyphenol (e.g., 3.4 g), and triethylamine (e.g., 0.27 g) in absolute ethanol (e.g., 10 g).

  • Reaction: Heat the mixture to reflux for four hours.

  • Work-up: After the reaction is complete, remove the solvent under vacuum.

  • Purification: Wash the resulting product with acetone (e.g., 5 g). Collect the solid by filtration and wash with a small amount of hexanes.

  • Characterization: The enantiomeric excess of the resulting (S)-guaifenesin can be determined using chiral HPLC.

G S_Glycidol (S)-Glycidol reaction Nucleophilic Ring Opening S_Glycidol->reaction o_Methoxyphenol o-Methoxyphenol o_Methoxyphenol->reaction Triethylamine Triethylamine (Catalyst) Triethylamine->reaction S_Guaifenesin (S)-Methoxyphenoxypropanediol reaction->S_Guaifenesin

Caption: Enantioselective synthesis of (S)-methoxyphenoxypropanediol.

Analytical Methodologies for Isomer Characterization

The separation and quantification of the individual enantiomers of methoxyphenoxypropanediol are critical for both quality control and the study of their distinct properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Chiral HPLC for Enantioselective Analysis

Several chiral stationary phases (CSPs) have been successfully employed for the separation of guaifenesin enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have shown good enantioselectivity.[3][9]

Validated Chiral RP-HPLC Method

The following method has been validated for the enantioselective analysis of guaifenesin in bulk and pharmaceutical dosage forms.[3]

ParameterCondition
Column Phenomenex Lux Cellulose-4 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.02% Formic Acid in Water : Acetonitrile (90:10 v/v)
Flow Rate 1.0 mL/min
Detection PDA at 230 nm
Injection Volume 20 µL
Run Time 20 minutes

System Suitability Parameters:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

G cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis Dissolve Dissolve Racemic Guaifenesin in Mobile Phase Injector Injector Dissolve->Injector Column Chiral Column (Phenomenex Lux Cellulose-4) Injector->Column Detector PDA Detector (230 nm) Column->Detector Chromatogram Chromatogram (Separated Enantiomers) Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the enantioselective analysis of methoxyphenoxypropanediol.

Comparative Pharmacology and Toxicology (Current Landscape)

A critical aspect of characterizing chiral molecules is understanding the potential differences in their biological activity and safety profiles. While it is often the case that one enantiomer is responsible for the desired therapeutic effect and the other may be less active, inactive, or even contribute to adverse effects, there is a notable lack of publicly available data directly comparing the pharmacological and toxicological properties of (R)- and (S)-guaifenesin.

  • Pharmacology: The expectorant activity of racemic guaifenesin is well-established.[4] However, studies isolating the activity of the individual enantiomers are not prevalent in the literature. It is plausible that one enantiomer is more potent in its interaction with the proposed gastric vagal receptors. Further research is warranted to elucidate any stereospecific differences in the mechanism of action and efficacy.

  • Toxicology: The safety profile of racemic guaifenesin is considered favorable.[10] Nonclinical toxicity studies have not revealed significant adverse findings.[11] However, comprehensive toxicological assessments of the individual (R)- and (S)-enantiomers have not been widely published. Such studies would be essential for any future development of an enantiopure formulation.

Future Directions and Conclusion

The study of the individual isomers of methoxyphenoxypropanediol presents a compelling opportunity for research and drug development. While robust methods for their synthesis and analytical separation exist, a significant knowledge gap remains concerning their distinct physicochemical, pharmacological, and toxicological properties. Future research should focus on:

  • Determination of Specific Optical Rotation: A fundamental characterization of the purified (R)- and (S)-enantiomers.

  • Comprehensive Solubility Profiling: Evaluating the solubility of each enantiomer in a range of pharmaceutically relevant solvents.

  • Comparative Pharmacological Studies: In vitro and in vivo models to assess the expectorant and any other biological activities of the individual isomers.

  • Stereoselective Toxicology: Comprehensive safety and toxicity profiling of each enantiomer.

References

  • Guaifenesin (T3D4556). (n.d.). T3DB. Retrieved from [Link]

  • Nalluri, B. N., & Seshagiri, V. (2018). Enantioselective analysis of guaifenesin in bulk and pharmaceutical dosage forms by chiral reverse phase HPLC-PDA method. Indian Journal of Pharmaceutical Sciences, 80(1), 143-149.
  • Shum, W., & Mazurek, H. (1996). U.S. Patent No. 5,495,052. Washington, DC: U.S.
  • Saleh, O. A., Yehia, A. M., & El-Azzouny, A. A. S. (2015). A validated chromatographic method for simultaneous determination of guaifenesin enantiomers and ambroxol HCl in pharmaceutical formulation. RSC Advances, 5(114), 93749-93756.
  • Nalluri, B. N., & Seshagiri, V. (2018). Enantioselective analysis of guaifenesin in bulk and pharmaceutical dosage forms by chiral reverse phase HPLC-PDA method.
  • Srinivasan, K., & Murugan, S. (2016). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Journal of Pharmaceutical Analysis, 6(4), 249-256.
  • Fayzullin, R. R., Lorenz, H., & Seidel-Morgenstern, A. (2014). Solubility and some crystallization properties of conglomerate forming chiral drug guaifenesin in water. Journal of Pharmaceutical Sciences, 103(10), 3176-3182.
  • Guaifenesin. (n.d.). In The Merck Index Online. Royal Society of Chemistry.
  • Development and validation of guaifenesin by using HPLC method. (2019). JETIR, 6(6).
  • Sadeghi, M., & Seidel-Morgenstern, A. (2021). Solubility Analysis of Pharmaceuticals Guaifenesin, Ketoprofen, and Artemisinin in Different Solvents. Journal of Molecular Liquids, 343, 117503.
  • Gänsch, J., Huskova, N., Kerst, K., Temmel, E., Lorenz, H., Mangold, M., ... & Seidel-Morgenstern, A. (2019). Resolution of Racemic Guaifenesin Applying a Coupled Preferential Crystallization-Selective Dissolution Process: Rational Process Development. Crystal Growth & Design, 19(6), 3237-3248.
  • Patil, P. H., Belgamwar, V. S., Patil, P. R., & Surana, S. J. (2013). Solubility of guaifenesin in the presence of common pharmaceutical additives.
  • Increase drug solubility: Topics by Science.gov. (n.d.). Science.gov.
  • guaifenesin. (n.d.). Stenutz. Retrieved from [Link]

  • Bhanawase, S. L., & Yadav, G. D. (2017). Activity and selectivity of different base catalysts in synthesis of guaifenesin from guaiacol and glycidol of biomass origin.
  • Bhanawase, S. L., & Yadav, G. D. (2017). Activity and selectivity of different base catalysts in synthesis of guaifenesin from guaiacol and glycidol of biomass origin.
  • CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol. (n.d.).
  • Rubin, B. K., Ramirez, O., & Ohar, J. A. (1995). An in vitro comparison of the mucoactive properties of guaifenesin, iodinated glycerol, surfactant, and albuterol. Chest, 107(3), 782-787.
  • NDA 205474Orig1s000. (2014).
  • Guaifenesin | C10H14O4 | CID 3516. (n.d.). PubChem. Retrieved from [Link]

  • NDA 205474Orig1s000. (2014).
  • Kumarasamy, S., Selvaraj, V., Mathiyazhagan, N., & Muthusamy, R. (2021). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. Research Journal of Chemistry and Environment, 25(8), 23-27.
  • Guaifenesin. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Kunjathaya, A., Kumar, A., & Sharma, A. (2019). Safety And Tolerability Of Extended-Release Guaifenesin In Patients With Cough, Thickened Mucus And Chest Congestion Associated With Upper Respiratory Tract Infection. Therapeutics and Clinical Risk Management, 15, 1245–1252.
  • Hoffer-Schaefer, A., Rozycki, H. J., & Yopp, M. A. (2014). Guaifenesin has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections.
  • Kunjathaya, A., Kumar, A., & Sharma, A. (2019). Safety And Tolerability Of Extended-Release Guaifenesin In Patients With Cough, Thickened Mucus And Chest Congestion Associated With Upper Respiratory Tract Infection.
  • Guaifenesin. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

potential biological activities of 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 3-(4-Methoxyphenoxy)propane-1,2-diol

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the chemical compound this compound. Due to the limited specific experimental data available for this para-isomer, this document establishes a predictive framework based on the well-documented pharmacology of the structurally related and clinically recognized compound, Mephenesin [3-(2-methylphenoxy)propane-1,2-diol]. The primary focus is on the centrally acting muscle relaxant properties, detailing established mechanisms of action including the modulation of spinal interneurons, GABAergic potentiation, and potential NMDA receptor antagonism. This guide is structured to serve as a foundational resource for researchers and drug development professionals, offering detailed, field-proven experimental protocols for the in vitro and in vivo validation of these potential activities for this compound. We further extrapolate from the known mechanisms to propose investigations into anxiolytic, anticonvulsant, and neuroprotective effects. All discussions are grounded in established scientific principles and supported by authoritative references to guide future research and development.

Part 1: Introduction and Chemical Profile

This compound belongs to the aryloxypropanediol class of organic compounds. Its structure is isomeric with the widely used expectorant Guaifenesin [3-(2-methoxyphenoxy)propane-1,2-diol] and is a close structural analog of the centrally acting muscle relaxant Mephenesin. The position of the substituent on the phenoxy ring is a critical determinant of a molecule's physicochemical and biological properties. This guide focuses on the para-methoxy isomer, leveraging the extensive data on its analogs to build a robust hypothesis for its biological potential.

The core hypothesis is that the propanediol moiety, shared with Mephenesin and other related compounds, is crucial for inducing central nervous system (CNS) depression, while the specific phenoxy substituent modulates potency, duration of action, and safety profile.

G cluster_target Target Compound cluster_analogs Structural Analogs T This compound (para-isomer) T_struct M_struct T_struct->M_struct Structural Similarity (Core Therapeutic Hypothesis) G_struct T_struct->G_struct Isomeric Relationship M Mephenesin (ortho-methyl analog) G Guaifenesin (ortho-methoxy isomer)

Caption: Chemical structures of the target compound and its key analogs.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 3-(4-methoxyphenyl)propane-1,2-diolPubChem[1]
Molecular Formula C10H14O3PubChem[1]
Molecular Weight 182.22 g/mol PubChem[1]
CAS Number 17131-20-3PubChem[1]
Topological Polar Surface Area 49.7 ŲPubChem[1]
Predicted Solubility Soluble in water, methanol, DMSO, ethanolFisher Scientific[2]

Part 2: Postulated Primary Biological Activity: Central Muscle Relaxation

Based on the structural similarity to Mephenesin, the primary and most probable biological activity of this compound is that of a centrally acting skeletal muscle relaxant. Mephenesin does not act directly on skeletal muscle but rather depresses the central nervous system to reduce muscle tension and spasticity.[3]

Proposed Mechanism of Action

The muscle-relaxant effect is likely exerted through CNS depression, primarily targeting interneurons within the spinal cord and brainstem.[4][5] This action selectively dampens polysynaptic reflexes responsible for maintaining muscle tone, while having minimal effect on monosynaptic reflexes like the knee-jerk response.[4][6]

At a cellular level, the mechanism is likely multifactorial:

  • Modulation of Voltage-Gated Ion Channels: Mephenesin has been observed to block both inward sodium (Na+) and calcium (Ca2+) currents in neurons, which reduces neuronal excitability and the propagation of action potentials.[4][7]

  • Enhancement of GABAergic Inhibition: The compound may potentiate the effects of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the CNS.[8] This leads to increased inhibition of motor neurons, resulting in decreased muscle tone.

  • Reduction of Excitatory Neurotransmission: By decreasing the release of excitatory neurotransmitters like glutamate, the compound could further dampen excessive neuronal activity that contributes to muscle spasms.[8]

  • NMDA Receptor Antagonism: Some evidence suggests that Mephenesin may act as an N-methyl-D-aspartate (NMDA) receptor antagonist, which would contribute to its CNS depressant and muscle relaxant effects.[9]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Interneuron (Spinal Cord) Pre_Neuron Excitatory Neuron Vesicle Glutamate Vesicles Pre_Neuron->Vesicle Action Potential NMDA_R NMDA Receptor Vesicle->NMDA_R Glutamate Release Post_Neuron Interneuron Motor_Neuron Alpha Motor Neuron Post_Neuron->Motor_Neuron Reduced Firing Rate NMDA_R->Post_Neuron Depolarization (Excitation) GABA_R GABA-A Receptor GABA_R->Post_Neuron Hyperpolarization (Inhibition) Compound 3-(4-Methoxyphenoxy) propane-1,2-diol Compound->Vesicle Inhibits Release (-) Compound->NMDA_R Antagonizes (-) Compound->GABA_R Potentiates (+) Muscle Skeletal Muscle Motor_Neuron->Muscle Muscle Relaxation

Caption: Proposed central mechanism of action in the spinal cord.

Part 3: Investigational Protocols for Biological Activity

The following protocols provide a validated framework for characterizing the .

In Vivo Assessment of Myorelaxant and Sedative Activity

This workflow is designed to assess central muscle relaxant and general CNS depressant effects in a rodent model.

G cluster_tests Behavioral Assessments start Acclimate Mice/Rats (e.g., Male Swiss Albino) grouping Divide into Groups: - Vehicle Control (e.g., Saline) - Positive Control (e.g., Diazepam) - Test Compound (Multiple Doses) start->grouping admin Administer Compound (e.g., Intraperitoneal or Oral) grouping->admin wait Wait for Absorption (e.g., 30-60 minutes) admin->wait rotarod Rota-Rod Test (Motor Coordination & Balance) wait->rotarod incline Inclined Plane Test (Muscle Grip Strength) wait->incline chimney Chimney Test (Motor Impairment) wait->chimney data Record Data: - Latency to Fall (Rota-Rod) - Max Angle Held (Inclined Plane) - Time to Climb (Chimney) rotarod->data incline->data chimney->data analysis Statistical Analysis (e.g., ANOVA with post-hoc test) data->analysis end Determine Dose-Dependent Myorelaxant/Sedative Effect analysis->end

Sources

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)propane-1,2-diol as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenoxy)propane-1,2-diol, a research chemical with significant potential in various scientific domains. As a positional isomer of the widely recognized expectorant Guaifenesin, the placement of the methoxy group in the para position on the phenoxy ring imparts distinct physicochemical and biological properties. This document will delve into the chemical identity, synthesis, and analytical characterization of this compound. Furthermore, it will explore its potential biological activities, drawing comparisons with its isomers and related compounds, and provide detailed experimental protocols for its synthesis and analysis. This guide is intended to be a foundational resource for researchers investigating the therapeutic and chemical applications of this compound.

Introduction: The Significance of Isomerism in Aryloxypropanediols

The aryloxypropanediol scaffold is a cornerstone in medicinal chemistry, with subtle structural modifications leading to profound differences in pharmacological activity. The subject of this guide, this compound, belongs to this versatile class of compounds. Its well-known ortho-isomer, Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), is a staple in cough and cold remedies, functioning as an expectorant.[1][2][3] Another related compound, Mephenesin (3-(2-methylphenoxy)propane-1,2-diol), has been utilized as a centrally acting muscle relaxant.[4][5][6]

The specific placement of the methoxy group on the phenyl ring—ortho, meta, or para—significantly influences the molecule's electronic and steric characteristics, thereby altering its interaction with biological targets.[7][8] While the ortho and meta isomers are more extensively studied, with the latter often considered a process-related impurity in Guaifenesin synthesis, the para-isomer, this compound, represents a less explored yet promising area of research.[7] This guide aims to consolidate the available technical information on this compound and provide a framework for its further investigation.

Chemical and Physical Properties

A thorough understanding of a research chemical's properties is fundamental to its application. This section details the key identifiers and physicochemical characteristics of this compound.

Chemical Identifiers
IdentifierValueReference
IUPAC Name This compound[9]
CAS Number 17131-52-1 (for racemic mixture)[10]
Molecular Formula C₁₀H₁₄O₄[11]
Molecular Weight 198.22 g/mol [11]
InChI InChI=1S/C10H14O4/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3[11]
InChIKey UWZDUHTYIUMENV-UHFFFAOYSA-N[11]
SMILES COc1ccc(cc1)OCC(CO)O[11]
Physicochemical Properties

While extensive experimental data for this compound is not widely published, properties can be inferred from available data and in comparison to its isomers.

PropertyValue/DescriptionNotes
Appearance Likely a white to off-white solid at room temperature.Based on related compounds like Mephenesin, which is a crystalline solid.[4]
Solubility Expected to have some solubility in water and good solubility in organic solvents like ethanol and DMSO.Guaifenesin is soluble in water (5 g/100 mL).[12]
Stability Stable under normal laboratory conditions.Should be stored in a cool, dry place.[10]

Synthesis and Purification

The synthesis of this compound can be achieved through established methods for preparing aryloxypropanediols, primarily involving the reaction of a substituted phenol with a suitable C3 synthon.[7][8]

Synthetic Pathway

A common and effective synthetic route is the nucleophilic ring-opening of an epoxide, such as glycidol, with a phenoxide.[8]

Synthesis of this compound p_methoxyphenol 4-Methoxyphenol phenoxide Sodium 4-methoxyphenoxide p_methoxyphenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide intermediate Epoxide Ring-Opening Intermediate phenoxide->intermediate Nucleophilic Attack glycidol Glycidol glycidol->intermediate product This compound intermediate->product Protonation workup Aqueous Workup workup->product

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis of this compound.

Materials:

  • 4-Methoxyphenol

  • Sodium hydroxide (NaOH)

  • Glycidol

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol in ethanol. Add an equimolar amount of sodium hydroxide to the solution to form the sodium 4-methoxyphenoxide in situ.

  • Epoxide Addition: Slowly add glycidol dropwise to the reaction mixture. The temperature should be monitored and controlled to manage any exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

  • Extraction and Drying: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.[7]

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Analytical Workflow synthesis Synthesized Product purification Purification (Column Chromatography) synthesis->purification purity_assessment Purity Assessment (HPLC) purification->purity_assessment structure_elucidation Structural Elucidation purification->structure_elucidation final_product Characterized this compound purity_assessment->final_product nmr NMR (¹H, ¹³C) structure_elucidation->nmr ms Mass Spectrometry (MS) structure_elucidation->ms ir Infrared Spectroscopy (IR) structure_elucidation->ir nmr->final_product ms->final_product ir->final_product

Caption: Workflow for the analytical characterization of the synthesized compound.

Spectroscopic and Chromatographic Methods

A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the connectivity of atoms and the presence of functional groups.

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

A GC-MS method, similar to that used for the analysis of 3-methoxypropane-1,2-diol in wine, could potentially be adapted for the analysis of this compound.[14]

Potential Biological Activity and Research Applications

While specific biological data for this compound is limited, its structural similarity to other pharmacologically active aryloxypropanediols suggests several avenues for research.

Comparative Pharmacology
  • Expectorant Activity: Given that its ortho-isomer, Guaifenesin, is a known expectorant, this compound could be investigated for similar properties.[1][2] The mechanism of action of Guaifenesin is thought to involve the stimulation of the gastric mucosa, leading to an increase in respiratory tract fluid, which may also be a plausible mechanism for the para-isomer.[2][15]

  • Muscle Relaxant and CNS Effects: Mephenesin, a related compound, exhibits muscle relaxant properties by acting on the central nervous system.[4][6] It is hypothesized that this compound could also possess CNS depressant and muscle relaxant activities.[7]

  • Anti-inflammatory Potential: A study on 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol demonstrated significant anti-inflammatory effects by inhibiting multiple kinases.[16] This suggests that the 4-methoxyphenoxy analog could also have anti-inflammatory properties, warranting further investigation.

Use as a Building Block in Synthesis

Beyond its potential direct biological activity, this compound can serve as a valuable building block in the synthesis of more complex molecules, including chiral crown ethers and other novel therapeutic agents.[15][17]

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound presents several hazards.[10]

  • Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[10]

  • Precautions: Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[10] Work should be conducted in a well-ventilated area.[10]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In case of skin contact, wash with soap and plenty of water. If swallowed, rinse the mouth with water. In all cases of exposure, it is advisable to consult a physician.[10]

  • Storage: Store in a dry, well-ventilated area, typically at 2-8°C.[10]

Future Directions

The limited data on this compound highlights a clear opportunity for further research. Key areas for future investigation include:

  • Development of a robust and scalable synthetic process.

  • Comprehensive physicochemical characterization.

  • In-depth pharmacological screening to determine its biological activity profile, including expectorant, muscle relaxant, and anti-inflammatory effects.

  • Investigation of its mechanism of action at the molecular level.

  • Exploration of its potential as a scaffold for the development of new therapeutic agents.

Conclusion

This compound is a research chemical with considerable untapped potential. Its structural relationship to well-established drugs, combined with the nuanced effects of its para-substituted methoxy group, makes it a compelling target for further investigation. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications. It is hoped that this document will serve as a valuable resource for researchers and scientists, stimulating further exploration into the promising therapeutic and chemical utility of this compound.

References

  • Mephenesin - Grokipedia. (n.d.).
  • PubChem. (n.d.). Guaifenesin. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). Guaifenesin. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propane-1,2-diol. Retrieved January 13, 2026, from [Link]

  • PharmaCompass. (n.d.). Guaifenesin. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). Guaifenesin M (OH). Retrieved January 13, 2026, from [Link]

  • ChemBK. (2024). Guaifenesin. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). Mephenesin. Retrieved January 13, 2026, from [Link]

  • PharmaCompass. (n.d.). Mephenesin. Retrieved January 13, 2026, from [Link]

  • Foodb.ca. (2010). 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol. Retrieved January 13, 2026, from [Link]

  • precisionFDA. (2025). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Retrieved January 13, 2026, from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - this compound. Retrieved January 13, 2026, from [Link]

  • OIV. (n.d.). OIV-MA-AS315-15 Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS. Retrieved January 13, 2026, from [Link]

  • PharmaCompass. (n.d.). 3-o-Methoxyphenoxypropane 1:2-diol. Retrieved January 13, 2026, from [Link]

  • Google Patents. (n.d.). CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol.
  • Drugfuture. (n.d.). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2025). 3-(2-Methoxyphenoxy)propane-1,2-diol. Retrieved January 13, 2026, from [Link]

  • PubMed. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Retrieved January 13, 2026, from [Link]

  • SynThink Research Chemicals. (n.d.). 3-(2-methoxyphenoxy)propane-1,2-diol. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol. Retrieved January 13, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved January 13, 2026, from [Link]

Sources

safety and handling guidelines for 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-(4-Methoxyphenoxy)propane-1,2-diol

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling protocols for this compound (CAS No: 17131-52-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information from authoritative safety data sheets and chemical property databases. The guide covers physicochemical properties, hazard identification, risk mitigation strategies, detailed handling and storage procedures, emergency response, and proper disposal methods. The objective is to foster a proactive safety culture by not only presenting procedures but also explaining the rationale behind them, ensuring a self-validating system of laboratory safety.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a substance is foundational to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄Angene Chemical[1], Drugfuture[2]
Molecular Weight 198.22 g/mol Angene Chemical[1]
IUPAC Name 3-(4-methoxyphenyl)propane-1,2-diolPubChem[3]
CAS Number 17131-52-1PubChem[3]
Appearance Not explicitly stated, likely a solid or liquid.N/A
Solubility Soluble in water (ortho isomer), methanol, DMSO, DMF, ethanol, glycerol, and glycol.[4][5]Benchchem[4], Fisher Scientific[5]

Hazard Identification and Risk Assessment

This compound is classified as hazardous. A comprehensive risk assessment is crucial before any handling activities. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding its potential hazards.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [1][6][7]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1][6]

  • H335: May cause respiratory irritation. [1]

Signal Word: Warning[6][7]

The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of dust or aerosols may also pose a risk.[8] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[8]

Causality of Hazards:

The presence of the diol and ether functional groups in the molecule contributes to its irritant properties. The aromatic ring system can also play a role in its toxicological profile. Understanding these structure-activity relationships is key to appreciating the necessity of the prescribed safety precautions.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[6] For procedures that may generate dust or aerosols, a chemical fume hood is required.[1]

  • Safety Stations: Easily accessible safety showers and eyewash stations are mandatory in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 are required.[6] A face shield should be worn when there is a significant risk of splashing.[7]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[6] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[6]

    • Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[7]

  • Respiratory Protection: For operations where dust or aerosols are generated and engineering controls are not sufficient, a dust respirator is recommended.[7]

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for Handling this compound cluster_eng Engineering Controls Eye_Face Eye/Face Protection (Safety Glasses/Face Shield) Skin Skin Protection (Gloves, Lab Coat) Respiratory Respiratory Protection (Dust Respirator, as needed) Ventilation Ventilation (Fume Hood) Safety_Stations Safety Stations (Eyewash, Safety Shower)

Caption: Hierarchy of controls for safe handling.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the long-term stability of the compound.

Handling
  • Wash hands and any exposed skin thoroughly after handling.[7][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][9]

  • Avoid the formation of dust and aerosols.[1]

  • Keep the container tightly closed when not in use.[7]

Storage
  • Store in a cool, dry, and well-ventilated place.[6][10]

  • Keep containers tightly closed to prevent moisture absorption.[7]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Handling_Storage_Workflow cluster_handling Handling Protocol cluster_storage Storage Protocol Start Start Don_PPE Don Appropriate PPE Start->Don_PPE End End Weigh_Transfer Weigh/Transfer in Ventilated Area Don_PPE->Weigh_Transfer Use_in_Experiment Use in Experiment Weigh_Transfer->Use_in_Experiment Clean_Up Clean Work Area Use_in_Experiment->Clean_Up Seal_Container Seal Container Tightly Clean_Up->Seal_Container Store_Cool_Dry Store in Cool, Dry, Ventilated Area Seal_Container->Store_Cool_Dry Segregate Segregate from Incompatibles Store_Cool_Dry->Segregate Segregate->End

Caption: General workflow for handling and storage.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][9]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[6][9]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, to avoid breathing dust or vapors.[1]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[10]

  • Methods for Cleaning Up: For small spills, sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust. For large spills, contain the material and follow institutional and local regulations for cleanup.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant.[6][9] Do not dispose of it with regular trash or down the drain.

Conclusion

The safe handling of this compound is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of engineering controls, personal protective equipment, and safe work practices, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource, but it is imperative that all users consult the most current Safety Data Sheet from their supplier and adhere to their institution's specific safety policies.

References

  • Safety data sheet and handling of Mephenesin-d3. Benchchem.

  • 3-(4-Methoxyphenyl)propane-1,2-diol | C10H14O3 | CID 176896. PubChem.

  • MEPHENESIN - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET - 4'-Methoxypropiophenone. Fisher Scientific.

  • SAFETY DATA SHEET - Mephenesin. TCI Chemicals.

  • Safety data sheet - Mephenesin. CymitQuimica.

  • 3-(3-Methoxyphenoxy)propane-1,2-diol | 17131-51-0. Benchchem.

  • SAFETY DATA SHEET - 3-Methoxy-1,2-propanediol. Fisher Scientific.

  • Mephenesin Uses, Benefits, Side Effects And Medicines. Zeelab Pharmacy.

  • Safety Data Sheet - this compound. Angene Chemical.

  • Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). FooDB.

  • SAFETY DATA SHEET - PPG. PPG.

  • 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Drugfuture.

  • Chemical Properties of 1,2-Propanediol, 3-methoxy- (CAS 623-39-2). Cheméo.

  • 3-(2-Methoxyphenoxy)-1,2-propanediol, 98+%. Fisher Scientific.

Sources

Methodological & Application

synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diol from 4-methoxyphenol and glycidol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diol

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of this compound, a key aryloxypropanediol. This class of molecules is significant in medicinal chemistry, with related structures like Guaifenesin (the 2-methoxy isomer) and Mephenesin serving as prominent examples of expectorants and muscle relaxants, respectively[1][2][3]. This document details the base-catalyzed ring-opening of glycidol with 4-methoxyphenol, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety guidelines, and characterization methods. The protocol is designed for researchers in synthetic chemistry and drug development, ensuring scientific rigor and reproducibility.

Scientific Principles and Reaction Mechanism

The synthesis of this compound is achieved through a base-catalyzed nucleophilic substitution reaction, a variant of the Williamson ether synthesis. The core of this transformation is the ring-opening of a strained epoxide ring.

Pillar 1: Generation of the Nucleophile The reaction is initiated by deprotonating the hydroxyl group of 4-methoxyphenol using a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step is critical as it converts the weakly nucleophilic phenol into the significantly more potent 4-methoxyphenoxide anion.

Pillar 2: The SN2 Attack and Regioselectivity The highly strained three-membered ring of glycidol makes its carbon atoms electrophilic and susceptible to nucleophilic attack. The generated 4-methoxyphenoxide ion attacks one of the epoxide carbons. Under basic or neutral conditions, this ring-opening proceeds via a classic SN2 mechanism[4][5][6]. Consequently, the nucleophile preferentially attacks the less sterically hindered carbon atom[7]. In the case of glycidol, the attack occurs at the terminal (primary) carbon, leading exclusively to the desired propane-1,2-diol product rather than the propane-1,3-diol isomer. This regioselectivity is a cornerstone of the protocol's reliability[8].

Pillar 3: Protonation The SN2 attack results in an alkoxide intermediate. This intermediate remains in its anionic form until the reaction is quenched or worked up with a proton source (e.g., water or a dilute acid), yielding the final diol product.

The overall reaction scheme is as follows:

Caption: Reaction mechanism for the synthesis.

Safety, Materials, and Equipment

2.1. Critical Safety Precautions This synthesis involves hazardous materials and must be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Substance CAS No. Primary Hazards
4-Methoxyphenol 150-76-5Harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation[9][10][11].
(±)-Glycidol 556-52-5Fatal if inhaled, may cause cancer, suspected of causing genetic defects, may damage fertility, causes severe skin and eye damage[12][13][14][15][16]. EXTREME CAUTION REQUIRED.
Sodium Hydroxide 1310-73-2Causes severe skin burns and eye damage.
Ethyl Acetate 141-78-6Highly flammable liquid and vapor, causes serious eye irritation.
Hydrochloric Acid 7647-01-0May cause respiratory irritation, causes severe skin burns and eye damage.

2.2. Materials Required

Reagent CAS No. Formula M.W. ( g/mol ) Suggested Grade
4-Methoxyphenol150-76-5C₇H₈O₂124.14>99%
(±)-Glycidol556-52-5C₃H₆O₂74.08>96%
Sodium Hydroxide1310-73-2NaOH40.00ACS Reagent Grade
Ethanol (200 proof)64-17-5C₂H₅OH46.07ACS Reagent Grade
Deionized Water7732-18-5H₂O18.02-
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Reagent Grade
Anhydrous MgSO₄7487-88-9MgSO₄120.37ACS Reagent Grade
1 M Hydrochloric Acid7647-01-0HCl36.46Volumetric Standard

2.3. Equipment Required

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

This protocol is based on a 50 mmol scale. Adjustments can be made as needed.

Parameter Value Notes
4-Methoxyphenol 6.21 g (50.0 mmol)Limiting Reagent
Sodium Hydroxide 2.10 g (52.5 mmol)1.05 equivalents
(±)-Glycidol 3.89 g (52.5 mmol)1.05 equivalents
Ethanol/Water (4:1) 100 mLReaction Solvent
Reaction Temperature 65-70 °C
Reaction Time 6-8 hoursMonitor by TLC

digraph "Experimental_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"];
edge [fontname="Arial", fontsize=10];
A[label="1. Reagent Setup\nDissolve 4-methoxyphenol and NaOH\nin 100 mL EtOH/H₂O (4:1) in a 3-neck flask."];
B[label="2. Heating\nHeat mixture to 65-70 °C with stirring."];
C [label="3. Glycidol Addition\nAdd glycidol dropwise over 30 minutes.\nMaintain temperature."];
D [label="4. Reaction\nMaintain at 65-70 °C for 6-8 hours.\nMonitor progress via TLC."];
E [label="5. Work-up & Neutralization\nCool to RT. Neutralize with 1M HCl to pH ~7.\nRemove ethanol via rotary evaporation."];
F [label="6. Extraction\nExtract aqueous residue 3x with 75 mL\nethyl acetate. Combine organic layers."];
G [label="7. Washing & Drying\nWash organic layer with brine.\nDry over anhydrous MgSO₄."];
H [label="8. Purification\nFilter and concentrate via rotary evaporation.\nPurify crude product by recrystallization or chromatography."];
I[label="9. Characterization\nAnalyze pure product via NMR, MS, and IR."];

A -> B -> C -> D -> E -> F -> G -> H -> I;

}

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Phenoxide Formation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 4-methoxyphenol (6.21 g, 50.0 mmol) and sodium hydroxide (2.10 g, 52.5 mmol). Add 100 mL of a 4:1 ethanol/water solvent mixture.

    • Causality: The base deprotonates the phenol, creating the necessary 4-methoxyphenoxide nucleophile. The ethanol/water mixture ensures all reactants remain in solution.

  • Reaction Initiation: Place the flask in a heating mantle and begin stirring. Heat the mixture to a gentle reflux (approximately 65-70 °C) until all solids have dissolved.

  • Glycidol Addition: Once the solution is homogeneous, slowly add glycidol (3.89 g, 52.5 mmol) dropwise using a dropping funnel over a period of 30 minutes.

    • Causality: A slow, controlled addition is crucial to manage the exothermic nature of the epoxide ring-opening reaction and prevent dangerous temperature spikes.

  • Reaction Monitoring: Maintain the reaction at 65-70 °C for 6-8 hours. Monitor the consumption of the 4-methoxyphenol starting material using Thin-Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl Acetate eluent system.

    • Self-Validation: TLC allows for real-time tracking of the reaction's progress. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding as expected.

  • Work-up and Neutralization: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully neutralize the basic solution by adding 1 M HCl dropwise until the pH is approximately 7. Remove the ethanol from the mixture using a rotary evaporator.

    • Causality: Neutralization quenches the reaction by protonating any remaining phenoxide and the product alkoxide. Removing the ethanol facilitates the subsequent aqueous extraction.

  • Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Extract the aqueous layer three times with 75 mL portions of ethyl acetate. Combine the organic layers.

    • Causality: The desired product is significantly more soluble in ethyl acetate than in the aqueous salt solution, allowing for its efficient separation from inorganic byproducts.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Causality: The brine wash and drying step are essential for removing water, which can interfere with product isolation and characterization.

  • Purification: The resulting crude product, likely a pale oil or waxy solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization and Expected Results

  • Appearance: A white to off-white solid or a viscous, colorless oil.

  • Yield: Typical yields for this type of reaction range from 70-90% after purification.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): Expected peaks include signals for the methoxy group protons (~3.8 ppm, singlet, 3H), the aromatic protons on the para-substituted ring (~6.8-7.0 ppm, two doublets, 4H), the diastereotopic methylene protons of the propanediol backbone, the methine proton, and the two hydroxyl protons (which may be broad and variable).

    • ¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the methoxy carbon, the aromatic carbons (including the ipso-carbons), and the three carbons of the propanediol backbone are expected.

    • Mass Spectrometry (ESI+): Expected [M+Na]⁺ peak at m/z = 221.0784 for C₁₀H₁₄O₃Na.

    • FT-IR (KBr Pellet or Thin Film, cm⁻¹): A strong, broad absorption in the 3200-3500 cm⁻¹ region (O-H stretch), C-H stretches (~2850-3000 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and a prominent C-O-C ether stretch (~1230 cm⁻¹).

References

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]

  • Pharmd Guru. MEPHENESIN. [Link]

  • McMurry, J. Fundamentals of Organic Chemistry, 9.14 Reactions of Epoxides: Ring-Opening. [Link]

  • OpenStax. (2023). Organic Chemistry, 18.5 Reactions of Epoxides: Ring-Opening. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Methoxyphenol, 99%. [Link]

  • NIOSH. Pocket Guide to Chemical Hazards - 4-Methoxyphenol. [Link]

  • Carl ROTH. (n.d.). Safety data sheet: 4-Methoxyphenol. [Link]

  • Al-Quds University. Synthesis and Characterization of Designed Guaifenesin Prodrugs. [Link]

  • Google Patents.
  • Wikipedia. Mephenesin. [Link]

Sources

purification techniques for 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purification of 3-(4-Methoxyphenoxy)propane-1,2-diol

Abstract

This technical guide provides a comprehensive overview of robust purification strategies for this compound, a key organic intermediate and a structural isomer of the muscle relaxant Mephenesin.[1][2] Achieving high purity of this compound is critical for its application in research, drug development, and as a reference standard. This document details two primary purification methodologies: recrystallization and flash column chromatography. It provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices, troubleshooting guidance, and methods for purity verification. This guide is intended for researchers, chemists, and drug development professionals seeking to isolate this compound with a high degree of purity.

Compound Profile and Strategic Considerations

Before selecting a purification method, it is essential to understand the physicochemical properties of this compound and the likely impurity profile derived from its synthesis.

Physicochemical Properties

The structure of this compound is characterized by a polar diol functional group and a moderately polar methoxyphenyl ether group. This duality in polarity governs its solubility and chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃PubChem[3]
Molecular Weight 182.22 g/mol PubChem[3]
IUPAC Name 3-(4-methoxyphenyl)propane-1,2-diolPubChem[3]
Structure
Predicted Polarity HighInferred from structure
CAS Number 17131-20-3PubChem[3]
Common Impurity Profile

The synthesis of aryloxypropanediols typically involves the reaction of a substituted phenol (4-methoxyphenol) with a three-carbon electrophile like glycidol or epichlorohydrin.[4] This can introduce several process-related impurities:

  • Unreacted Starting Materials: Residual 4-methoxyphenol and reagents from the glycidol source.

  • Positional Isomers: If the starting 4-methoxyphenol contains trace amounts of 2- or 3-methoxyphenol, the corresponding isomers will be formed.[4]

  • Regioisomeric Byproducts: The reaction can sometimes yield the 1,3-diol isomer, 2-(4-methoxyphenoxy)propane-1,3-diol, in small amounts.

  • Polymeric Materials: Self-reaction of the epoxide starting material can lead to higher molecular weight impurities.

Overall Purification Strategy

The choice between recrystallization and chromatography depends on the impurity profile, the required purity level, and the scale of the purification. The following workflow provides a general decision-making framework.

Purification_Strategy Crude Crude Product (Post-Workup) Initial_Assessment TLC / HPLC Analysis of Crude Material Crude->Initial_Assessment Recrystallization Protocol 1: Recrystallization Initial_Assessment->Recrystallization High Purity (>90%) & Crystalline Solid Chromatography Protocol 2: Flash Column Chromatography Initial_Assessment->Chromatography Complex Mixture or Oily Product Purity_Check Purity & Identity Check (HPLC, NMR, MS) Recrystallization->Purity_Check Chromatography->Purity_Check Purity_Check->Chromatography Purity < 98% (Re-purify) Final_Product Pure 3-(4-Methoxyphenoxy) propane-1,2-diol Purity_Check->Final_Product Purity ≥ 98% Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent Selection) Packing 2. Column Packing (Silica Slurry) TLC->Packing Loading 3. Sample Loading (Dry or Wet) Packing->Loading Elution 4. Elution (Isocratic or Gradient) Loading->Elution Collection 5. Fraction Collection Elution->Collection Analysis 6. Fraction Analysis (TLC) Collection->Analysis Pooling 7. Pool Pure Fractions Analysis->Pooling Evaporation 8. Solvent Removal (Rotary Evaporation) Pooling->Evaporation

Sources

Application Notes and Protocols for the Characterization of 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-(4-Methoxyphenoxy)propane-1,2-diol, a significant compound often encountered as a related substance in the synthesis of active pharmaceutical ingredients such as Mephenesin and Guaifenesin. This document is intended for researchers, quality control analysts, and drug development professionals, offering a detailed framework for the structural elucidation and purity assessment of this molecule. The protocols herein are designed to ensure scientific integrity through self-validating systems, encompassing chromatographic and spectroscopic techniques.

Introduction

This compound is a positional isomer of the widely used expectorant Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) and a potential impurity in the synthesis of Mephenesin (3-(2-methylphenoxy)propane-1,2-diol).[1][2] The position of the methoxy group on the phenoxy ring significantly influences the molecule's physicochemical properties, and consequently, its analytical behavior.[1] Accurate identification and quantification of this compound are critical for ensuring the purity, safety, and efficacy of pharmaceutical products.

This guide outlines a multi-faceted analytical approach for the comprehensive characterization of this compound, leveraging the synergistic strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides not only a step-by-step protocol but also the underlying scientific rationale for the selected methodology, empowering the user to understand and adapt these methods as needed.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for method development. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃PubChem[3]
Molecular Weight 182.22 g/mol PubChem[3]
IUPAC Name 3-(4-methoxyphenyl)propane-1,2-diolPubChem[3]
CAS Number 17131-20-3PubChem[3]
Appearance White to off-white solid (predicted)-
Solubility Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO.-

Chromatographic Analysis

Chromatographic techniques are indispensable for the separation and quantification of this compound from its isomers and other related impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and widely applicable method for the analysis of moderately polar compounds like this compound. The methodology presented here is adapted from established methods for Guaifenesin and its related compounds, ensuring a high probability of successful separation.[1]

  • Column: A C18 stationary phase is selected for its hydrophobicity, which provides effective retention of the aromatic ring of the analyte.

  • Mobile Phase: A gradient elution with a phosphate buffer and methanol allows for the efficient separation of compounds with varying polarities. The acidic pH of the buffer ensures the protonation of any acidic functional groups, leading to consistent retention times.

  • Detection: The aromatic ring in this compound provides strong UV absorbance, making UV detection a sensitive and reliable choice. The detection wavelength is chosen based on the UV spectrum of the analyte, typically around the absorbance maximum.

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid
Mobile Phase B Methanol
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 272 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be analyzed in the same diluent to achieve a similar target concentration.

  • Analysis and Data Interpretation:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution and identify the peak corresponding to this compound by comparing the retention time with that of the standard.

    • Quantify the amount of the analyte in the sample using the peak area and a calibration curve or by single-point calibration.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution HPLC HPLC System (C18 Column, Gradient Elution) Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Detection UV Detection (272 nm) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Identify and Quantify Analyte Chromatogram->Quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a diol like this compound, derivatization is often employed to increase its volatility and thermal stability.

  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method to convert the hydroxyl groups into trimethylsilyl ethers, which are more volatile and less prone to thermal degradation in the GC inlet and column.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte from other components in the sample.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is used to generate a reproducible fragmentation pattern, which serves as a "fingerprint" for the molecule, allowing for its unambiguous identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source and a quadrupole or ion trap mass analyzer.

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ether linkage and the propanediol backbone.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization (Silylation) Sample->Derivatization GCMS GC-MS System (Capillary Column) Derivatization->GCMS EI Electron Ionization (70 eV) GCMS->EI MassSpectrum Obtain Mass Spectrum EI->MassSpectrum Identification Structural Identification MassSpectrum->Identification

Caption: GC-MS analysis workflow for this compound.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propane-1,2-diol moiety. The aromatic protons will appear in the downfield region (typically δ 6.8-7.0 ppm), the methoxy protons as a singlet around δ 3.8 ppm, and the aliphatic protons of the diol chain in the upfield region (δ 3.5-4.0 ppm) with characteristic splitting patterns.[1]

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the propane-1,2-diol chain.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

  • C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks in the region of 2850-3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O stretch (ether and alcohol): Strong bands in the region of 1000-1300 cm⁻¹.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for the unambiguous identification, quantification, and purity assessment of this important compound. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers and analysts in the pharmaceutical industry to ensure the quality and safety of their products.

References

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, B. P., & Reddy, K. V. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods, 2(4), 229–234. Retrieved from [Link]

  • PubChem. (n.d.). Mephenesin. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugFuture. (n.d.). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Retrieved from [Link]

  • FoodData Central. (2010). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). U.S. Department of Agriculture. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methoxyphenoxy)-2-methylpropane-1,2-diol. University of Luxembourg. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Wang, Y., Li, M., Liu, L., Zhou, L., & Wang, J. (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1999–o2000. Retrieved from [Link]

  • precisionFDA. (2025). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. U.S. Food and Drug Administration. Retrieved from [Link]

  • Shaikh, T., Ali, M., & Khan, G. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 46-64. Retrieved from [Link]

  • Dubey, S., & Shukla, S. S. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 05(04), 2536-2544. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-(4-Methoxyphenyl)propane-1,2-diol. National Institute of Standards and Technology. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved from [Link]

Sources

developing an HPLC method for 3-(4-Methoxyphenoxy)propane-1,2-diol analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 3-(4-Methoxyphenoxy)propane-1,2-diol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, including those structurally related to Mephenesin and Guaifenesin. The methodology herein is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Scientific Rationale

This compound is a polar aromatic compound whose purity is critical for ensuring the safety and efficacy of final drug products. A reliable and validated analytical method is therefore essential for its quantification in bulk materials and for monitoring its stability under various stress conditions.

The molecular structure, featuring a hydrophobic methoxyphenyl group and a hydrophilic propane-1,2-diol moiety, makes it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[2] Our developmental approach leverages existing knowledge from the analysis of structurally similar compounds like Mephenesin and Guaifenesin to establish a robust and efficient method.[3][4][5]

Analyte Properties

  • Compound Name: this compound

  • CAS Number: 17131-20-3[6]

  • Molecular Formula: C₁₀H₁₄O₃[6]

  • Molecular Weight: 182.22 g/mol [6]

  • Structure: Chemical structure of this compound (Image Source: PubChem CID 176896)

The presence of the aromatic ring provides a chromophore suitable for UV detection, a common and robust detection method in HPLC.

HPLC Method Development Strategy

The primary objective is to achieve a symmetric peak for the main analyte, well-resolved from any potential impurities or degradation products, within a reasonable analysis time.

Column Selection

A C18 (octadecylsilane) stationary phase is the column of choice for this application. C18 columns provide excellent hydrophobic retention for aromatic compounds.[1] A standard dimension of 150 mm x 4.6 mm with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

Mobile Phase Selection

The mobile phase composition is critical for achieving optimal separation.

  • Aqueous Component: A phosphate buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate) is used to maintain a constant pH.[4][5] Controlling the pH is crucial for ensuring the reproducibility of retention times, especially if any ionizable impurities are present. Adjusting the pH to around 3.0 with phosphoric acid typically yields sharp peak shapes for polar analytes.[3][7]

  • Organic Modifier: Acetonitrile (ACN) and methanol are the most common organic solvents used in RP-HPLC.[1] Methanol was chosen for this method due to its favorable solubility for the analyte and its ability to provide unique selectivity. An isocratic elution, where the mobile phase composition remains constant, is preferred for its simplicity and robustness in a quality control environment.[3][7] The ratio of methanol to the aqueous buffer is optimized to achieve a retention time of approximately 4-6 minutes.

Detection Wavelength

Based on the UV spectra of analogous compounds like Mephenesin and Guaifenesin, a detection wavelength in the range of 220-280 nm is appropriate.[3][4] For this method, a wavelength of 273 nm was selected to provide good sensitivity for the analyte.

Experimental Protocol: Final Method

Instrumentation and Materials
  • HPLC System: An HPLC system with an isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm (or equivalent).

  • Reagents: HPLC-grade methanol, potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid (H₃PO₄), and high-purity water.

  • Reference Standard: this compound, certified purity.

Preparation of Solutions
  • Mobile Phase (Methanol:Buffer 70:30, v/v):

    • Prepare a 0.02 M KH₂PO₄ buffer by dissolving 2.72 g of KH₂PO₄ in 1000 mL of high-purity water.

    • Adjust the pH of the buffer to 3.0 ± 0.05 using ortho-phosphoric acid.

    • Mix 700 mL of HPLC-grade methanol with 300 mL of the pH-adjusted buffer.

    • Filter the mixture through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: The mobile phase is used as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : 0.02M KH₂PO₄ Buffer (pH 3.0) (70:30, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 25 °C
Detection UV at 273 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol (per ICH Q2(R1))

A comprehensive validation was performed to demonstrate the suitability of the method for its intended purpose.[8][9][10]

G cluster_0 Method Validation Workflow Specificity Specificity / Selectivity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Linearity->Limits Robustness Robustness Precision->Robustness SolutionStability Solution Stability Robustness->SolutionStability

Caption: Logical workflow for the validation of the analytical method.

Specificity (Forced Degradation)

To prove the stability-indicating nature of the method, forced degradation studies were conducted.[3][11] A solution of the analyte was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 12 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 12 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks (resolution > 2) and the peak purity is confirmed using a PDA detector.

Linearity and Range

Linearity was assessed by preparing a series of at least five concentrations of the analyte over a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100% standard solution (100 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve)

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Methanol composition (± 2%)

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of replicate injections should be ≤ 2.0%.

Summary of Validation Parameters
ParameterAcceptance Criteria
Specificity No interference at the analyte retention time; Peak purity > 99%
Linearity (r²) ≥ 0.999
Range 50 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOQ Precision (% RSD) ≤ 10.0%
Robustness System suitability passes under varied conditions

System Suitability

Before each validation run, the chromatographic system must be verified. This is done by injecting the working standard solution five times.

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Areas ≤ 2.0%

Overall Workflow Diagram

G cluster_0 HPLC Method Development & Validation Pipeline A 1. Analyte Characterization (Properties, UV Scan) B 2. Initial Method Scouting (Column, Mobile Phase) A->B C 3. Method Optimization (Flow, Temp, pH, Ratio) B->C D 4. Final Method Definition C->D E 5. Write Validation Protocol (Based on ICH Q2) D->E F 6. Execute Validation Experiments (Specificity, Linearity, Accuracy, etc.) E->F G 7. Data Analysis & Report (Compare against criteria) F->G H 8. Method Implementation (QC Routine Use) G->H

Caption: End-to-end workflow from method development to implementation.

Conclusion

The developed RP-HPLC method for the quantitative analysis of this compound is simple, specific, accurate, precise, and robust. The validation results confirm that the method adheres to the standards set by the ICH Q2(R1) guideline. Forced degradation studies demonstrate the stability-indicating capability of the method, making it suitable for routine quality control analysis, stability studies, and the assessment of raw material purity in a regulated pharmaceutical environment.

References

  • Determination of mephenesin in plasma by high-performance liquid chromatography with fluorimetric detection. Journal of Chromatography B: Biomedical Sciences and Applications.[Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.[Link]

  • Separation of Mephenesin on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PubMed Central.[Link]

  • Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. PubMed Central.[Link]

  • DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR ESTIMATION OF MEPHENESIN AND IBUPROFEN. International Journal of Pharmaceutical Sciences and Research.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed.[Link]

  • Quality Guidelines. International Council for Harmonisation (ICH).[Link]

  • Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Starodub.[Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd.[Link]

  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. ResearchGate.[Link]

  • 3-(4-Methoxyphenyl)propane-1,2-diol. PubChem.[Link]

  • Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods.[Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.[Link]

  • development and validation of new rp-hplc method for quantitative estimation of guaifenesin. Bulletin of Pharmaceutical Research.[Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.[Link]

  • Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). FooDB.[Link]

  • Development and Validation of RP-HPLC Method for Simultaneous Determination of Guaifenesin Impurities in Multi Drug Combinations. Global Journals.[Link]

  • Reversed-phase chromatography. Wikipedia.[Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.[Link]

  • HPLC Methods for analysis of Guaifenesin. HELIX Chromatography.[Link]

Sources

Application Note: Unambiguous Structural Elucidation of 3-(4-Methoxyphenoxy)propane-1,2-diol using a Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. 3-(4-Methoxyphenoxy)propane-1,2-diol is an organic compound whose structural isomers have applications in medicinal chemistry, making unambiguous identification essential. This application note provides a detailed, field-proven protocol for the complete structural elucidation of this compound using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a self-validating workflow, integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments to establish not only the presence of all functional groups but also their precise connectivity. This guide is intended for researchers and scientists in organic chemistry and drug development, offering both a practical protocol and a logical framework for spectral interpretation.

Introduction and Scientific Rationale

This compound belongs to the class of aryloxypropanediols. Its isomers, such as the ortho-substituted guaifenesin, are well-known active pharmaceutical ingredients.[1][2] The position of the methoxy substituent on the aromatic ring profoundly impacts the molecule's physicochemical and biological properties. Therefore, a definitive method to confirm the para-substitution pattern and the structure of the propanediol sidechain is of critical importance.

NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3] While ¹H NMR provides information on the proton environments and their neighboring protons, and ¹³C NMR reveals the unique carbon framework, these one-dimensional techniques alone may not suffice for unambiguous assignment.[4] Advanced techniques are required to solve the puzzle of atomic connectivity.

The Causality Behind the Chosen Experiments:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is vital for assigning the signals from the propane-1,2-diol moiety.[5][6][7]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing us to trace the connectivity of the aliphatic chain proton by proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing the final, definitive link between the ¹H and ¹³C assignments.[8]

Structure and Atom Numbering Convention

For clarity in spectral assignment, the following numbering scheme for this compound will be used throughout this document.

Caption: Numbering scheme for this compound.

Experimental Protocols

Materials and Reagents
  • Sample: this compound (>98% purity)

  • Solvent: Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • NMR Tubes: High-quality 5 mm NMR tubes.[9]

Rationale for Solvent Choice: CDCl₃ is a standard solvent for many organic molecules, offering good solubility for the analyte. The deuterium signal is used by the spectrometer for field-frequency locking, and TMS serves as the internal standard for chemical shift calibration (δ = 0.00 ppm).[9]

Sample Preparation Protocol
  • Weighing: Accurately weigh 10-15 mg of the this compound sample into a clean, dry vial. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.[10][11]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.[11] The sample height in a standard 5 mm tube should be around 4-5 cm to ensure it is correctly positioned within the NMR probe's detection coil.[9][12]

  • Transfer: Gently vortex the vial to ensure the sample is fully dissolved. Using a clean Pasteur pipette, transfer the solution into the 5 mm NMR tube. Ensure no solid particulates are transferred, as they can degrade the magnetic field homogeneity and spectral resolution.[11][12]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Protocol Steps for Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to optimize homogeneity, using the lock signal as a reference. Aim for a narrow, symmetrical lineshape.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H Experiment¹³C{¹H} ExperimentDEPT-135COSYHSQC
Pulse Program zg30zgpg30dept135cosygpqfhsqcedetgp
Spectral Width 12 ppm220 ppm220 ppm12 ppm (F1 & F2)12 ppm (F2), 165 ppm (F1)
Acquisition Time ~3.4 s~1.2 s~1.2 s~0.2 s~0.2 s
Relaxation Delay (d1) 2.0 s2.0 s2.0 s2.0 s2.0 s
Number of Scans (ns) 161024256816
Transmitter Offset ~6 ppm~100 ppm~100 ppm~6 ppm~6 ppm (F2), ~80 ppm (F1)

Data Processing and Analysis Workflow

  • Software: Process all acquired Free Induction Decays (FIDs) using standard NMR software such as Mnova, TopSpin, or NMRium.[13][14][15][16]

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to the FIDs before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase correct all spectra to obtain pure absorption lineshapes and apply an automatic baseline correction algorithm.

  • Calibration: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the residual CDCl₃ signal at 77.16 ppm.

  • Peak Picking and Integration: Identify all peaks in the 1D spectra. Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Caption: Key 2D NMR correlations for structural confirmation.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides an unambiguous and robust method for the complete structural elucidation of this compound. The ¹H and ¹³C spectra confirm the presence of all expected functional groups and the correct number of protons and carbons. The DEPT-135 experiment definitively identifies the carbon multiplicities. Finally, COSY and HSQC experiments irrefutably establish the atomic connectivity of the propanediol backbone and its linkage to the para-methoxyphenoxy moiety. This comprehensive protocol serves as a reliable and self-validating standard for the characterization of this compound and can be adapted for related aryloxypropanediol structures.

References

  • NMRium - The next-generation NMR software. (n.d.). NMRium. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

  • Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bruker. (n.d.). NMR Software. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ScienceDirect. (2024, March 2). Concentration-dependence of specific rotation of optically active glycerol analogues and structurally related compounds. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. In Organic Chemistry Class Notes. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • MDPI. (2023, February 1). 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions. Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). DEPT. Retrieved from [Link]

  • Scribd. (n.d.). DEPT and 2D NMR Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of glycerol glycoside moiety of compounds 1-4... [Diagram]. Retrieved from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • NIH - PMC. (2020, December 3). Quantitative Chemical Profiling of Commercial Glyceride Excipients via 1H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of glycerols in D2O solutions... [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts... [Table]. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Allyl-2-methoxyphenoxy)-1,2-propanediol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Ether Spectroscopy. Retrieved from [Link]

  • YouTube. (2021, February 9). NMR Problem Solving for an Ethers, Alkenes, and Epoxides. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • MD Topology. (n.d.). (2R)-3-(2-Methoxyphenoxy)-1,2-propanediol. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Signal Areas. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methoxyphenoxy)-2-methylpropane-1,2-diol. Retrieved from [Link]

  • precisionFDA. (2025, August 24). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propane-1,2-diol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating the Therapeutic Potential of 3-(4-Methoxyphenoxy)propane-1,2-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic applications of 3-(4-methoxyphenoxy)propane-1,2-diol and its derivatives. This document outlines potential therapeutic avenues based on the pharmacology of structurally related compounds and provides detailed protocols for preclinical evaluation.

Introduction and Rationale

The 3-phenoxypropane-1,2-diol scaffold is a privileged structure in medicinal chemistry, with prominent examples including the expectorant Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) and the muscle relaxant Mephenesin (3-(2-methylphenoxy)propane-1,2-diol).[1][2][3] The specific substitution pattern on the phenyl ring significantly influences the pharmacological activity of these compounds.[4] This guide focuses on the para-substituted isomer, this compound, and its derivatives, for which the therapeutic potential is underexplored.

The structural similarities to known therapeutic agents suggest that derivatives of this compound may exhibit a range of biological activities, including but not limited to:

  • Expectorant and Mucolytic Effects: Analogous to Guaifenesin, these derivatives could modulate mucus secretion and viscosity, offering potential in the treatment of respiratory conditions.[2][5][6]

  • Neuromuscular Modulation: Drawing parallels with Mephenesin, there is a potential for centrally acting muscle relaxant properties.[7][8][9]

  • Anti-inflammatory Activity: Research on other 3-phenoxypropane-1,2-diol derivatives has demonstrated potent anti-inflammatory effects through the inhibition of multiple kinase pathways.[10]

These application notes will provide a framework for the systematic investigation of these potential therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of the core scaffold can be achieved through established chemical methods. A general and effective approach is the nucleophilic ring-opening of an epoxide with a phenoxide.[4]

Protocol 2.1: General Synthesis of 3-(4-substituted-phenoxy)propane-1,2-diol Derivatives

This protocol describes a general method for synthesizing this compound. The same procedure can be adapted for various substituted phenols to generate a library of derivatives.

Materials:

  • 4-Methoxyphenol

  • Glycidol (or (R)- or (S)-glycidol for enantioselective synthesis)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Solvent (e.g., water, ethanol, or aprotic polar solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-methoxyphenol (1.0 eq) and NaOH (1.1 eq) in the chosen solvent.

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • Add glycidol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound.

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Proposed Therapeutic Application I: Expectorant and Mucolytic Activity

Hypothesis: Derivatives of this compound may increase the hydration and decrease the viscosity of respiratory mucus, similar to Guaifenesin.[5]

Protocol 3.1: In Vitro Evaluation of Mucolytic Activity

This protocol assesses the ability of test compounds to alter the viscosity of a mucus simulant.

Materials:

  • Test compounds (dissolved in a suitable vehicle, e.g., DMSO)

  • Mucin from porcine stomach (Type II or III)

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-acetylcysteine (NAC) as a positive control

  • Viscometer (e.g., cone-plate or capillary viscometer)

Procedure:

  • Prepare a 2% (w/v) mucin solution in PBS. Allow it to hydrate overnight at 4°C.

  • Aliquot the mucin solution into test tubes.

  • Add the test compounds at various concentrations (e.g., 1, 10, 100 µM). Include a vehicle control and a positive control (NAC).

  • Incubate the mixtures at 37°C for 30 minutes.

  • Measure the viscosity of each sample using a calibrated viscometer.

  • Calculate the percentage reduction in viscosity relative to the vehicle control.

Protocol 3.2: Ex Vivo Evaluation of Tracheal Mucus Velocity

This protocol measures the effect of test compounds on mucociliary transport in an isolated animal trachea model.

Materials:

  • Freshly excised trachea from a rabbit or guinea pig

  • Krebs-Ringer bicarbonate solution

  • Test compounds

  • Charcoal powder or fluorescent microspheres

  • Microscope with a calibrated eyepiece

Procedure:

  • Mount the trachea in an organ bath containing warmed (37°C) and aerated Krebs-Ringer solution.

  • Allow the preparation to equilibrate for 30 minutes.

  • Gently place a small amount of charcoal powder or microspheres on the mucosal surface.

  • Measure the baseline mucus transport velocity by observing the movement of the particles over a set distance.

  • Add the test compound to the organ bath and incubate for 20 minutes.

  • Repeat the measurement of mucus transport velocity.

  • Calculate the percentage change in velocity compared to baseline.

Proposed Therapeutic Application II: Neuromuscular Modulation and Muscle Relaxation

Hypothesis: Certain derivatives may act as centrally acting muscle relaxants by modulating polysynaptic reflexes in the spinal cord.[8]

Protocol 4.1: In Vivo Evaluation of Motor Coordination (Rotarod Test)

This protocol assesses the effect of test compounds on motor coordination and balance in rodents, which can be indicative of muscle relaxant effects.

Materials:

  • Rotarod apparatus

  • Mice or rats

  • Test compounds

  • Vehicle control

  • Diazepam as a positive control

Procedure:

  • Train the animals on the rotarod at a constant speed (e.g., 10 rpm) for 2-3 days until they can remain on the rod for at least 180 seconds.

  • On the test day, record the baseline latency to fall for each animal.

  • Administer the test compound, vehicle, or diazepam via an appropriate route (e.g., intraperitoneal or oral).

  • At set time points after administration (e.g., 30, 60, 120 minutes), place the animals back on the rotarod and record the latency to fall.

  • A significant decrease in the latency to fall compared to the vehicle group suggests a potential impairment of motor coordination, which can be a characteristic of muscle relaxants.

Protocol 4.2: In Vivo Evaluation of Muscle Relaxation (Grip Strength Test)

This protocol measures the effect of test compounds on muscle strength.

Materials:

  • Grip strength meter

  • Mice or rats

  • Test compounds

  • Vehicle control

  • Baclofen as a positive control

Procedure:

  • Measure the baseline grip strength of each animal by allowing it to grasp the meter's grid and gently pulling it backward until it releases its grip.

  • Administer the test compound, vehicle, or baclofen.

  • At various time points post-administration, repeat the grip strength measurement.

  • A significant reduction in grip strength indicates muscle relaxant properties.

Proposed Therapeutic Application III: Anti-inflammatory Activity

Hypothesis: Derivatives may possess anti-inflammatory properties by inhibiting key signaling pathways in immune cells.[10]

Protocol 5.1: In Vitro Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the anti-inflammatory potential of the compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • LPS from E. coli

  • Test compounds

  • Griess reagent

  • Dexamethasone as a positive control

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • A dose-dependent reduction in nitrite levels indicates anti-inflammatory activity.

Protocol 5.2: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)

This is a classic model of acute inflammation to assess the in vivo efficacy of potential anti-inflammatory agents.

Materials:

  • Rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Vehicle control

  • Indomethacin as a positive control

  • Plebysmometer

Procedure:

  • Administer the test compound, vehicle, or indomethacin to the rats.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Measured Positive Control Expected Outcome for Active Compound
In Vitro Mucolytic Activity % Reduction in ViscosityN-acetylcysteineDose-dependent decrease in mucus viscosity
Ex Vivo Mucus Velocity % Increase in Velocity-Increased rate of particle transport
Rotarod Test Latency to Fall (seconds)DiazepamDose-dependent decrease in latency
Grip Strength Test Grip Strength (grams)BaclofenDose-dependent decrease in grip strength
In Vitro NO Inhibition % Inhibition of NitriteDexamethasoneDose-dependent decrease in NO production
Carrageenan Paw Edema % Inhibition of EdemaIndomethacinDose-dependent reduction in paw swelling
Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Validation synthesis Synthesis of Derivatives characterization Structural Confirmation (NMR, MS) synthesis->characterization mucolytic Mucolytic Assay characterization->mucolytic no_inhibition NO Inhibition Assay characterization->no_inhibition rotarod Rotarod Test characterization->rotarod grip_strength Grip Strength Test characterization->grip_strength paw_edema Paw Edema Model characterization->paw_edema mucus_velocity Tracheal Mucus Velocity mucolytic->mucus_velocity

Caption: General experimental workflow for the evaluation of this compound derivatives.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene activates iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces Test_Compound Test Compound Test_Compound->TAK1 Potential Target Test_Compound->IKK Potential Target

Caption: Hypothesized anti-inflammatory signaling pathway and potential targets for test compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The protocols outlined in these application notes provide a robust framework for investigating the potential of these derivatives as expectorants, muscle relaxants, and anti-inflammatory agents. A systematic approach, combining chemical synthesis with a tiered biological evaluation, will be crucial in elucidating the structure-activity relationships and identifying lead candidates for further development.

References

  • Drug Today Medical Times. Mephenesin: Uses, Dosage, Side Effects, and Interactions.
  • Wikipedia. Mephenesin. [Link]

  • Patsnap Synapse. (2024).
  • ChemicalBook. (2025). Guaifenesin: Pharmacology and Controversy.
  • 1mg. (2025). Mephenesin: View Uses, Side Effects and Medicines.
  • National Center for Biotechnology Information. (2024). Dextromethorphan Guaifenesin - StatPearls. [Link]

  • Chem-Impex. Mephenesin.
  • PrepChem.com. Synthesis of 3-[4-(2-methoxyethyl)-phenoxy]-propane-1,2-diol.
  • Albrecht, H. H., et al. (2018). The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review. PubMed Central. [Link]

  • Benchchem. 3-(2-methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol.
  • Benchchem. Discovery and history of 3-(3-Methoxyphenoxy)propane-1,2-diol.
  • Wikipedia. Guaifenesin. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Designed Guaifenesin Prodrugs. [Link]

  • Benchchem. 3-(3-Methoxyphenoxy)propane-1,2-diol.
  • Drugfuture.com. 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL.
  • ResearchGate. (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. [Link]

  • FooDB. (2010). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088).
  • PubChem. 3-(4-Methoxyphenyl)propane-1,2-diol. [Link]

  • Yu, T., et al. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology. [Link]

  • DrugBank Online. 3-o-Methoxyphenoxypropane 1:2-diol.
  • SynThink Research Chemicals. 3-(2-methoxyphenoxy)propane-1,2-diol.

Sources

Application Notes & Protocols: In Vitro Profiling of 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Rationale and Scientific Context

3-(4-Methoxyphenoxy)propane-1,2-diol is a structural isomer of the well-characterized central nervous system (CNS) active compounds, Mephenesin (guaifenesin), which is 3-(ortho-methoxyphenoxy)propane-1,2-diol, and its meta-isomer.[1][2] Mephenesin is clinically utilized as a centrally acting skeletal muscle relaxant and expectorant.[3][4] The pharmacological activity of such aryloxypropanediols is profoundly influenced by the substitution pattern on the aromatic ring. The para-substitution of the methoxy group in this compound presents a unique electronic and steric profile, suggesting a distinct, yet potentially related, spectrum of biological activities.

This guide provides a comprehensive suite of validated in vitro assays designed to systematically evaluate the biological activities of this compound. The proposed experimental cascade is designed to efficiently screen for potential neuroprotective, anti-inflammatory, antioxidant, and direct muscle relaxant properties. The protocols are structured to be self-validating, incorporating necessary controls and explaining the scientific rationale behind key experimental choices, thereby ensuring robust and reproducible data generation for preclinical assessment.

Hypothesized Biological Activities & Screening Strategy

The chemical structure, featuring a phenolic ether and a propanediol side chain, provides a logical basis for hypothesizing several biological functions. The following assays are selected to build a comprehensive activity profile.

  • Antioxidant Potential: Phenolic compounds are well-known for their ability to scavenge free radicals due to their redox properties.[5][6] This is a foundational assay to determine the compound's ability to mitigate oxidative stress.

  • Anti-Inflammatory Efficacy: Chronic inflammation is a hallmark of numerous pathologies. Compounds that can modulate inflammatory responses, such as the production of pro-inflammatory cytokines, are of significant therapeutic interest.[7]

  • Neuroprotective Capacity: Given the CNS activity of its ortho-isomer Mephenesin, it is critical to assess the potential of the para-isomer to protect neuronal cells from common stressors like oxidative damage, a key factor in neurodegenerative diseases.[8][9]

  • Skeletal Muscle Function Modulation: Mephenesin's primary role as a muscle relaxant prompts the investigation of this compound's direct effects on skeletal muscle cell function.[4][10]

The proposed screening workflow is designed as a tiered approach, starting with broad biochemical assays and progressing to more complex, cell-based functional assays.

G cluster_0 Tier 1: Foundational Biochemical Assays cluster_1 Tier 2: Cell-Based Mechanistic Assays cluster_2 Tier 3: Advanced Functional Assays antioxidant Antioxidant Activity (DPPH Radical Scavenging) anti_inflammatory Anti-Inflammatory Assay (Cytokine Release in RAW 264.7) antioxidant->anti_inflammatory If Active neuroprotection Neuroprotection Assay (Oxidative Stress in SH-SY5Y) anti_inflammatory->neuroprotection muscle_function Skeletal Muscle Function (Contractile Force in C2C12 Myotubes) neuroprotection->muscle_function If CNS Activity is Hypothesized compound Test Compound: 3-(4-Methoxyphenoxy) propane-1,2-diol compound->antioxidant Initial Screening G cluster_workflow Anti-Inflammatory Assay Workflow seed 1. Seed RAW 264.7 cells in 24-well plates treat 2. Pre-treat with Test Compound or Dexamethasone (1 hr) seed->treat stimulate 3. Stimulate with LPS (1 µg/mL) for 18-24 hrs treat->stimulate harvest 4. Harvest Supernatant stimulate->harvest elisa 5. Quantify TNF-α and IL-6 via ELISA harvest->elisa analyze 6. Analyze Data (Calculate % Inhibition) elisa->analyze

Caption: Workflow for the cell-based anti-inflammatory assay.

Materials and Reagents
  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (Positive Control)

  • MTT reagent for cytotoxicity assessment

  • ELISA kits for mouse TNF-α and IL-6

Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in complete DMEM.

    • Seed cells into a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Cytotoxicity Assessment (Parallel Plate):

    • It is crucial to ensure the test compound is not toxic to the cells at the tested concentrations.

    • In a separate 96-well plate, treat cells with the same concentrations of the test compound as planned for the anti-inflammatory assay.

    • After 24 hours, perform an MTT assay to determine the non-toxic concentration range.

  • Compound Treatment and Stimulation:

    • Pre-treat the adhered cells in the 24-well plate with various non-toxic concentrations of the test compound for 1 hour.

    • Include wells for a vehicle control (DMSO) and a positive control (Dexamethasone, 1 µM).

    • After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.

    • Incubate for 18-24 hours.

  • Cytokine Quantification:

    • Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer’s instructions. [11]

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each concentration relative to the LPS-only treated cells.

    • Determine the IC₅₀ value for the inhibition of each cytokine.

Data Interpretation

Significant, dose-dependent inhibition of TNF-α and IL-6 production, at non-cytotoxic concentrations, indicates anti-inflammatory activity.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control< 50< 20
LPS (1 µg/mL)3000 ± 2501500 ± 180
LPS + Dexamethasone (1µM)250 ± 50100 ± 30
LPS + Test Compound (X µM) To be determinedTo be determined

Assay Protocol: Neuroprotective Activity Against Oxidative Stress

Principle of the Assay

This assay assesses the ability of the test compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y) from cytotoxicity induced by an oxidative insult, such as hydrogen peroxide (H₂O₂). [12]Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells. [13]

Materials and Reagents
  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • Hydrogen Peroxide (H₂O₂)

  • Quercetin or N-acetylcysteine (Positive Control)

  • MTT reagent

  • DMSO

Step-by-Step Protocol
  • Cell Plating:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the test compound and a positive control (e.g., Quercetin) for 2-4 hours. Include a vehicle control.

  • Induction of Oxidative Stress:

    • Add H₂O₂ to all wells (except the "no stress" control) to a final concentration that induces approximately 50% cell death (e.g., 150 µM, to be optimized). [12] * Incubate for 24 hours.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the unstressed control cells.

    • Plot cell viability against compound concentration to determine the EC₅₀ (effective concentration for 50% protection).

Data Interpretation

A dose-dependent increase in cell viability in the presence of H₂O₂ indicates a neuroprotective effect against oxidative stress.

Assay Protocol: Skeletal Muscle Contractile Function

Principle of the Assay

This advanced assay measures the direct effect of the test compound on the functionality of skeletal muscle cells in vitro. C2C12 myoblasts are differentiated into contractile myotubes. The contractile force of these myotubes can be measured using specialized systems, such as micro-electromechanical systems (MEMS) cantilevers or traction force microscopy. [14][15]A decrease in contractile force or a change in contraction kinetics (e.g., time to peak contraction) following compound treatment could indicate a muscle relaxant effect. [16][17]

Materials and Reagents
  • C2C12 mouse myoblast cell line

  • Growth Medium: DMEM, 10% FBS

  • Differentiation Medium: DMEM, 2% horse serum

  • Specialized culture plates with flexible micropillars or cantilevers

  • High-resolution microscopy with video capture capabilities

  • Image analysis software (e.g., ImageJ with plugins for traction force microscopy)

Step-by-Step Protocol
  • Myotube Formation:

    • Seed C2C12 myoblasts onto the specialized culture plates.

    • Once confluent, switch to differentiation medium to induce fusion into myotubes. Allow 5-7 days for differentiation.

  • Baseline Contractility Measurement:

    • Identify mature, spontaneously contracting myotubes.

    • Record high-speed videos of the myotube contractions and the corresponding deflection of the cantilevers or micropillars.

  • Compound Application:

    • Add the test compound at the desired concentration to the culture medium. Include a vehicle control.

    • Allow an appropriate incubation time (e.g., 30-60 minutes).

  • Post-Treatment Contractility Measurement:

    • Record videos of the same myotubes after treatment.

  • Data Analysis:

    • Use image analysis software to calculate the displacement of the cantilevers/pillars before and after treatment.

    • Convert displacement into force (nN) using the known stiffness of the pillars (Hooke's Law).

    • Analyze key parameters: peak contractile force, contraction duration, and relaxation time. [15] * Compare the post-treatment values to the baseline values for each myotube.

Data Interpretation

A significant, dose-dependent decrease in peak contractile force or a prolongation of the relaxation phase would be consistent with a direct muscle relaxant activity. This contrasts with centrally acting relaxants that would not show an effect in this peripheral assay, thus helping to elucidate the mechanism of action. [4]

Conclusion

This document provides a structured, multi-tiered approach to characterizing the biological activity of this compound. By progressing from broad biochemical screens to complex cell-based functional assays, researchers can efficiently build a comprehensive profile of the compound's potential therapeutic effects. The inclusion of detailed, self-validating protocols and clear rationales for each experimental step ensures the generation of high-quality, interpretable data critical for advancing drug development programs.

References

  • Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Tadera, K., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Available at: [Link]

  • Respiratory Therapy. (2020). Researchers ID How Guaifenesin Clears the Airways. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytokine Release Assay. Retrieved from [Link]

  • Valdmanis, P. N., et al. (2012). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PLOS ONE. Available at: [Link]

  • Katalinić, V., et al. (2013). Antioxidant activity of individual phenolic compounds determined using FRAP and DPPH methods, and Briggs-Rauscher (BR) reaction. ResearchGate. Available at: [Link]

  • Albrecht, H. H., et al. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary Respiratory Medicine. Available at: [Link]

  • Kaltsa, O., et al. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. PubMed Central. Available at: [Link]

  • Maher, P., et al. (2007). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Guaifenesin. Retrieved from [Link]

  • Kähkönen, M. P., et al. (1999). Antioxidant Activity of Plant Extracts Containing Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Explicyte Immuno-Oncology. (2020). Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO. Retrieved from [Link]

  • Rubin, B. K., et al. (2000). An in vitro comparison of the mucoactive properties of guaifenesin, iodinated glycerol, surfactant, and albuterol. Chest. Available at: [Link]

  • Munteanu, C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. Available at: [Link]

  • El-Toumy, S. A., et al. (2020). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. PubMed Central. Available at: [Link]

  • Heyman, R., et al. (2019). In Vitro Anti-Inflammatory and Immunomodulatory Activities of an Extract from the Roots of Bupleurum rotundifolium. MDPI. Available at: [Link]

  • Kim, H. J., et al. (2019). Anti-Inflammatory Activities of an Extract of In Vitro Grown Adventitious Shoots of Toona sinensis in LPS-Treated RAW264.7 and Propionibacterium acnes-Treated HaCaT Cells. MDPI. Available at: [Link]

  • Al-Omar, M. A. (2022). Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System. PubMed Central. Available at: [Link]

  • Call, J. A., & Lowe, D. A. (2016). In Vitro Assays to Determine Skeletal Muscle Physiologic Function. ResearchGate. Available at: [Link]

  • Smith, A. S. T., et al. (2018). A multiplexed in vitro assay system for evaluating human skeletal muscle functionality in response to drug treatment. PubMed Central. Available at: [Link]

  • Call, J. A., & Lowe, D. A. (2016). In Vitro Assays to Determine Skeletal Muscle Physiologic Function. PubMed. Available at: [Link]

  • Pharmd Guru. (n.d.). Mephenesin. Retrieved from [Link]

  • Kumar, S., et al. (2013). Pharmacological Evaluation of Skeletal Muscle Relaxant Activity from the Leaves of Folk Medicinal Plant Ichnocarpus Frutescens. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Mephenesin. Retrieved from [Link]

  • Yu, T., et al. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology. Available at: [Link]

  • Mills, R., et al. (2022). Contractile force assessment methods for in vitro skeletal muscle tissues. eLife. Available at: [Link]

  • DrugBank. (n.d.). 3-o-Methoxyphenoxypropane 1:2-diol. Retrieved from [Link]

  • Crankshaw, D. P., & Raper, C. (1970). Some studies on peripheral actions of mephenesin, methocarbamol and diazepam. British Journal of Pharmacology. Available at: [Link]

  • Uddin, G., et al. (2014). Evaluation of analgesic, anti-inflammatory and CNS depressant activities of methanolic extract of Lawsonia inermis barks in mice. PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: Formulation of 3-(4-Methoxyphenoxy)propane-1,2-diol for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of 3-(4-Methoxyphenoxy)propane-1,2-diol, a structural isomer of the widely used expectorant Guaifenesin. Given the limited direct biological data on this specific para-isomer, we leverage insights from structurally related glycerol ethers, such as Mephenesin and Guaifenesin, to propose robust formulation strategies and relevant biological assays.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for preparing formulations suitable for in vitro and preliminary in vivo investigations. The methodologies are designed to ensure reproducibility, stability, and accurate interpretation of biological data.

Introduction and Scientific Rationale

This compound belongs to the aryloxypropanediol class of compounds. Its structural isomer, 3-(o-methoxyphenoxy)propane-1,2-diol (Guaifenesin), is a well-established expectorant that is thought to act by increasing the volume and reducing the viscosity of secretions in the respiratory tract.[3][4] Another related compound, 3-(o-tolyloxy)propane-1,2-diol (Mephenesin), is a centrally acting muscle relaxant that may function as an NMDA receptor antagonist and potentiate GABAergic transmission.[5][6]

The subtle shift of the methoxy group from the ortho- to the para-position can significantly alter the physicochemical properties and biological activity of the molecule. Therefore, investigating the para-isomer is a logical step in exploring the structure-activity relationship (SAR) within this chemical class. Proper formulation is the critical first step in any biological study, as it directly impacts the compound's solubility, stability, and bioavailability, thereby influencing the accuracy and reproducibility of experimental results.[7] This guide explains the causality behind formulation choices, from creating high-concentration stock solutions to preparing working solutions for cell-based assays and preliminary animal studies.

Physicochemical Properties and Data

A thorough understanding of the compound's physicochemical properties is essential for designing an effective formulation strategy.

PropertyValueSource
IUPAC Name This compound[8]
Molecular Formula C₁₀H₁₄O₄[9]
Molecular Weight 198.22 g/mol [9]
CAS Number 17131-52-1[8]
Predicted Solubility Soluble in DMSO (≥ 100 mg/mL), Ethanol. Water solubility is expected to be moderate.[5][10][11]
Stereochemistry Racemic[9]

Note: Experimental solubility data for the para-isomer is limited. The predicted solubility is inferred from closely related structural analogs like Mephenesin and Guaifenesin.

Formulation Development and Protocols

The primary challenge in formulating compounds for biological assays is ensuring they remain in a soluble, monomeric state at the target concentration. Aggregation or precipitation can lead to erroneous and non-reproducible results.

Workflow for Formulation and Biological Testing

The following diagram outlines the general workflow from receiving the solid compound to obtaining biological data.

G cluster_0 Formulation cluster_1 Biological Assays compound Solid Compound (this compound) stock High-Concentration Stock Solution (e.g., 50 mM in DMSO) compound->stock Dissolution working_vitro In Vitro Working Solution (Diluted in Culture Media) stock->working_vitro Serial Dilution working_vivo In Vivo Formulation (e.g., Co-solvent Vehicle) stock->working_vivo Vehicle Formulation assay_vitro Cell-Based Assays (e.g., MTT, Caspase Activity) working_vitro->assay_vitro assay_vivo Animal Dosing (e.g., Oral Gavage) working_vivo->assay_vivo G cluster_0 Neuronal Membrane GABA_R GABA-A Receptor (αβγ subunits) Cl_in Cl⁻ Influx GABA_R->Cl_in Channel Opens GABA GABA GABA->GABA_R Binds Orthosteric Site Compound Test Compound (Potential PAM) Compound->GABA_R Binds Allosteric Site Hyperpol Hyperpolarization (Inhibition of Neuron) Cl_in->Hyperpol

Caption: Putative mechanism of GABA-A receptor modulation.

References

  • Roche Applied Science. (n.d.).
  • Wikipedia. (2024). Guaifenesin. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Guaifenesin?. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of guaifenesin?. [Link]

  • protocols.io. (2023). MTT Assay protocol. [Link]

  • National Center for Biotechnology Information. (2024). Dextromethorphan Guaifenesin - StatPearls. [Link]

  • Wikipedia. (2024). Mephenesin. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Mephenesin?. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)propane-1,2-diol. PubChem Compound Summary for CID 176896. [Link]

  • National Center for Biotechnology Information. (2023). Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • Xtalks. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. [Link]

  • National Center for Biotechnology Information. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Course Hero. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • International Journal of Pharmaceutical and Technical Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • National Center for Biotechnology Information. (2015). High Constitutive Activity Accounts for the Combination of Enhanced Direct Activation and Reduced Potentiation in Mutated GABAA Receptors. [Link]

  • FooDB. (2010). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). [Link]

  • National Center for Biotechnology Information. (2019). State-dependent energetics of GABAA receptor modulators. [Link]

  • National Center for Biotechnology Information. (2013). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. [Link]

  • Frontiers in Molecular Neuroscience. (2021). Identification of amino acids involved in histamine potentiation of GABAA receptors. [Link]

  • Frontiers in Neuroscience. (2016). Potentiation of Gamma Aminobutyric Acid Receptors (GABAAR) by Ethanol: How Are Inhibitory Receptors Affected?. [Link]

  • DrugFuture. (n.d.). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. [Link]

  • precisionFDA. (2025). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. [Link]

  • ResearchGate. (2016). The applications of glycerol in pharmaceutical formulation. [Link]

  • National Center for Biotechnology Information. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this important compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process, ensure product purity, and accelerate your research and development efforts.

Introduction: The Criticality of Impurity Control

This compound is a key chemical intermediate and a known impurity and metabolite of several pharmaceutical compounds, including Mephenesin. In the context of drug development and manufacturing, the identification, characterization, and control of impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product.[1] An impurity profile that is not well-controlled can lead to failed batches, regulatory delays, and potential safety concerns. This guide provides practical, field-tested insights into managing common impurities through a troubleshooting-focused, question-and-answer format.

Section 1: Overview of the Primary Synthesis Route

The most prevalent and industrially relevant method for synthesizing aryloxypropanediols like this compound is the Williamson ether synthesis. This involves the reaction of a phenoxide with a suitable three-carbon electrophile, typically under basic conditions.[1] The general pathway involves the deprotonation of 4-methoxyphenol to form the potent sodium or potassium 4-methoxyphenoxide, which then undergoes a nucleophilic attack on an epoxide, such as glycidol or epichlorohydrin.

Synthesis_Pathway A 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide Anion A->Phenoxide Deprotonation Base Base (e.g., NaOH, KOH) Base->Phenoxide Intermediate Alkoxide Intermediate (Post-Ring Opening) Phenoxide->Intermediate SN2 Attack Epoxide Glycidol or Epichlorohydrin Epoxide->Intermediate Product 3-(4-Methoxyphenoxy) propane-1,2-diol Intermediate->Product Protonation Workup Aqueous Workup (Hydrolysis) Workup->Product

Caption: General Williamson ether synthesis pathway for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis. Each question is framed as a typical problem observed in the lab, followed by an expert analysis of the cause, actionable troubleshooting steps, and preventative measures.

Q1: My final product analysis (HPLC/GC) shows a significant peak corresponding to unreacted 4-methoxyphenol. What went wrong?

Expert Analysis: This is the most frequent issue and typically points to an incomplete reaction. The root cause can be traced to several factors related to the initial nucleophilic substitution step.

  • Causality:

    • Inefficient Deprotonation: The phenoxide is the active nucleophile. If the base used is weak, old, or insufficient in molar quantity, the concentration of the phenoxide will be too low to drive the reaction to completion.

    • Sub-optimal Stoichiometry: Using a 1:1 molar ratio of the phenol to the epoxide can leave starting material behind, especially if some of the epoxide is lost to side reactions (like polymerization).

    • Insufficient Reaction Time or Temperature: Like any chemical reaction, this synthesis requires a certain activation energy and time. Prematurely stopping the reaction or running it at too low a temperature will result in incomplete conversion.

  • Troubleshooting Protocol:

    • Verify Base Quality: Use a fresh, properly stored, and accurately weighed amount of a strong base (e.g., NaOH, KOH). A slight excess (1.1-1.2 equivalents) is often beneficial.

    • Adjust Stoichiometry: Employ a slight excess of the C3 electrophile (e.g., 1.1 equivalents of glycidol or epichlorohydrin) to ensure all the valuable phenoxide is consumed.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to monitor the disappearance of the 4-methoxyphenol spot/peak before proceeding with the workup.

  • Purification Strategy: If unreacted starting material is present in the crude product, it can often be removed. Since 4-methoxyphenol is acidic, a basic wash (e.g., with a dilute NaHCO₃ or Na₂CO₃ solution) during the workup can extract it into the aqueous layer. Alternatively, purification by column chromatography is highly effective.[1][2]

Q2: Mass spectrometry confirms my product's mass, but NMR and HPLC retention times are slightly different from the standard. Could this be an isomer?

Expert Analysis: Yes, this is highly likely a positional isomer, which is a process-related impurity. This type of impurity is especially problematic because its similar physical properties (polarity, boiling point) make it very difficult to remove from the desired product.

  • Causality: The primary cause is the presence of positional isomers in the 4-methoxyphenol starting material.[1] Commercial 4-methoxyphenol can contain trace amounts of 2-methoxyphenol (guaiacol) or 3-methoxyphenol from its synthesis via methylation of hydroquinone.[3][4] These isomers react in the exact same way as 4-methoxyphenol, leading to the formation of 3-(2-methoxyphenoxy)propane-1,2-diol (Guaifenesin)[5][6] or 3-(3-methoxyphenoxy)propane-1,2-diol.[1]

Isomer_Formation A 4-Methoxyphenol (Major Component) Reactants + Glycidol + Base A->Reactants P1 Desired Product: 3-(4-Methoxyphenoxy) propane-1,2-diol A->P1 B 2-Methoxyphenol (Impurity) B->Reactants P2 Isomeric Impurity: 3-(2-Methoxyphenoxy) propane-1,2-diol (Guaifenesin) B->P2

Caption: Formation of isomeric impurities from impure 4-methoxyphenol starting material.

  • Preventative Protocol (Self-Validating System):

    • Qualify Your Starting Material: Before beginning the synthesis, you MUST analyze the purity of your 4-methoxyphenol lot. A simple GC-MS or HPLC analysis against a certified reference standard is sufficient to quantify isomeric impurities.

    • Set an Acceptance Threshold: For pharmaceutical applications, starting material impurities should be well below 0.1%. If your material is contaminated, it must be purified prior to use.

    • Purification of Starting Material: 4-methoxyphenol can be purified by recrystallization from solvents like petroleum ether or by vacuum sublimation.

Q3: I'm observing a high-molecular-weight impurity, particularly when running the reaction at a higher concentration. What is it?

Expert Analysis: This is likely a dimeric or oligomeric impurity. It forms when the hydroxyl group of the newly formed product molecule acts as a nucleophile itself, attacking another molecule of the epoxide.

  • Causality: The product, this compound, has two hydroxyl groups. Under the basic reaction conditions, these can be deprotonated to form an alkoxide. This alkoxide is also a strong nucleophile and can compete with the phenoxide for the epoxide, leading to the formation of a dimer (e.g., a C16H26O7 species). This is more prevalent when the concentration of the epoxide is high relative to the phenoxide.

  • Troubleshooting Protocol:

    • Control Reagent Addition: The most effective control is to add the epoxide (glycidol/epichlorohydrin) slowly and dropwise to the solution of the pre-formed phenoxide. This strategy maintains a low instantaneous concentration of the epoxide, ensuring it reacts preferentially with the more abundant and more reactive phenoxide.

    • Optimize Temperature: Running the reaction at an excessively high temperature can increase the rate of this side reaction. Maintain the temperature recommended in established protocols.

    • Solvent Dilution: Running the reaction in a more dilute solution can sometimes disfavor bimolecular side reactions, though this may come at the cost of longer reaction times.

Section 3: Recommended Analytical Protocols

A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Parameter Recommended Conditions Justification
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Provides excellent hydrophobic retention and separation for aromatic compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water GradientA gradient elution is crucial to separate the relatively non-polar starting material and dimeric impurities from the polar product.
Detection UV at ~275 nmThe methoxyphenol chromophore has a strong absorbance in this region, allowing for sensitive detection of the product and related impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good peak shape and resolution.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate signal.

Self-Validation: The identity of peaks should be confirmed by comparing their retention times to certified reference standards for 4-methoxyphenol, this compound, and potential isomeric impurities like Guaifenesin.[5] For unknown peaks, isolation followed by MS and NMR spectroscopy is required for structural elucidation.[1]

Section 4: Gold Standard Purification Protocols

Protocol 1: Recrystallization of Crude Product

This method is effective for removing impurities with different solubility profiles than the desired product.

  • Solvent Selection: Choose a solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., Toluene, Ethyl Acetate/Hexane mixture).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This is a highly effective but more labor-intensive method for separating compounds based on polarity.[1][2]

  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). Pour this into a column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of Ethyl Acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • OIV-MA-AS315-15 Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS. OIV. Available at: [Link]

  • CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol. Google Patents.
  • 4-methoxyphenol purification. Sciencemadness Discussion Board. Available at: [Link]

  • CAS No.14007-09-1, 2-(2-methoxyphenoxy)propane-1,3-diol Suppliers. LookChem. Available at: [Link]

  • Wang, Y., Li, M., Liu, L., Zhou, L., & Wang, J. (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1999–o2000. Available at: [Link]

  • 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. precisionFDA. Available at: [Link]

  • Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). FooDB. Available at: [Link]

  • Takano, S., Moriya, M., Suzuki, M., Iwabuchi, Y., Sugihara, T., & Ogasawara, K. (1990). PRACTICAL ROUTE TO BOTH (S)- AND (R)-ENANTIOMERS OF 0-(4-METH0XYPHENYL)GLYCIDOL USING (S)-1,2-0-ISOPROPYLIDENEGLYCEROL AS A COMMON PRECURSOR. Heterocycles, 31(8), 1555. Available at: [Link]

  • Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. ResearchGate. Available at: [Link]

  • Karaman, R. (2015). Synthesis and Characterization of Designed Guaifenesin Prodrugs. ResearchGate. Available at: [Link]

  • Takano, S., Setoh, M., & Ogasawara, K. (1992). RESOLUTION OF RACEMIC 0-(4-METH0XYPHENYL)-GLYCIDOL. Heterocycles, 34(1), 173. Available at: [Link]

  • 4-METHOXYPHENOL. Ataman Kimya. Available at: [Link]

  • Guaifenesin. PubChem, National Institutes of Health. Available at: [Link]

  • JPH09151151A - Production of 4-methoxyphenol. Google Patents.
  • Preparation of 4-methoxyphenol. PrepChem.com. Available at: [Link]

  • Guaifenesin Synthesis Lab Report. Bartleby.com. Available at: [Link]

  • Karaman, R. (2015). Synthesis and Characterization of Designed Guaifenesin Prodrugs. Al-Quds University. Available at: [Link]

Sources

optimizing reaction conditions for the synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to , presented as a comprehensive technical support center.

Technical Support Center: Synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.

The primary synthetic route discussed is a variation of the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2][3] Specifically, it involves the reaction of 4-methoxyphenol with a suitable three-carbon electrophile, such as glycidol, under basic conditions. This process, while straightforward in principle, requires careful control of parameters to prevent side reactions and ensure the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of the Williamson ether synthesis.[2][4] The process involves two key steps:

  • Deprotonation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the hydroxyl group of 4-methoxyphenol to form a highly nucleophilic sodium or potassium 4-methoxyphenoxide ion.[1][5]

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the least sterically hindered carbon of the electrophile (e.g., the terminal carbon of the epoxide ring in glycidol).[6] This attack opens the epoxide ring, forming an alkoxide intermediate. Subsequent protonation during aqueous workup yields the final this compound product.

Williamson_Ether_Synthesis_Mechanism Mechanism for this compound Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Protonation (Workup) 4-Methoxyphenol 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide Ion (Nucleophile) 4-Methoxyphenol->Phenoxide + Base Base NaOH Glycidol Glycidol (Electrophile) Intermediate Alkoxide Intermediate Glycidol->Intermediate + Phenoxide Product 3-(4-Methoxyphenoxy) propane-1,2-diol Intermediate->Product + H3O+ Workup H3O+

Caption: Reaction mechanism for the synthesis of this compound.

Q2: Why is the choice of base so critical?

The base serves to deprotonate the phenol, which is a relatively weak acid. A strong base like NaOH or KOH is required to generate a sufficient concentration of the phenoxide nucleophile to drive the reaction forward.[1][3] Using a weaker base, such as sodium carbonate (Na₂CO₃), may result in an incomplete reaction and low yields, as the equilibrium will not strongly favor the phenoxide.

Q3: What are the best solvents for this reaction?

Dipolar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often recommended for Williamson ether syntheses because they effectively solvate the cation of the base (e.g., Na⁺) while leaving the nucleophilic anion (the phenoxide) relatively free, thus accelerating the SN2 reaction.[2][3] However, protic solvents like ethanol can also be used, though they may slow the reaction rate by solvating the nucleophile through hydrogen bonding.[2][6]

Q4: Can other electrophiles be used instead of glycidol?

Yes. While glycidol is a common choice that leads directly to the desired diol structure after workup, other three-carbon electrophiles can be employed:

  • Epichlorohydrin: This is a very common reagent for similar syntheses.[7][8] The reaction first forms the glycidyl ether intermediate, 2-((4-methoxyphenoxy)methyl)oxirane, which must then be hydrolyzed (ring-opened) in a separate step to yield the diol.

  • 3-Chloro-1,2-propanediol: This reagent allows for a direct SN2 displacement of the chloride by the phenoxide. However, this reaction can be slower than epoxide ring-opening.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Workflow cluster_yield Problem: Low or No Yield cluster_purity Problem: Impurities Detected cluster_isolation Problem: Difficult Isolation start Unsatisfactory Result low_yield Low / No Yield start->low_yield impurities Major Impurities Present start->impurities isolation Difficult Product Isolation start->isolation cause_base Cause: Ineffective Deprotonation Solution: Use stronger base (NaOH/KOH), ensure anhydrous conditions. low_yield->cause_base cause_temp Cause: Temperature Too Low Solution: Increase temp to 60-90°C. low_yield->cause_temp cause_time Cause: Insufficient Reaction Time Solution: Monitor by TLC, extend time as needed (4-8h). low_yield->cause_time start_mat Issue: Unreacted Starting Materials Solution: Check stoichiometry, reaction time/temp. impurities->start_mat side_prod Issue: Side Products Formed (e.g., C-alkylation, isomer) Solution: Control temp, consider less polar solvent. impurities->side_prod emulsion Issue: Emulsion during Workup Solution: Add brine, filter through Celite. isolation->emulsion purification Issue: Poor Separation in Chromatography Solution: Optimize solvent system (e.g., EtOAc/Hexanes gradient). isolation->purification

Caption: A logical workflow for troubleshooting common synthesis issues.

Question: My reaction yield is extremely low. What are the likely causes and solutions?

  • Potential Cause 1: Incomplete Deprotonation of 4-Methoxyphenol. If the base is not strong enough or if it is old/degraded, an insufficient amount of the phenoxide nucleophile will be generated.

    • Solution: Use a high-quality, strong base like NaOH or KOH. Ensure your phenolic starting material is dry, as water can consume the base.

  • Potential Cause 2: Reaction Temperature is Too Low. SN2 reactions have an activation energy barrier that must be overcome.

    • Solution: The optimal temperature range for this synthesis is typically between 60-90°C.[9] Operating below this range can lead to a very slow reaction rate.[9]

  • Potential Cause 3: Insufficient Reaction Time. The reaction may simply not have had enough time to proceed to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration. Typical reaction times can range from 1 to 8 hours.[2]

Question: My final product is contaminated with significant amounts of unreacted 4-methoxyphenol. Why?

  • Potential Cause 1: Incorrect Stoichiometry. An excess of the phenol or an insufficient amount of the electrophile (glycidol) will naturally leave unreacted starting material.

    • Solution: Carefully check the molar equivalents of your reactants. It is common to use a slight excess (1.1 to 1.5 equivalents) of the electrophile to ensure the complete consumption of the more valuable phenol.

  • Potential Cause 2: Inefficient Reaction Conditions. As with low yield, low temperature or insufficient time can lead to an incomplete reaction.

    • Solution: Re-evaluate your reaction parameters. Ensure the temperature is within the optimal 60-90°C range and monitor by TLC to confirm the reaction has reached completion.[9]

Question: I've isolated a product, but spectroscopic analysis (NMR) suggests the presence of an isomer. How is this possible?

  • Potential Cause: Lack of Regioselectivity. This is a critical issue when using an epoxide like glycidol. The phenoxide can attack either the terminal (C3) or the internal (C2) carbon of the epoxide. While attack at the less hindered terminal carbon is favored to produce the desired 1,2-diol, some attack at the internal carbon can occur, leading to the formation of the isomeric 2-(4-methoxyphenoxy)propane-1,3-diol.

    • Solution: Lowering the reaction temperature can sometimes improve selectivity. Additionally, the choice of cation (Na⁺ vs. K⁺) and solvent can influence regioselectivity. Careful purification by column chromatography is essential to separate these isomers.[6][9]

Question: My workup is plagued by emulsions, making separation difficult. What can I do?

  • Potential Cause: Formation of Soaps/Micelles. The basic reaction mixture can lead to the formation of emulsions during the aqueous workup, especially if any side products have surfactant-like properties.

    • Solution: During the liquid-liquid extraction, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up emulsions and "salt out" the organic product into the organic layer.

Optimized Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on standard procedures for Williamson ether synthesis involving phenoxides and epoxides.[6][9]

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF).

  • Phenoxide Formation: Add finely ground sodium hydroxide (1.1 eq.) to the solution. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-methoxyphenoxide.

  • Electrophile Addition: Heat the mixture to 80°C. Add glycidol (1.2 eq.) dropwise over 30 minutes to control any potential exotherm.

  • Reaction: Maintain the reaction temperature at 80°C and stir for 4-6 hours. Monitor the disappearance of the 4-methoxyphenol starting material by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution with dilute HCl until the pH is ~7.[10]

  • Extraction: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.[6]

  • Concentration: Evaporate the solvent from the organic layer to yield the crude product as an oil or solid.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increase the polarity (e.g., up to 50-60% ethyl acetate) to elute the more polar diol product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary: Influence of Reaction Parameters

The following table summarizes the expected effects of key parameters on the reaction outcome.

ParameterConditionEffect on YieldRationale
Reaction Temperature < 60°CLowThe reaction rate is too slow.[9]
60-90°COptimalBalances a good reaction rate with minimal side reactions.[9]
> 90°CMay DecreasePotential for increased side reactions (e.g., C-alkylation, polymerization).[9]
Base Weak Base (e.g., K₂CO₃)Low/IncompleteInefficient deprotonation of the phenol.[3]
Strong Base (e.g., NaOH, KOH)HighEnsures complete formation of the highly reactive phenoxide nucleophile.[1][9]
Solvent Protic (e.g., Ethanol)ModerateCan solvate and slightly deactivate the nucleophile, slowing the reaction.[2]
Aprotic Polar (e.g., DMF)HighEffectively solvates the counter-ion, enhancing nucleophilicity and reaction rate.[2][3]

References

  • 3-(3-Methoxyphenoxy)propane-1,2-diol | 17131-51-0 | Benchchem.
  • Williamson Ether Synthesis - ChemTalk.
  • The Williamson Ether Synthesis.
  • Williamson ether synthesis - Wikipedia.
  • Williamson Ether Synthesis - J&K Scientific LLC.
  • Williamson ether synthesis (video) - Khan Academy.
  • WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether - Google P
  • Discovery and history of 3-(3-Methoxyphenoxy)propane-1,2-diol - Benchchem.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Guaiacol glycidyl ether | 2210-74-4 - ChemicalBook.

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support guide on improving the yield of 3-(4-Methoxyphenoxy)propane-1,2-diol synthesis.

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important guaifenesin analogue. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and optimize your synthesis with confidence.

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis or a related epoxide ring-opening reaction. Both pathways involve the formation of an ether linkage between 4-methoxyphenol and a three-carbon backbone. While theoretically straightforward, these reactions are sensitive to a variety of parameters that can significantly impact yield and lead to problematic side reactions. This guide provides a structured, question-and-answer approach to address the most common challenges encountered in the laboratory.

Core Reaction Mechanisms

Understanding the reaction mechanism is critical for effective troubleshooting. The primary route is the SN2-based Williamson ether synthesis.

This reaction involves the deprotonation of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion. This ion then attacks the electrophilic carbon of a C3 synthon, such as 3-chloro- or 3-bromo-propane-1,2-diol, displacing the halide leaving group.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenoxide 4-Methoxyphenoxide Ion 4-Methoxyphenol->4-Methoxyphenoxide Base Base (e.g., K₂CO₃) Protonated_Base Protonated Base 4-Methoxyphenoxide->Protonated_Base Phenoxide_SN2 4-Methoxyphenoxide Ion Transition_State [Transition State]‡ Phenoxide_SN2->Transition_State Alkyl_Halide 3-Chloropropane-1,2-diol Alkyl_Halide->Transition_State Product 3-(4-Methoxyphenoxy) propane-1,2-diol Transition_State->Product Leaving_Group Cl⁻ Transition_State->Leaving_Group

Diagram 1. Williamson Ether Synthesis Mechanism.

An alternative and often effective route involves the base-catalyzed ring-opening of an epoxide, such as glycidol. The phenoxide ion attacks one of the epoxide carbons, leading to the desired product after workup.

Epoxide_Ring_Opening cluster_0 Nucleophilic Attack cluster_1 Protonation Phenoxide 4-Methoxyphenoxide Ion Alkoxide_Intermediate Alkoxide Intermediate Phenoxide->Alkoxide_Intermediate Glycidol Glycidol (Epoxide) Glycidol->Alkoxide_Intermediate Intermediate_Protonation Alkoxide Intermediate Final_Product 3-(4-Methoxyphenoxy) propane-1,2-diol Intermediate_Protonation->Final_Product Proton_Source H₂O (Workup)

Diagram 2. Epoxide Ring-Opening Mechanism.

Troubleshooting Guide & Frequently Asked Questions

Q1: My reaction yield is consistently low (<50%). What are the most common causes?

A1: Low yield is a multifaceted problem often tracing back to suboptimal reaction conditions. Here are the primary factors to investigate:

  • Incomplete Deprotonation of 4-Methoxyphenol: The acidity of a phenol (pKa ≈ 10) requires a sufficiently strong base to generate the phenoxide nucleophile. Weak bases or insufficient stoichiometry will result in a low concentration of the active nucleophile. For aryl ethers, bases like potassium carbonate (K₂CO₃), potassium hydroxide (KOH), or sodium hydroxide (NaOH) are generally effective.[1] Stronger bases like sodium hydride (NaH) are also excellent but require anhydrous conditions.[2]

  • Incorrect Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are ideal. They solvate the cation (e.g., K⁺) of the base, leaving the phenoxide anion "naked" and highly reactive. Using protic solvents like ethanol or water can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.

  • Reaction Temperature and Duration: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate. If your temperature is too low, the reaction may be incomplete even after extended periods. Conversely, excessively high temperatures can promote side reactions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.

  • Purity of Starting Materials: Impurities in either the 4-methoxyphenol or the C3 synthon can inhibit the reaction or introduce side products that complicate purification and lower the isolated yield. Ensure the purity of your reagents before starting.

Q2: My final product is difficult to purify and shows multiple spots on TLC. What are the likely side products?

A2: The formation of multiple byproducts is a common challenge. The most likely culprits are:

  • Unreacted Starting Materials: The most obvious impurities are unreacted 4-methoxyphenol and the C3 synthon (e.g., 3-chloropropane-1,2-diol). 4-methoxyphenol can be particularly tricky to remove due to its similar polarity to the product.

  • Isomeric Products: If the starting 4-methoxyphenol is contaminated with its isomers (2-methoxyphenol or 3-methoxyphenol), you will inevitably form the corresponding isomeric diol products.[3] These isomers can be very difficult to separate from the desired product. High-purity starting materials are essential.

  • C-Alkylation: While phenoxides predominantly undergo O-alkylation to form ethers, a competing side reaction is C-alkylation, where the alkyl group attaches directly to the benzene ring.[1] This is generally a minor pathway but can occur under certain conditions.

  • Products of Elimination (E2 Reaction): The alkoxide/phenoxide is a strong base and can promote an E2 elimination reaction, especially with secondary or tertiary alkyl halides, to form an alkene.[4] When using a primary halide like 3-chloropropane-1,2-diol, this is less of a concern but not impossible, particularly at very high temperatures.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Base 1. Verify Base - Is it strong enough? - Correct stoichiometry? Start->Check_Base Initial Check Check_Solvent 2. Check Solvent - Is it polar aprotic (DMF, DMSO)? Check_Base->Check_Solvent Base is OK Base_Issue Action: Use stronger base (e.g., K₂CO₃, NaH) or increase amount. Check_Base->Base_Issue Issue Found Check_Temp 3. Check Temperature - Is it in the 50-100°C range? Check_Solvent->Check_Temp Solvent is OK Solvent_Issue Action: Switch to DMF, DMSO, or Acetonitrile. Check_Solvent->Solvent_Issue Issue Found Check_Reagents 4. Analyze Reagents - Purity of phenol? - Purity of halide/epoxide? Check_Temp->Check_Reagents Temp is OK Temp_Issue Action: Optimize temperature, monitor by TLC. Check_Temp->Temp_Issue Issue Found Check_PTC 5. Consider Optimization - Add Phase Transfer Catalyst? Check_Reagents->Check_PTC Reagents are Pure Reagent_Issue Action: Purify starting materials or use a higher-grade source. Check_Reagents->Reagent_Issue Issue Found Success High Yield! Check_PTC->Success Implement Optimization

Diagram 3. Troubleshooting Workflow for Low Yield.
Q3: How can I improve the reaction rate and yield without using harsh anhydrous solvents like DMF?

A3: This is an excellent question that addresses both efficiency and green chemistry principles. The solution is Phase-Transfer Catalysis (PTC) .

PTC is a powerful technique for reactions where the nucleophile (like a phenoxide salt) is soluble in an aqueous phase and the electrophile (the alkyl halide) is soluble in an organic phase.[5] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophile from the aqueous phase into the organic phase to react.[6]

Advantages of PTC:

  • Increased Reactivity: Leads to faster reactions and higher yields.[5]

  • Milder Conditions: Allows the use of inexpensive bases like aqueous NaOH or KOH instead of hazardous reagents like NaH.[5]

  • Simplified Solvents: Eliminates the need for expensive and hard-to-remove polar aprotic solvents. A simple solvent like toluene can often be used.

  • Easier Workup: The biphasic system often makes product isolation and purification simpler.[7]

Q4: When using glycidol as a starting material, the reaction is very slow or fails. What am I missing?

A4: The reaction of a phenol with glycidol is an epoxide ring-opening, not a direct substitution of a leaving group. This reaction often requires a catalyst to proceed efficiently. Without a catalyst, the reaction can be extremely slow, resulting in very low yields.[8]

A study on the synthesis of the ortho-isomer (guaifenesin) demonstrated that using a tertiary amine catalyst , such as triethylamine, is crucial for achieving high yields (e.g., 80% isolated yield).[8] The tertiary amine likely facilitates the reaction by activating the epoxide or assisting in proton transfer steps.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Classic Williamson Synthesis in a Polar Aprotic Solvent

This protocol is a standard laboratory method for small-scale synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, 5-10 mL per gram of phenol).

  • Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkyl Halide: Add 3-chloropropane-1,2-diol (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water (3-4x the volume of DMF).

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid using silica gel column chromatography to obtain the pure this compound.

Protocol 2: High-Yield Synthesis Using Phase-Transfer Catalysis (PTC)

This protocol is highly efficient and avoids the use of anhydrous polar aprotic solvents.

  • Setup: In a round-bottom flask, combine 4-methoxyphenol (1.0 eq), 3-chloropropane-1,2-diol (1.1 eq), toluene (5 mL per gram of phenol), and tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).

  • Addition of Base: While stirring vigorously, add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH, 2.0 eq).

  • Heating: Heat the biphasic mixture to 75-85 °C. The vigorous stirring is essential to create a large surface area between the two phases.

  • Monitoring: Monitor the reaction by TLC. The reaction is often significantly faster than the classic method, typically completing in 2-4 hours.

  • Workup:

    • Cool the mixture to room temperature and add water to dissolve any precipitated salts.

    • Separate the organic layer. Extract the aqueous layer once more with toluene.

    • Combine the organic layers and wash with water and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The crude product from this method is often of higher purity. Recrystallization from a suitable solvent or a quick silica gel plug may be sufficient for purification.

Data Summary: Impact of Reaction Conditions

The choice of reagents and conditions dramatically affects the outcome. The following table provides a comparative summary based on established principles of Williamson ether synthesis.

ParameterCondition A (Suboptimal)Condition B (Classic)Condition C (PTC-Optimized)Rationale for Improvement
Base NaHCO₃ (weak)K₂CO₃ (anhydrous)50% aq. NaOHA stronger base ensures complete phenoxide formation, driving the reaction forward.
Solvent Ethanol (protic)DMF (polar aprotic)Toluene / H₂O (biphasic)Polar aprotic solvents or PTC enhance nucleophilicity compared to protic solvents.[5]
Catalyst NoneNoneTBAB (0.1 eq)The PTC catalyst shuttles the nucleophile into the organic phase, dramatically increasing the reaction rate.[5]
Temperature 50 °C85 °C80 °COptimal temperature balances reaction rate against potential side reactions.
Expected Yield Very Low (<20%)Moderate-Good (60-80%)High (>90%)Optimization of all key parameters leads to a synergistic improvement in yield.

References

  • Al-Trawneh, S. A., et al. (2020). Bitterless guaifenesin prodrugs—design, synthesis, characterization, in vitro kinetics, and bitterness studies. Chemical Biology & Drug Design. Available at: [Link]

  • Péter, A., et al. (2016). Chiral drugs related to guaifenesin: Synthesis and phase properties of methocarbamol and mephenoxalone. Chirality. Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved January 13, 2026, from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • Abu-Lafi, S., et al. (2015). Synthesis and Characterization of Designed Guaifenesin Prodrugs. Al-Quds University. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 13, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved January 13, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 13, 2026, from [Link]

  • JETIR. (2023). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 10(12). Available at: [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved January 13, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved January 13, 2026, from [Link]

  • Nelson, D. L. (1995). Process for producing enantiomerically enriched guaifenesin. U.S. Patent No. 5,495,052. Google Patents.
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved January 13, 2026, from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Pharmaceutical Sciences. Retrieved January 13, 2026, from [Link]

  • Forgione, P., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. WO 2001/058848 A1. Google Patents.

Sources

Technical Support Center: Purification of 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(4-Methoxyphenoxy)propane-1,2-diol (CAS No. 17131-52-1), a key organic intermediate and a structural isomer of the widely-used expectorant Guaifenesin. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound at high purity. Its high polarity, conferred by the two hydroxyl groups, presents specific purification hurdles that require carefully considered strategies.

This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind these recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the properties, potential contaminants, and strategic approaches to the purification of this compound.

Q1: What are the key physicochemical properties I should be aware of before starting purification?

Understanding the fundamental properties of this compound is critical for selecting appropriate solvents and techniques. The presence of two hydroxyl groups makes the molecule highly polar and capable of strong hydrogen bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17131-52-1[1]
Molecular Formula C₁₀H₁₄O₄[2]
Molecular Weight 198.22 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water, methanol, ethanol, DMSO, DMF, glycerol, and glycol.[3][4] Limited solubility in non-polar solvents like hexane.[3][4]

Note: Solubility data is often reported for the ortho-isomer (Guaifenesin) but provides a strong indication for the para-isomer due to structural similarity.

Q2: What are the most common impurities I should expect in my crude product?

Impurities typically arise from the synthesis process, which often involves the reaction of 4-methoxyphenol with a glycerol derivative (like epichlorohydrin or glycidol).[5] The nature and quantity of impurities depend on reaction conditions, stoichiometry, and work-up procedures.

Common Potential Impurities:

  • Unreacted Starting Materials: Residual 4-methoxyphenol or glycerol-related reagents.

  • Regioisomeric Byproducts: The most common isomer is typically 2-(4-methoxyphenoxy)propane-1,3-diol . This impurity forms from the alternative ring-opening of an epoxide intermediate and can be very difficult to separate due to its similar polarity. A similar impurity has been identified in the production of Guaifenesin.[6]

  • Dimeric Species: Over-reaction can lead to the formation of ether-linked dimers, such as two molecules of the diol bridged by a glycerol unit.[7]

  • Residual Solvents: Solvents used in the synthesis or work-up (e.g., ethanol, methanol, toluene) may be present.[8]

  • Catalyst Residues: Inorganic salts or phase-transfer catalysts if used during synthesis.[8]

Q3: What is the best general strategy for purifying this compound?

There is no single "best" method; the optimal strategy depends on the impurity profile and the desired final purity. A combination of techniques is often most effective.

  • For High Purity (>99.5%): Column chromatography is almost always necessary, particularly to remove isomeric impurities.

  • For Bulk Purification or Initial Clean-up: Recrystallization can be effective for removing less polar or highly polar impurities, provided a suitable solvent system is identified.

The decision process can be visualized as follows:

G start Crude Product (Purity < 95%) decision1 Is the main impurity a regioisomer? start->decision1 chromatography Column Chromatography (Silica or Diol Phase) decision1->chromatography  Yes decision2 Are non-isomeric impurities present? decision1->decision2  No / Unsure analysis Purity Analysis (HPLC, NMR) chromatography->analysis recrystallization Recrystallization recrystallization->analysis decision2->recrystallization  Yes decision2->analysis  No

Caption: Purification strategy decision workflow.

Part 2: Troubleshooting Guides & Protocols

This section provides practical solutions to common problems encountered during purification experiments.

Guide 1: Recrystallization

Recrystallization purifies solids by leveraging differences in solubility between the target compound and impurities in a chosen solvent at different temperatures.[9]

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The solution is supersaturated at a temperature above the compound's melting point. 2. The cooling rate is too fast. 3. High concentration of impurities is depressing the melting point.1. Add more solvent to the hot solution to reduce saturation. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Do not cool rapidly. 3. Try scratching the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of pure product.
Purity does not improve significantly. 1. The chosen solvent does not effectively differentiate between the product and the impurity (i.e., they have similar solubilities). 2. The impurity co-crystallized with the product.1. Perform a new solvent screen. Test binary solvent systems (e.g., Ethyl Acetate/Hexane, Methanol/Water, Isopropanol/Toluene). 2. Ensure the minimum amount of hot solvent is used to dissolve the solid; excess solvent will retain more product in the mother liquor upon cooling.[9]
Very low recovery of the final product. 1. Too much solvent was used during dissolution. 2. The compound has significant solubility in the solvent even at low temperatures. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor by evaporating some solvent and attempt a second crystallization. 2. Use a binary solvent system where the compound is highly soluble in solvent A ("solubilizing solvent") and poorly soluble in solvent B ("precipitating solvent"). 3. Preheat the filtration funnel and flask to prevent cooling during filtration.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place ~50 mg of crude material into several test tubes.

  • To each tube, add a different potential solvent (e.g., water, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature. A good solvent should show poor solubility.

  • For solvents where the solid is poorly soluble at room temperature, heat the mixture gently in a water bath. A good solvent will fully dissolve the compound when hot.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place in an ice bath.

  • Observe which solvent system yields a high quantity of pure-looking crystals. An ideal system involves high solubility at high temperature and low solubility at low temperature.[9]

Guide 2: Column Chromatography

Due to the high polarity of the diol, standard silica gel chromatography can be challenging. Specialized stationary phases or techniques are often required for effective separation.[10]

Troubleshooting Column Chromatography Issues

ProblemProbable Cause(s)Recommended Solution(s)
Compound elutes with the solvent front, even in 100% Ethyl Acetate. The compound is too polar for the mobile phase and has minimal interaction with the silica stationary phase.1. Switch to a more polar mobile phase: Add methanol to your eluent (e.g., start with 98:2 Dichloromethane:Methanol and increase methanol content). 2. Use a different stationary phase: A Diol-bonded silica phase is an excellent alternative. It separates polar compounds via hydrogen bonding but is often less retentive than bare silica, providing more reproducible results.[11][12]
Poor separation from a similarly polar impurity (e.g., regioisomer). The selectivity of the chromatographic system is insufficient.1. Optimize the mobile phase: Use a ternary system (e.g., Hexane/Ethyl Acetate/Methanol) to fine-tune polarity and selectivity. 2. Switch to a Diol column: Diol columns offer a different selectivity compared to bare silica and can often resolve compounds that co-elute on silica.[13] 3. Reduce the column loading: Overloading the column significantly degrades separation performance.
Significant peak tailing. 1. Strong, non-ideal interactions between the hydroxyl groups and acidic silanol groups on the silica surface. 2. The compound is not fully soluble in the mobile phase.1. Add a modifier to the eluent: Add a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase to saturate the active sites on the silica. 2. Ensure your crude sample is fully dissolved before loading onto the column. Use a "strong" solvent like methanol for dissolution if necessary, but keep the volume minimal.

Experimental Protocol: Purification using a Diol-Bonded Silica Flash Column

  • TLC Analysis: Develop a TLC method using a Diol-functionalized plate. Test mobile phases such as Ethyl Acetate/Hexane or Dichloromethane/Methanol. Aim for a product Rf value between 0.2 and 0.4.

  • Column Packing: Pack a flash column with Diol-bonded silica using the initial mobile phase as the slurry solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or DCM). Adsorb this solution onto a small amount of silica gel or celite, dry it under vacuum, and load the resulting powder onto the top of the column bed (dry loading).

  • Elution: Begin elution with the starting mobile phase identified by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). This helps elute the highly polar product in a sharp band.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G cluster_prep Preparation cluster_run Execution cluster_post Finalization tlc 1. Develop TLC Method (Diol Plate) pack 2. Pack Diol Column tlc->pack load 3. Dry Load Sample pack->load elute 4. Run Gradient Elution (e.g., DCM -> DCM/MeOH) load->elute collect 5. Collect & Analyze Fractions elute->collect combine 6. Combine Pure Fractions collect->combine evap 7. Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Workflow for Diol column flash chromatography.

Guide 3: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the final purity of this compound.

Troubleshooting HPLC Analysis

ProblemProbable Cause(s)Recommended Solution(s)
Poor retention on a standard C18 column (product elutes near the void volume). The compound is too polar for significant partitioning into the C18 stationary phase, even with a highly aqueous mobile phase.1. Use a polar-embedded or aqueous-stable C18 column: These are designed for use with highly aqueous mobile phases. 2. Switch to a HILIC or Diol column: These columns are specifically designed for retaining and separating very polar compounds.[10][14] A mobile phase of Acetonitrile/Water would be typical.
Broad or asymmetric peaks. 1. Secondary interactions with the column packing material. 2. Mismatch between the sample solvent and the mobile phase. 3. Column overload.1. If using a silica-based column, ensure the mobile phase pH is suitable (typically 2-7). 2. Dissolve the analytical sample in the mobile phase itself whenever possible. 3. Inject a smaller concentration or volume of the sample.

Experimental Protocol: Starting HPLC Method for Purity Analysis

This method serves as a robust starting point for purity assessment and can be optimized as needed.

  • Column: Diol-functionalized HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size).[11][14]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 276 nm.[15]

  • Injection Volume: 5 µL

  • Diluent: Methanol or Water/Acetonitrile (50:50).[15]

This HILIC-type method should provide good retention and separation for the target diol and its polar impurities.

References

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Mephenesin Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Mephenesin-impurities. Retrieved from [Link]

  • Bickler, B. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]

  • Lau-Cam, C. A. (1984). Determination of the structure of a synthetic impurity in guaifenesin: modification of a high-performance liquid chromatographic method. Journal of Pharmaceutical Sciences, 73(12), 1856-1858. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Diol Column, HPLC Chromatography Columns for Sale. Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). Diol Columns. Retrieved from [Link]

  • Veeprho. (n.d.). Guaifenesin Impurities and Related Compound. Retrieved from [Link]

  • Interchim. (n.d.). Purification of Guaifenesin enantiomers. Application Note #024. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Guaifenesin-impurities. Retrieved from [Link]

  • GL Sciences. (n.d.). Inertsil Diol Analytical Columns. Retrieved from [Link]

  • Al-Dhhan, Z. T., et al. (2020). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Journal of Applied Pharmaceutical Science, 10(5), 031-037. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). Retrieved from [Link]

  • OIV. (n.d.). Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols in wine by GC-MS. OIV-MA-AS315-15. Retrieved from [Link]

  • PubChem. (n.d.). Mephenesin. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (2025, August 24). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Retrieved from [Link]

  • Perlin, A. S., et al. (2021). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Molecules, 26(15), 4485. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Drugfuture. (n.d.). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-(4-Methoxyphenoxy)propane-1,2-diol. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during experimental studies.

Section 1: Foundational Concepts & Study Design

This section addresses common initial questions regarding the setup and rationale of degradation studies.

Q1: I'm starting a project on this compound. What are the primary objectives of a forced degradation study?

A1: Forced degradation studies, also known as stress testing, are essential for several key reasons in pharmaceutical development.[1][2] The primary objectives are:

  • To Identify Potential Degradants: The study aims to generate degradation products that could realistically form under various storage and handling conditions.[1]

  • To Elucidate Degradation Pathways: By understanding how the molecule breaks down, you can predict its long-term stability and identify its most labile functional groups.[2]

  • To Develop and Validate Stability-Indicating Methods: A crucial goal is to prove that your analytical method (e.g., HPLC) can separate the intact active pharmaceutical ingredient (API) from all its potential degradation products.[1][3] This ensures the method can accurately measure the drug's purity over time.

  • To Inform Formulation and Packaging Decisions: Understanding the molecule's sensitivity to light, heat, or pH helps in developing a stable formulation and selecting appropriate packaging (e.g., amber vials for photolabile compounds).[2][4]

Q2: What are the most common pitfalls when designing a forced degradation study for a compound like this?

A2: Researchers frequently encounter a few key challenges that can compromise the quality of their results.[3]

  • Inadequate or Excessive Stress: A common mistake is applying stress conditions that are either too mild, resulting in no degradation, or overly harsh, leading to complete degradation or the formation of secondary degradants that aren't relevant to real-world stability.[1] The industry-accepted target for degradation is typically between 5-20% of the parent compound.[5]

  • Poor Mass Balance: The sum of the assay value of the parent compound and the impurities should ideally be close to 100% of the initial value.[6] A poor mass balance can indicate that some degradants are not being detected by the analytical method (e.g., they don't have a chromophore, are volatile, or are retained on the column).

  • Neglecting Controls: It is critical to run control samples (unstressed API, placebo/excipients subjected to stress) alongside the stressed API samples.[6] This helps to distinguish degradation products of the API from impurities in the starting material or degradation products from the formulation excipients.

  • Using a Non-Stability-Indicating Method: If the analytical method cannot resolve the API from its degradants, the results will be inaccurate, falsely suggesting stability.[1][3]

Section 2: Troubleshooting Specific Degradation Pathways

This section provides detailed insights into the expected chemical breakdown of this compound under various stress conditions.

Predicted Degradation Pathways

The structure of this compound contains three primary functional groups susceptible to degradation: the ether linkage, the secondary and primary alcohols of the diol moiety, and the methoxy group on the aromatic ring.

Degradation_Pathways cluster_0 Primary Degradation Routes cluster_1 Secondary Degradation Parent This compound Hydrolysis_Product 4-Methoxyphenol (p-Guaiacol) Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Ether Cleavage Oxidation_Product1 Oxidized Diol Derivative (Ketone/Aldehyde) Parent->Oxidation_Product1 Oxidation (e.g., H₂O₂) Diol Oxidation Demethylation_Product O-Demethylated Derivative (Phenolic Compound) Parent->Demethylation_Product Metabolic/Oxidative O-Demethylation Further_Oxidation Carboxylic Acid Derivatives Oxidation_Product1->Further_Oxidation Further Oxidation

Caption: Predicted degradation pathways for this compound.

Q3: My hydrolytic degradation experiment (acid and base) is showing no degradation. What should I do?

A3: This is a common scenario, as ether linkages can be relatively stable to hydrolysis.[4] If you observe less than 5% degradation, you need to apply more stringent conditions.

Troubleshooting Steps:

  • Increase Temperature: The rate of hydrolysis is highly dependent on temperature.[2][4] If your initial experiment was at 60°C, consider increasing it to 80°C.

  • Increase Acid/Base Concentration: If temperature adjustment is insufficient, you can increase the concentration of your acid (e.g., from 0.1 M HCl to 1 M HCl) or base (e.g., from 0.1 M NaOH to 1 M NaOH).

  • Extend Duration: While not ideal, extending the exposure time from 24 hours to 48 or 72 hours can also promote degradation. However, be mindful that longer times increase the risk of secondary degradation.

Recommended Starting Conditions for Hydrolytic Stress Testing

Stressor Reagent Concentration Temperature Duration
Acid Hydrolysis Hydrochloric Acid (HCl) 0.1 M - 1 M 60°C - 80°C 24 - 72 hours
Base Hydrolysis Sodium Hydroxide (NaOH) 0.1 M - 1 M 60°C - 80°C 24 - 72 hours

| Neutral Hydrolysis | Deionized Water | N/A | 60°C - 80°C | 24 - 72 hours |

Note: After exposure, samples must be neutralized before analysis to halt the degradation reaction.[2]

Q4: I'm seeing multiple peaks in my oxidative stress sample. How do I identify the primary degradant?

A4: Oxidative degradation can be complex. For this compound, oxidation can occur at the diol, the ether linkage, or even the aromatic ring.

Plausible Oxidative Degradation Products:

  • Oxidation of the Diol: The primary and secondary alcohols can be oxidized to aldehydes, ketones, or further to carboxylic acids. This is a very common pathway for glycerol ether structures.[7][8]

  • O-Demethylation: The methoxy group can be demethylated to a hydroxyl group, forming a hydroquinone-like derivative, which may be highly susceptible to further oxidation. This is a known metabolic pathway for some drugs.[9]

  • Ether Bond Cleavage: While less common under mild oxidative stress, aggressive conditions could lead to cleavage of the ether bond.

Troubleshooting Steps:

  • Time-Course Study: Analyze samples at multiple time points (e.g., 2, 8, 24 hours). The primary degradant should appear first and its concentration should increase initially, while secondary degradants will appear later.

  • LC-MS/MS Analysis: Use mass spectrometry to determine the molecular weight of the unknown peaks. This is the most powerful tool for identifying degradants.[1] Cleavage of the ether bond would result in a product like 4-methoxyphenol (m/z 124.05). Oxidation of the diol would result in an increase in mass corresponding to the addition of oxygen and/or loss of hydrogen.

  • Vary Oxidant Concentration: Repeat the experiment with a lower concentration of hydrogen peroxide (e.g., 0.5% instead of 3%). This may slow the reaction and prevent the formation of secondary products, making the primary degradant easier to identify.

Q5: My photostability study results are inconsistent. What could be the cause?

A5: Inconsistent photostability results often stem from issues with sample preparation or the experimental setup.

Troubleshooting Steps:

  • Ensure Proper Light Exposure: According to ICH Q1B guidelines, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.[10][11] Ensure your photostability chamber is calibrated and providing uniform irradiation.

  • Use a Control Sample: A dark control (sample wrapped in aluminum foil) stored under the same temperature and humidity conditions is mandatory.[2] This helps differentiate between photolytic and thermal degradation.

  • Consider Physical Form: The degradation of a solid drug can be very different from a drug in solution. For solutions, the choice of solvent can significantly impact photodecomposition. For solids, crystal form and particle size can play a role.

  • Check for Photo-Oxidation: Photolytic degradation can sometimes proceed via a free-radical mechanism, which is a form of oxidation.[11] Compare the degradant profile from your photostability study with your oxidative stress study; overlapping peaks may indicate a photo-oxidative pathway.

Section 3: Analytical Methodology Troubleshooting

This section focuses on challenges related to the analysis of this compound and its degradants.

Q6: I can't achieve baseline separation between my parent peak and a degradant peak on my HPLC-UV system. What adjustments can I make?

A6: Co-elution is a common problem, especially when degradants are structurally similar to the parent compound.

Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic hold might be necessary to resolve closely eluting peaks.

    • pH of Aqueous Phase: The retention of acidic or basic compounds is highly dependent on pH. Adjusting the pH of your mobile phase can alter the ionization state of your analyte or degradants, significantly impacting retention and selectivity.

  • Change Column Chemistry: If mobile phase optimization fails, switch to a column with a different stationary phase. If you are using a standard C18 column, consider a Phenyl-Hexyl column (which can provide alternative selectivity for aromatic compounds) or a polar-embedded column.

  • Adjust Temperature: Lowering or raising the column temperature can sometimes improve resolution.

  • Use a High-Resolution Column: Switching to a column with smaller particles (e.g., sub-2 µm for UHPLC) and a longer length will provide higher theoretical plates and better resolving power.

General Purpose HPLC-UV Method Protocol

This protocol serves as a starting point for method development.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Conditions cluster_2 Detection Prep Dissolve sample in mobile phase (e.g., 50:50 Water:Acetonitrile) to ~0.5 mg/mL Filter Filter through 0.45 µm syringe filter Prep->Filter Injection Injection Volume: 10 µL Filter->Injection Column Column: C18, 4.6 x 150 mm, 5 µm MobilePhase Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient Gradient: 10% B to 90% B over 20 min Flow Flow Rate: 1.0 mL/min Temp Temperature: 30°C Detection UV Detector @ 274 nm

Caption: A typical starting workflow for HPLC analysis.

Section 4: Metabolic Degradation FAQs

Q7: What are the expected metabolic pathways for this compound in vivo?

A7: While specific metabolic data for the 4-methoxy isomer is limited, we can infer likely pathways from similar compounds. The metabolism of drugs containing methoxyaryl and glycerol ether moieties typically involves a few key enzymatic reactions.[9]

  • O-Demethylation: This is a very common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. The methoxy group is converted to a hydroxyl group, forming 4-(3-hydroxy-2,1-propanedioloxy)phenol. This resulting phenolic compound is often more water-soluble and can be readily conjugated for excretion.

  • Oxidation of the Diol: The primary or secondary alcohol groups on the propane-diol chain can be oxidized to form aldehydes, ketones, or carboxylic acids.

  • Conjugation (Phase II Metabolism): The hydroxyl groups of the parent compound or its Phase I metabolites (e.g., the newly formed phenolic group after O-demethylation) are susceptible to conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation). This process significantly increases water solubility and facilitates renal excretion.

It is important to note that the rate of metabolism can be influenced by other drugs that induce or inhibit CYP enzymes.[12]

References

  • Liu, X., et al. (2016). From ether to acid: A plausible degradation pathway of glycerol dialkyl glycerol tetraethers. Geochimica et Cosmochimica Acta. Available at: [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Available at: [Link]

  • Liu, X., et al. (2016). From ether to acid: A plausible degradation pathway of glycerol dialkyl glycerol tetraethers. ResearchGate. Available at: [Link]

  • Liu, X., et al. (2016). From ether to acid: a plausible degradation pathway of glycerol dialkyl glycerol tetraethers. Geochimica et Cosmochimica Acta. Available at: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]

  • Patsnap Synapse. (2024). What is Mephenesin used for? Available at: [Link]

  • Yamamoto, M., et al. (2016). Source, settling and degradation of branched glycerol dialkyl glycerol tetraethers in the marine water column. ResearchGate. Available at: [Link]

  • Waterman, K.C. & Adami, R.C. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Mephenesin? Available at: [Link]

  • Prieto, M., et al. (2017). Ecotoxicity and QSAR studies of glycerol ethers in Daphnia magna. PubMed. Available at: [Link]

  • GxP-CC. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Mephenesin. PubChem. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Degradation Profiling of Pharmaceuticals: A Review. IJNRD. Available at: [Link]

  • Uruma, H., et al. (2023). Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Mephenesin. Available at: [Link]

  • chemeurope.com. (n.d.). Mephenesin. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Strolin Benedetti, M., & Dostert, P. (1994). Metabolism of monoamine oxidase inhibitors. PubMed. Available at: [Link]

  • GxP-CC. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]

  • Uruma, H., et al. (2023). Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms. RSC Publishing. Available at: [Link]

  • Drugfuture.com. (n.d.). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)propane-1,2-diol. PubChem. Available at: [Link]

  • Wang, Y., et al. (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-3-(2-methoxyphenoxy)propane-1,2-diol. PubChem. Available at: [Link]

  • precisionFDA. (n.d.). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Available at: [Link]

  • Chavan, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • de A. Rufino, J.L., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available at: [Link]

  • Jornitz, M.W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Kumar, A., & Kumar, S. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 3-(o-Tolyloxy)propane-1,2-diol (Mephenesin)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Formulation Professionals

Introduction: Clarifying the Subject Compound

This guide provides in-depth technical support for resolving solubility issues encountered with the centrally acting muscle relaxant, Mephenesin .[1] It is critical to note that while the initial query referenced "3-(4-Methoxyphenoxy)propane-1,2-diol," the widely researched compound with established therapeutic use and extensive physicochemical data is 3-(o-Tolyloxy)propane-1,2-diol , also known as Mephenesin (CAS No: 59-47-2).[2][3] This document will focus exclusively on Mephenesin to ensure the information provided is accurate and relevant to practical laboratory and clinical applications.

Mephenesin's utility in research, particularly in studies of neuromuscular disorders and as an analgesic, is often hampered by its limited aqueous solubility.[4] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address these challenges, enabling researchers to achieve consistent and reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) about Mephenesin Solubility

Q1: What is the baseline aqueous solubility of Mephenesin?

A1: Mephenesin is classified as sparingly soluble in water.[2] At 20°C, one part of Mephenesin dissolves in approximately 85 parts of water, which corresponds to a solubility of about 0.3%.[5] The pH of a saturated aqueous solution is approximately 6.[5] This low intrinsic solubility is a primary factor contributing to challenges in preparing aqueous stock solutions for in vitro assays and can impact oral bioavailability.[6]

Q2: What are the key physicochemical properties of Mephenesin that influence its solubility?

A2: Understanding the fundamental properties of Mephenesin is crucial for developing effective solubilization strategies. Key parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[2][7]
Molecular Weight 182.22 g/mol [2][7]
Melting Point 69-73 °C[4][8]
pKa 13.52 ± 0.20 (Predicted)[8]
Appearance White to almost white crystalline powder[4][8]
Solubility Profile Freely soluble in alcohol, propylene glycol, and chloroform.[5] Soluble in DMSO.[7][9] Sparingly soluble in water (~0.3%).[5]

The presence of the aromatic ether and the propanediol moiety gives the molecule both lipophilic and hydrophilic characteristics. However, the overall character leans towards being poorly water-soluble.

Q3: My Mephenesin is not dissolving in my aqueous buffer. What are the immediate troubleshooting steps?

A3: If you are experiencing difficulty dissolving Mephenesin in an aqueous buffer, consider the following immediate actions:

  • Gentle Heating: Crystalline solids often require activation energy to dissolve. Gently warm the solution to 37-40°C with continuous stirring. Do not boil, as this could lead to degradation.

  • Sonication: Use a bath sonicator to provide mechanical energy, which can help break down crystal lattice structures and enhance dissolution.[9]

  • pH Adjustment: Although Mephenesin does not have a readily ionizable group in the physiological pH range, ensuring the buffer pH is neutral to slightly acidic (~pH 6-7) is a good practice, as the saturated solution itself is slightly acidic.[5]

  • Particle Size Reduction: If you are working with a coarse powder, grinding it to a finer consistency with a mortar and pestle can increase the surface area available for solvation, a common technique to improve dissolution rates.[10][11]

Q4: Can I use organic co-solvents to prepare a stock solution of Mephenesin?

A4: Yes, using a water-miscible organic co-solvent is a standard and highly effective method. Dimethyl sulfoxide (DMSO) is an excellent choice for preparing high-concentration stock solutions.[7][9] Mephenesin is highly soluble in DMSO, reaching concentrations of ≥ 100 mg/mL.[7]

Workflow for Preparing a Concentrated Stock Solution:

  • Dissolve the Mephenesin powder in 100% DMSO to create a high-concentration primary stock (e.g., 50-100 mg/mL).

  • For your working solution, perform a serial dilution of the DMSO stock into your aqueous experimental medium (e.g., cell culture media, buffer).

  • Crucial Consideration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Part 2: Advanced Solubilization Strategies & Troubleshooting

When simple methods are insufficient, particularly for in vivo studies or specific formulations, more advanced techniques are required.

Issue 1: Precipitation occurs when diluting my DMSO stock into an aqueous buffer.

This is a common problem when the drug is significantly less soluble in the final aqueous medium than in the organic stock solvent.

Root Cause Analysis & Solution Workflow:

G cluster_0 Problem Identification cluster_1 Causality cluster_2 Solution Pathways Problem Precipitation upon dilution of DMSO stock into buffer Cause Rapid solvent shift causes drug to exceed its aqueous solubility limit Problem->Cause Why? Sol1 Use a Co-Solvent System (e.g., PEG300, Tween-80) Cause->Sol1 How to fix? Sol2 Employ Complexation Agents (e.g., Cyclodextrins) Cause->Sol2 Sol3 Reduce Final Concentration Cause->Sol3

Caption: Troubleshooting workflow for precipitation issues.

Protocol 1: Co-Solvent Formulation for In Vivo Administration

This protocol is adapted from established methods for formulating poorly soluble drugs for animal studies.[7]

Objective: To prepare a clear, stable solution of Mephenesin at ≥ 2.5 mg/mL.

Materials:

  • Mephenesin powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Step-by-Step Methodology:

  • Initial Dissolution: Add 10% of the final desired volume as DMSO to the Mephenesin powder. Vortex or sonicate until the powder is fully dissolved.

  • Addition of PEG300: Add 40% of the final volume as PEG300. Mix thoroughly. PEG300 acts as a solubilizing agent and viscosity modifier.

  • Surfactant Addition: Add 5% of the final volume as Tween-80. This surfactant helps to prevent precipitation and stabilize the formulation.

  • Final Dilution: Slowly add the remaining 45% of the volume as saline, mixing continuously. This step should be done dropwise to avoid shocking the system and causing precipitation.

  • Final Check: The resulting solution should be clear. If any cloudiness appears, gentle warming or brief sonication may be applied. This formulation is suitable for injection, but must be sterile-filtered.

Protocol 2: Using Cyclodextrins for Improved Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice.

Objective: To prepare a Mephenesin solution using SBE-β-CD for in vitro or in vivo use.

Materials:

  • Mephenesin powder

  • DMSO

  • SBE-β-CD

  • Saline or buffer

Step-by-Step Methodology:

  • Prepare Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired buffer. Stir until fully dissolved.

  • Initial Drug Dissolution: Dissolve the Mephenesin powder in a minimal amount of DMSO (e.g., 10% of the final volume).

  • Complexation: Slowly add the DMSO-drug concentrate to the 20% SBE-β-CD solution (representing 90% of the final volume) with vigorous stirring.

  • Equilibration: Allow the mixture to stir for 1-2 hours at room temperature to ensure efficient complex formation. The final solution should be clear.[7]

Issue 2: Low or Inconsistent Bioavailability in Oral Dosing Studies

Poor dissolution in the gastrointestinal tract is a likely cause of low oral bioavailability.[6][10]

Troubleshooting Strategies:

  • Particle Size Reduction (Micronization): Reducing the particle size of the Mephenesin powder significantly increases the surface area-to-volume ratio, which can enhance the dissolution rate in gastric fluids.[10][11] This can be achieved through techniques like jet milling.

  • Solid Dispersions: Formulating Mephenesin as a solid dispersion with a hydrophilic carrier (e.g., polyethylene glycols, povidone) can improve its dissolution. In this method, the drug is dispersed in an amorphous state within the carrier, preventing re-crystallization and improving the wetting and dissolution rate.

  • Lipid-Based Formulations: Since Mephenesin has some oil solubility, formulating it in a self-emulsifying drug delivery system (SEDDS) can be effective. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium like gastric fluid, presenting the drug in a solubilized state for absorption. A simple formulation involves dissolving Mephenesin in corn oil with the aid of a small amount of DMSO.[7]

Part 3: Quantitative Assessment of Solubility

To systematically optimize your formulation, it is essential to quantify solubility.

Protocol 3: Equilibrium Solubility Determination via HPLC

Objective: To determine the saturation solubility of Mephenesin in a given solvent or buffer.

Methodology:

  • Sample Preparation: Add an excess amount of Mephenesin powder to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Dilution & Analysis: Carefully collect the supernatant, ensuring no solid is disturbed. Dilute the supernatant with a suitable mobile phase and analyze the Mephenesin concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (λmax ≈ 270 nm).[5]

  • Quantification: Calculate the concentration by comparing the peak area to a standard curve prepared with known concentrations of Mephenesin.

Logical Flow for Solubility Enhancement:

G Start Start: Poorly Soluble Mephenesin Powder Step1 Is aqueous solubility sufficient for the required concentration? Start->Step1 Step2 Attempt simple methods: - Gentle Heat - Sonication - pH Adjustment Step1->Step2 No End_Success End: Solubilized Mephenesin Ready for Experiment Step1->End_Success Yes Step3 Is the compound dissolved? Step2->Step3 Step4 Use Organic Co-Solvent (e.g., DMSO) for stock Step3->Step4 No Step3->End_Success Yes Step5 Does it precipitate on dilution? Step4->Step5 Step6 Employ Advanced Strategies: - Co-solvent Systems (PEG, Tween) - Complexation (Cyclodextrins) - Lipid Formulations Step5->Step6 Yes Step5->End_Success No Step6->End_Success Soluble End_Fail End: Re-evaluate experimental concentration requirements Step6->End_Fail Still Insoluble

Caption: Decision tree for selecting a Mephenesin solubilization strategy.

References

  • Mephenesin Properties. (n.d.). In Vertex AI Search. Retrieved January 14, 2026.
  • mephenesin | Actions and Spectrum. (n.d.). medtigo. Retrieved January 14, 2026.
  • Mephenesin | MedChemExpress. (n.d.). MedChemExpress. Retrieved January 14, 2026.
  • Mephenesin | C10H14O3 | CID 4059. (n.d.). PubChem, NIH. Retrieved January 14, 2026.
  • MEPHENESIN CAS#: 59-47-2. (n.d.). ChemicalBook. Retrieved January 14, 2026.
  • MEPHENESIN | 59-47-2. (n.d.). ChemicalBook. Retrieved January 14, 2026.
  • Mephenesin | iGluR | NMDAR. (n.d.). TargetMol. Retrieved January 14, 2026.
  • Mephenesin - Chem-Impex. (n.d.). Chem-Impex. Retrieved January 14, 2026.
  • Mephenesin - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.
  • Acetaminophen, Methocarbamol, Guaifenesin and Mephenesin in Propylene Glycol: Solubility and Phase Behaviour. (2016). Walsh Medical Media.

Sources

minimizing side reactions in the synthesis of aryloxypropanediols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aryloxypropanediols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis. We will delve into the mechanistic underpinnings of side reactions and provide actionable, field-proven troubleshooting strategies to optimize your reaction outcomes.

Introduction to Aryloxypropanediol Synthesis

Aryloxypropanediols are a critical structural motif in many pharmaceutical agents, most notably as muscle relaxants (e.g., Mephenesin, Guaifenesin) and antiseptics (e.g., Chlorphenesin). Their synthesis typically involves the formation of an ether linkage between a phenolic compound and a three-carbon diol backbone. The two predominant routes are:

  • The Williamson Ether Synthesis Approach: This classic method involves the reaction of a deprotonated phenol (a phenoxide) with a C3 electrophile, such as epichlorohydrin or glycidyl tosylate. This is an S_N2 reaction where the phenoxide acts as the nucleophile.[1][2]

  • Epoxide Ring-Opening: A direct reaction between a phenoxide and a glycidyl ether or glycidol. Under basic or neutral conditions, this reaction also proceeds via an S_N2 mechanism, where the nucleophilic phenoxide attacks one of the epoxide carbons.[3][4]

While seemingly straightforward, these syntheses are often plagued by competing side reactions that can significantly reduce yield and complicate purification. This guide provides solutions to these common issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in the lab, their probable causes, and validated methods for resolution.

Problem 1: Low Yield & Significant Unreacted Phenol

You've completed the reaction, but TLC or HPLC analysis shows a large amount of starting phenol and a low yield of the desired aryloxypropanediol.

Possible Causes & Diagnostic Steps:

  • Incomplete Deprotonation of Phenol: The formation of the phenoxide nucleophile is the critical first step. If the base is not strong enough or is of poor quality (e.g., old, hydrated), the equilibrium will favor the starting phenol, reducing the concentration of the active nucleophile.[5]

  • Poor Leaving Group: If your C3 electrophile is not epichlorohydrin or a glycidyl derivative (e.g., 3-chloro-1,2-propanediol), the leaving group may not be sufficiently reactive for the S_N2 displacement.

  • Sub-optimal Reaction Conditions: Incorrect solvent or temperature can stifle the reaction rate.

Solutions & Optimization Strategies:

  • Choice of Base: For phenols, a moderately strong base is usually sufficient. However, if yields are low, consider a stronger, non-nucleophilic base.

    • Standard Bases: K₂CO₃, Cs₂CO₃, NaOH. These are suitable for many aryl ethers.[6]

    • Stronger Bases: For less acidic phenols or stubborn reactions, sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol to form the alkoxide.[7] Ensure it is fresh and handled under anhydrous conditions.

  • Solvent Selection: The solvent plays a crucial role in stabilizing the nucleophile and influencing the reaction pathway.

    • Recommended: Use polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the cation but leave the phenoxide anion highly reactive, accelerating the S_N2 reaction.[6]

  • Temperature Adjustment: While heating increases the reaction rate, excessive temperatures can promote side reactions. A typical range for these syntheses is 50-100 °C.[7] Monitor the reaction progress to find the optimal balance.

Experimental Protocol: Optimizing Phenol Deprotonation
  • Setup: Under an inert atmosphere (N₂ or Ar), add the phenol and a polar aprotic solvent (e.g., DMF, 10 mL per gram of phenol) to a flame-dried flask.

  • Base Addition: Add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C. Caution: NaH reacts violently with water; ensure all glassware and reagents are anhydrous.

  • Activation: Allow the mixture to stir at room temperature for 30-60 minutes. Cessation of hydrogen gas evolution indicates complete formation of the sodium phenoxide.

  • Reaction: Add the electrophile (e.g., epichlorohydrin) dropwise at room temperature and then heat to the desired reaction temperature (e.g., 60 °C).

  • Monitoring: Track the disappearance of the starting phenol using TLC or HPLC.

Problem 2: Formation of an Alkene Byproduct

Your mass spectrometry data shows a peak corresponding to the loss of your C3 chain from the starting electrophile, and NMR may show vinylic protons. This indicates an E2 elimination reaction is competing with the desired S_N2 substitution.[2]

Possible Causes & Diagnostic Steps:

  • Steric Hindrance: This is the most common cause. If your electrophile is a secondary halide (e.g., 2-chloropropane derivative), elimination will be significant. The phenoxide, acting as a base, will abstract a proton instead of attacking the electrophilic carbon.[7]

  • High Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[7]

  • Strongly Basic/Hindered Nucleophile: A bulky phenoxide can act more as a base than a nucleophile, promoting elimination.

Solutions & Optimization Strategies:

  • Substrate Choice (Critical): The Williamson synthesis works best with primary alkyl halides.[2][7] When synthesizing aryloxypropanediols, this is naturally accommodated by using electrophiles like epichlorohydrin or 3-chloro-1,2-propanediol, which contain a primary carbon bearing the leaving group. Avoid secondary leaving groups on your C3 component.

  • Lower Reaction Temperature: Reduce the reaction temperature. This will slow the reaction down but will favor the S_N2 pathway over the E2 pathway. An optimal temperature might be found between 40-60 °C.

  • Base Selection: Use a less hindered base to form the phenoxide if possible, though the primary driver of elimination is the structure of the alkyl halide.[7]

Workflow for Minimizing Elimination

G cluster_0 Desired O-Alkylation (SN2) cluster_1 Side Reaction: C-Alkylation cluster_2 Side Reaction: Di-substitution P1 Phenoxide T1 Transition State P1->T1 attacks C1 E1 Epichlorohydrin E1->T1 Prod1 Aryl Glycidyl Ether T1->Prod1 Cl- leaves P2 Phenoxide (Resonance Form) Prod2 C-Alkylated Byproduct P2->Prod2 Ring attacks C1 E2 Epichlorohydrin E2->Prod2 Prod3 Aryloxypropanediol Product Alkoxide Product Alkoxide Prod3->Alkoxide Base Base Base->Alkoxide Prod4 1,3-Diaryloxy Byproduct Alkoxide->Prod4 P3 Phenoxide P3->Prod4

Caption: Competing reaction pathways in aryloxypropanediol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic difference between acid-catalyzed and base-catalyzed epoxide ring-opening in this context?

In the synthesis of aryloxypropanediols, you are almost always using a phenoxide, which requires basic conditions.

  • Base-Catalyzed (S_N2): The strong phenoxide nucleophile directly attacks the epoxide ring. The attack occurs at the less sterically hindered carbon atom. For an electrophile like epichlorohydrin or glycidol, this means attack at the terminal CH₂ group, which is the desired regiochemistry. [8]* Acid-Catalyzed (S_N1-like): The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the carbon that can best stabilize a partial positive charge (the more substituted carbon). [9]This pathway is generally avoided for this synthesis as it can lead to the wrong regioisomer and is incompatible with the basic phenoxide.

Q2: Can I use a phase-transfer catalyst (PTC)?

Yes, a phase-transfer catalyst like a tetraalkylammonium halide (e.g., TBAB) can be very effective, especially in solvent-free systems or when using solid bases like KOH or NaOH. [10][11]The PTC helps shuttle the phenoxide from the solid or aqueous phase into the organic phase where the electrophile resides, increasing the reaction rate and often allowing for milder conditions.

Q3: How do I effectively purify the final aryloxypropanediol product?

Purification can be challenging due to the similar polarity of the product and some byproducts.

  • Column Chromatography: This is the most common method for isolating the pure product. A silica gel column with a gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. [12]Common solvent systems include ethyl acetate/hexane or toluene.

  • Acid-Base Extraction: An initial workup should include washing with a dilute base (e.g., 1M NaOH) to remove any unreacted phenol.

Q4: What are the key parameters to optimize for a successful synthesis?

The following table summarizes the qualitative effects of key experimental parameters on minimizing common side reactions.

ParameterEffect on Desired Reaction (S_N2)Effect on Elimination (E2)Effect on C-AlkylationRecommendation
Temperature Rate increases with temperatureStrongly favored at high temps [7]Minor effectUse lowest temp for reasonable rate (e.g., 50-80 °C)
Solvent Favored by polar aprotic (DMF, DMSO) [6]Less dependent on solventMinimized in polar aprotic solventsUse dry DMF or DMSO
Base Strength Needs to be sufficient for full deprotonationStrong bases can favor E2Minor effectUse NaH for full, irreversible deprotonation [7]
Substrate Requires primary halide/epoxide [7]Favored by secondary/tertiary halidesN/AUse epichlorohydrin or glycidyl tosylate

References

  • Williamson ether synthesis - Wikipedia. Provides an overview of the reaction, mechanism, and common side reactions like elimination and C-alkylation. Link

  • The Chemistry Behind (S)-Trityl Glycidyl Ether: Synthesis and Reactivity. Discusses the synthesis and high reactivity of the epoxide ring in glycidyl ethers towards nucleophilic attack. Link

  • Solvent-Free Synthesis of Glycidyl Ethers - Chalmers ODR. Describes a solvent-free synthesis using a phase transfer catalyst and identifies potential byproducts. Link

  • Common side reactions in the Williamson synthesis of ethers - Benchchem. A detailed guide on troubleshooting side reactions like E2 elimination and the effect of reaction parameters. Link

  • CN101255100B - The synthetic method of allyl glycidyl ether - Google Patents. Mentions that aqueous conditions can cause side reactions like epoxide ring opening. Link

  • US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents. Discusses issues with polymeric by-products and the use of phase transfer catalysts. Link

  • Williamson Ether Synthesis - ChemTalk. Explains the S_N2 mechanism and the common E2 elimination side reaction, particularly with bulky reagents. Link

  • One-Pot Synthesis of Aryloxypropanediols from Glycerol - ResearchGate. Details the synthesis from glycerol and identifies the 1,3-diphenoxypropan-2-ol byproduct. Link

  • Synthesis of C12/14 Alkyl Glycidyl Ether | PDF | Epoxy - Scribd. Describes a two-step synthesis involving ring-opening followed by ring-closure. Link

  • Epoxides Ring-Opening Reactions - Chemistry Steps. Explains the regiochemistry of epoxide ring-opening with strong vs. weak nucleophiles. Link

  • Williamson Ether Synthesis - J&K Scientific LLC. Provides lab tips, including the use of polar aprotic solvents to minimize side products and the potential for C-alkylation. Link

  • Reactions of Epoxides: Ring-opening - Chemistry LibreTexts (2024-05-08). Details the mechanisms of acid- and base-catalyzed ring-opening, highlighting the differences in regioselectivity. Link

  • Williamson Ether Synthesis: O-Alkylation Reaction - Francis Academic Press. Discusses factors influencing the reaction, including the need for anhydrous conditions. Link

  • Reactions of Epoxides: Ring-Opening - Chemistry LibreTexts (2024-03-24). Further explains the S_N2 mechanism under basic conditions and the S_N1/S_N2 hybrid mechanism under acidic conditions. Link

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI. Describes nucleophilic aromatic substitution mechanisms for forming aryl ethers. Link

  • Ring Opening Reaction of Epoxides | PDF - Scribd. Discusses catalysts for the ring-opening of epoxides with oxygen nucleophiles like phenols. Link

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed. Highlights modern approaches to optimize reaction yields and purity. Link

  • Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. Provides clear examples of base-catalyzed S_N2 attack at the less hindered carbon and acid-catalyzed attack at the more substituted carbon. Link

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC - NIH. Discusses the optimization of multi-step syntheses to achieve high yields and purity. Link

  • Emerging trends in the optimization of organic synthesis - Semantic Scholar. Reviews modern tools for reaction optimization, moving beyond one-variable-at-a-time approaches. Link

  • Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - RSC Publishing. Demonstrates the use of factorial design to significantly increase reaction yields. Link

  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. Describes the synthesis of epoxides from carbonyl compounds. Link

  • Identification, Characterization, Synthesis and Quantification of Related Impurities of Liguzinediol - ResearchGate. Provides an example of identifying, synthesizing, and quantifying impurities in a diol product. Link

  • Genotoxic Impurities in Pharmaceutical Manufacturing - Universidade de Lisboa. Discusses common reactive reagents like epoxides and alkyl halides as sources of impurities. Link

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diol. This aryloxypropanediol is a valuable building block in medicinal chemistry and materials science. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis and scale-up. Our goal is to equip you with the knowledge to optimize your reaction, improve yield and purity, and confidently address any issues that may arise.

Part 1: Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Visual Cues:

  • TLC analysis shows only the starting material (4-methoxyphenol) spot.

  • No significant change in the reaction mixture's appearance over time.

  • Work-up yields a minimal amount of crude product.

Potential CauseRecommended SolutionScientific Rationale
Incomplete Deprotonation of 4-methoxyphenol Ensure the base is of good quality and used in at least stoichiometric amounts. Consider using a stronger base if necessary.The phenoxide is the active nucleophile. Incomplete deprotonation leads to a lower concentration of the nucleophile, thus slowing down or preventing the reaction.
Poor Quality of Glycidol or 3-chloro-1,2-propanediol Use freshly opened or purified reagents. Glycidol can polymerize upon storage.The epoxide or chlorohydrin is the electrophile. Degradation of these reagents will lead to a lower effective concentration and the introduction of impurities.
Insufficient Reaction Temperature or Time Increase the reaction temperature in increments of 10°C or prolong the reaction time, monitoring by TLC.The Williamson ether synthesis is an S(_N)2 reaction, and its rate is dependent on temperature and time.[1]
Inappropriate Solvent Use a polar aprotic solvent such as DMF or DMSO to facilitate the S(_N)2 reaction.Polar aprotic solvents solvate the cation of the base, leaving the alkoxide anion more nucleophilic and available to react.[2]
Issue 2: Formation of Significant By-products

Visual Cues:

  • TLC analysis shows multiple spots in addition to the product and starting materials.

  • NMR of the crude product shows unexpected peaks.

Potential By-productFormation MechanismMitigation Strategy
2-(4-Methoxyphenoxy)propane-1,3-diol (Isomer) Nucleophilic attack on the central carbon of the epoxide.This is generally a minor product in base-catalyzed reactions. To favor the desired product, ensure the reaction is run under basic conditions.
Glycidol Dimer/Polymer Base-catalyzed self-condensation of glycidol.Add glycidol slowly to the reaction mixture to maintain a low concentration.
C-Alkylation Products Electrophilic attack on the aromatic ring of the phenoxide.Use of polar aprotic solvents generally favors O-alkylation over C-alkylation.
Issue 3: Difficult Purification

Visual Cues:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography results in poor separation of the product from impurities.

ProblemRecommended SolutionScientific Rationale
Co-eluting Impurities Adjust the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation.Different compounds have varying affinities for the stationary and mobile phases. Optimizing the mobile phase polarity can enhance the differential migration of the product and impurities.
Failure to Crystallize Attempt recrystallization from a different solvent or solvent mixture. Seeding with a small crystal of pure product can induce crystallization.The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most common and scalable method is the Williamson ether synthesis. This involves the reaction of 4-methoxyphenoxide (formed by treating 4-methoxyphenol with a base) with a three-carbon electrophile such as glycidol or 3-chloro-1,2-propanediol.[4]

Q2: What is the role of the base in this synthesis?

The base, typically sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)), is crucial for deprotonating the phenolic hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion. This anion is a much stronger nucleophile than the neutral phenol, which is necessary for the S(_N)2 reaction to proceed at a reasonable rate.[2]

Q3: Which electrophile is better to use: glycidol or 3-chloro-1,2-propanediol?

Both can be used effectively.

  • Glycidol: Reacts directly to form the desired diol in a single step. However, it can be prone to polymerization.

  • 3-chloro-1,2-propanediol: This is a two-step process involving initial ether formation followed by hydrolysis of the resulting epoxide. While it involves an extra step, it can sometimes offer better control over the reaction.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[5] A suitable solvent system, for example, is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1). The starting material, 4-methoxyphenol, is less polar than the product, this compound, which will have a lower R(_f) value due to the two hydroxyl groups. The spots can be visualized under UV light and/or by staining with a suitable reagent like ferric chloride (for the phenol) or a general stain like potassium permanganate.[3][6]

Q5: What are the key safety precautions I should take?

  • 4-Methoxyphenol: Can cause skin and eye irritation.[7]

  • Glycidol: Is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8]

  • Bases: Strong bases like NaOH are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Part 3: Experimental Protocols & Visualization

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from 4-methoxyphenol and glycidol.

Materials:

  • 4-Methoxyphenol

  • Glycidol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol (1.0 eq) in ethanol.

  • Add sodium hydroxide (1.1 eq) to the solution and stir until it dissolves to form the sodium 4-methoxyphenoxide.

  • Slowly add glycidol (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenoxide 4-Methoxyphenoxide 4-Methoxyphenol->4-Methoxyphenoxide + NaOH NaOH NaOH Intermediate Intermediate 4-Methoxyphenoxide->Intermediate + Glycidol (SN2) Glycidol Glycidol Product This compound Intermediate->Product Proton Source (Work-up)

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Is the base active and in excess? Start->Check_Base Check_Reagents Are the starting materials pure? Check_Base->Check_Reagents Yes Optimize_Base Use fresh, anhydrous base or a stronger base. Check_Base->Optimize_Base No Check_Conditions Are the reaction time and temperature adequate? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify starting materials. Check_Reagents->Purify_Reagents No Increase_Time_Temp Increase reaction time and/or temperature. Check_Conditions->Increase_Time_Temp No Success Improved Yield Check_Conditions->Success Yes Optimize_Base->Start Purify_Reagents->Start Increase_Time_Temp->Start

Caption: A workflow for troubleshooting low yield in the synthesis.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4-Allyl-2-methoxyphenoxy)-1,2-propanediol Preparation. Retrieved from [Link]

  • ACG Publications. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ACG Publications. (n.d.). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies | Request PDF. Retrieved from [Link]

  • Reddit. (2024). Visualizing spots in reverse-phase TLC. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26 OH form and KOH/Al2O3 as basic solid reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed routes for obtaining glycerol alkyl ethers via Williamson synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-3-(2-methoxyphenoxy)propane-1,2-diol. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(2-Methoxyphenoxy)propane-1,2-diol | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propane-1,2-diol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of glycerol ethers 1 and 17. Reagents and conditions for m =.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101624334A - Method for preparing glycerin ether from glycerol.
  • Organic Chemistry. (n.d.). Williamson Ether Synthesis Practice Questions & Answers – Page 1. Retrieved from [Link]

  • Foodb.ca. (n.d.). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). Retrieved from [Link]

  • National Institutes of Health. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 3-(4-Methoxyphenoxy)propane-1,2-diol Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-(4-Methoxyphenoxy)propane-1,2-diol. As researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This document will not only detail the "how" but, more critically, the "why" behind the experimental choices, grounding our discussion in established regulatory frameworks and first-principle chromatographic theory.

While specific literature directly comparing HPLC methods for this compound is not abundant, a wealth of information exists for its structural isomer, Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol). We will leverage this well-documented data as a scientifically sound analogue to compare a traditional reversed-phase (RP-HPLC) method with a more modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach. This comparative framework will provide a robust understanding of the validation process and the performance trade-offs inherent in each technique.

The Imperative of Purity and the Role of HPLC

This compound, a substituted glycerol ether, demands rigorous purity assessment to ensure its safety and efficacy in any potential therapeutic application. Even minute impurities can alter pharmacological activity or introduce toxicity. HPLC is the gold standard for this task due to its high resolving power, sensitivity, and quantitative accuracy.

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. This validation is not merely a checklist but a systematic investigation of the method's performance characteristics, guided by the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently updated Q2(R2) guidelines, and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

Comparative HPLC Methodologies: RP-HPLC vs. UHPLC

We will compare two hypothetical, yet scientifically grounded, reversed-phase HPLC methods for the purity analysis of this compound. Both methods are designed to separate the active ingredient from its potential process-related impurities and degradation products.

Potential Impurities: Based on the synthesis of similar compounds, potential impurities for this compound could include:

  • Starting materials: 4-methoxyphenol

  • Positional isomer: 2-(4-methoxyphenoxy)propane-1,3-diol (the β-isomer)

  • Over-alkylation products: such as bis-ethers

  • Degradation products: resulting from hydrolysis or oxidation

Our chosen HPLC methods must demonstrate specificity in resolving the main peak from these and other potential impurities.

Method A: The Workhorse - Traditional RP-HPLC

This method represents a robust, widely used approach that can be implemented on most standard HPLC systems.

Method B: The Sprinter - Ultra-High-Performance Liquid Chromatography (UHPLC)

This method leverages modern column technology with sub-2 µm particles to achieve faster analysis times and improved resolution.

The Validation Gauntlet: A Head-to-Head Comparison

A successful validation hinges on demonstrating the method's suitability through a series of defined performance characteristics.[2][8][9] Let's explore how our two methods would be expected to perform.

Experimental Workflow: A Systematic Approach

The validation process follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.

HPLC Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization MD_Start Method Development MD_Opt Optimization of Chromatographic Conditions MD_Start->MD_Opt Initial Screening Specificity Specificity/ Forced Degradation MD_Opt->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Report Validation Report & SOP Generation Robustness->Final_Report Successful Validation

Caption: A generalized workflow for HPLC method validation.

Specificity: The Litmus Test of Resolution

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] This is often demonstrated through forced degradation studies, where the sample is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[10][11]

Expected Outcome:

  • Method A (RP-HPLC): Would likely show good resolution of the main peak from major impurities. Longer run times may be necessary to achieve baseline separation of closely eluting species.

  • Method B (UHPLC): The higher efficiency of the sub-2 µm particle column is expected to provide superior resolution, yielding sharper peaks and better separation of all potential impurities, even those present in trace amounts.[2] This method is more likely to reveal minor impurities that might co-elute with the main peak in the traditional HPLC method.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five dilutions spanning 80% to 120% of the expected sample concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Expected Outcome: Both methods are expected to demonstrate excellent linearity with a correlation coefficient (r²) > 0.999.[12][13]

Accuracy: Closeness to the Truth

Accuracy is the closeness of the test results to the true value. It is typically assessed using recovery studies, where a known amount of pure analyte is added to a placebo (spiked sample).

Experimental Protocol:

  • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Analyze the spiked samples.

  • Calculate the percentage recovery for each sample.

Expected Outcome: Both methods should yield high accuracy, with recovery values typically between 98.0% and 102.0%.[10][13]

Precision: Consistency of Measurement

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Expected Outcome: Precision is expressed as the relative standard deviation (RSD). For the assay of a major component, the acceptance criterion for RSD is typically ≤ 2%. Both methods are expected to meet this criterion. However, the superior peak shape and integration provided by UHPLC may lead to slightly better precision (lower RSD).[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are critical for the analysis of impurities. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13]

Expected Outcome:

  • Method A (RP-HPLC): Will provide adequate LOD and LOQ for routine quality control.

  • Method B (UHPLC): Due to sharper peaks (less diffusion) and consequently higher signal-to-noise ratios, UHPLC is expected to offer significantly lower LOD and LOQ values, making it the superior choice for trace impurity analysis.[14]

Robustness: Resilience to Minor Changes

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8] Parameters to vary include:

  • Mobile phase composition (e.g., ±2% organic)

  • Mobile phase pH (±0.2 units)

  • Column temperature (±5 °C)

  • Flow rate (±10%)

Expected Outcome: Both methods should demonstrate robustness, with minor changes in parameters not significantly affecting the resolution between the main peak and its closest impurity, nor the quantitative results.

Data Summary: A Comparative Overview

Performance CharacteristicMethod A (RP-HPLC)Method B (UHPLC)Rationale for Performance Difference
Run Time ~15-20 minutes~3-5 minutesSmaller particles and higher optimal linear velocities in UHPLC allow for faster separations.
Resolution GoodExcellentHigher efficiency of sub-2 µm particles leads to sharper peaks and better separation.
Linearity (r²) > 0.999> 0.999Both methods are expected to be highly linear.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods are expected to be highly accurate.
Precision (%RSD) < 2.0%< 1.0%UHPLC's sharper peaks can lead to more consistent integration and better precision.
LOD/LOQ Adequate for QCLower; superior for trace analysisHigher signal-to-noise ratio in UHPLC enhances sensitivity.
Solvent Consumption HigherSignificantly LowerShorter run times and lower flow rates reduce solvent usage, making it a "greener" method.

Detailed Experimental Protocols

Method A: Traditional RP-HPLC
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.01M potassium dihydrogen phosphate buffer (pH 3.0) in a 60:40 v/v ratio.[12]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm (based on the chromophore of the 4-methoxyphenyl group)

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

Method B: UHPLC
  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Gradient: 10-90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 272 nm

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Analyte_and_Impurities cluster_main Main Analyte cluster_impurities Potential Impurities API 3-(4-Methoxyphenoxy) propane-1,2-diol Imp1 4-Methoxyphenol (Starting Material) Imp2 2-(4-Methoxyphenoxy) propane-1,3-diol (β-isomer) Imp3 Bis-ether Impurity

Caption: The main analyte and its potential process-related impurities.

Conclusion and Recommendation

Both the traditional RP-HPLC and the modern UHPLC methods can be successfully validated for the purity determination of this compound. The choice between them depends on the specific needs of the laboratory.

  • Method A (RP-HPLC) is a reliable and robust choice for routine quality control where speed is not the primary concern and existing standard HPLC instrumentation is to be used. Its longer run time and higher solvent consumption are its main drawbacks.

  • Method B (UHPLC) represents the state-of-the-art, offering significant advantages in speed, resolution, and sensitivity. For high-throughput laboratories and for situations where the detection and quantitation of trace impurities are critical (as in drug development), the investment in UHPLC technology is highly justifiable. The reduced solvent consumption also aligns with modern goals of "green chemistry," offering long-term cost savings and reduced environmental impact.

As a Senior Application Scientist, my recommendation for any new method development and validation for an API like this compound would be to prioritize the UHPLC approach . The gains in productivity, data quality, and analytical sensitivity provide a more comprehensive and robust system for ensuring product purity throughout the drug development lifecycle. The initial investment in instrumentation is offset by the long-term benefits of faster sample turnaround and reduced operational costs.

References

  • Analytical Method Validation: Mastering FDA Guidelines. Vertex AI Search.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Quality Guidelines. ICH.
  • Dias, L., Mallya, R., & Patani, K. (2016). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR ESTIMATION OF MEPHENESIN AND IBUPROFEN. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(12), 4971-4977.
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
  • Highlights from FDA's Analytical Test Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Q2(R2)
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Jain, K. S., Mulgund, S. V., Phoujdar, M. S., Londhe, S. V., Mallade, P. S., Kulkarni, T. S., & Deshpande, A. R. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian journal of pharmaceutical sciences, 71(1), 35–40.
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
  • Jain, K., Mulgund, S. V., Phoujdar, M. S., Londhe, S. V., Mallade, P. S., Kulkarni, T. S., & Deshpande, A. R. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Semantic Scholar.
  • Jain, K. S., Mulgund, S. V., Phoujdar, M. S., Londhe, S. V., Mallade, P. S., Kulkarni, T. S., & Deshpande, A. R. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PubMed.
  • Jain, K. S., Mulgund, S. V., Phoujdar, M. S., Londhe, S. V., Mallade, P. S., Kulkarni, T. S., & Deshpande, A. R. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
  • Chromatogram of market formulation of MEP and DDAE Mephenesin...
  • 3-(2-methoxyphenoxy)propane-1,2-diol. SynThink Research Chemicals.
  • 2-(2-Methoxyphenoxy)propane-1,3-diol (B-Isomer). LGC Standards.
  • Davtyan, T. K. (2014). Development and Validation of RP-HPLC Method For Simultaneous Determination of Guaifenesin Impurities in Multi Drug Combinations. Global Journal of Medical Research.
  • 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. precisionFDA.
  • Live qualification/validation of purity methods for protein products. CS@Purdue.
  • Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). FooDB.
  • Srisook, K., Malapong, C., Sawai, P., & Srisook, E. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034.
  • Guaifenesin-impurities.
  • Davtyan, T. K. (2014).

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-(4-Methoxyphenoxy)propane-1,2-diol and its Positional Isomers

This guide provides a detailed comparative analysis of this compound (the para-isomer) and its structurally related positional isomers: 3-(2-methoxyphenoxy)propane-1,2-diol (ortho-isomer, Guaifenesin) and 3-(3-methoxyphenoxy)propane-1,2-diol (meta-isomer). In pharmaceutical science, the precise positioning of a functional group on an aromatic ring can dramatically alter a molecule's pharmacological activity, metabolic stability, and safety profile.[1][2] This document delves into the structural nuances, known and hypothesized biological activities, and analytical methodologies required to differentiate these closely related compounds, providing a critical resource for drug discovery, process chemistry, and quality control.

Structural and Physicochemical Properties: The Foundation of Function

The aryloxypropanediol scaffold is the common feature among these molecules, but the location of the methoxy group dictates their three-dimensional shape and electronic distribution, which in turn influences their interaction with biological targets.[2] The ortho-isomer, Guaifenesin, is a well-established expectorant, while the pharmacological profiles of the meta and para isomers are less defined.[3][4]

A summary of their core physicochemical properties is presented below.

Property3-(2-Methoxyphenoxy)propane-1,2-diol (ortho)3-(3-Methoxyphenoxy)propane-1,2-diol (meta)This compound (para)
Common Name Guaifenesin--
CAS Number 93-14-1[5]17131-51-0[6]17131-52-1[7][8]
Molecular Formula C₁₀H₁₄O₄[5]C₁₀H₁₄O₄[6]C₁₀H₁₄O₄[7]
Molecular Weight 198.22 g/mol [5]198.22 g/mol [6]198.22 g/mol [7]
IUPAC Name 3-(2-methoxyphenoxy)propane-1,2-diol[5]3-(3-methoxyphenoxy)propane-1,2-diol[6]This compound[7]
Known Use Expectorant[4]Research Compound[6]Research Compound[7]

Table 1: Comparative Physicochemical Properties of Methoxyphenoxy-propanediol Isomers.

Synthesis and the Inevitability of Isomeric Impurities

The synthesis of aryloxypropanediols typically involves the reaction of a substituted phenoxide with an epoxide, such as glycidol, under basic conditions.[3][6] This nucleophilic ring-opening is a robust method, but its purity is contingent on the starting materials.

Causality in Synthesis: The choice of starting material—2-methoxyphenol, 3-methoxyphenol, or 4-methoxyphenol—directly dictates which positional isomer is formed. In large-scale manufacturing of Guaifenesin (from 2-methoxyphenol), the presence of other methoxyphenol isomers as impurities in the starting material will inevitably lead to the formation of the corresponding meta and para isomers of the final product.[3] Therefore, rigorous analytical methods are essential not just for final product verification but also for raw material qualification.

G cluster_reactants Reactants R1 Methoxyphenol Isomer (ortho, meta, or para) P Ring-Opening Reaction R1->P R2 + Glycidol R2->P R3 Base (e.g., NaOH) R3->P FP Corresponding 3-(Methoxyphenoxy)propane-1,2-diol Isomer P->FP

Caption: General synthetic scheme for 3-(Methoxyphenoxy)propane-1,2-diol isomers.

Comparative Pharmacological Profiles: From Expectorant to CNS Depressant?

The distinct biological activities of isomers underscore the principle of structure-activity relationships in pharmacology.

  • ortho-Isomer (Guaifenesin): The established mechanism of Guaifenesin as an expectorant is thought to involve the stimulation of the gastric mucosa, which reflexively increases the volume and reduces the viscosity of secretions in the respiratory tract, making coughs more productive.[4][9] It is one of the most common active ingredients in over-the-counter cough and cold remedies.[10][11]

  • para-Isomer (this compound): There is a significant lack of public data on the specific biological activity of this isomer. However, by comparing it to structurally similar compounds, we can form hypotheses. For instance, Mephenesin, which is 3-(2-methylphenoxy)propane-1,2-diol, is a known centrally acting muscle relaxant that modulates neuronal signaling in the central nervous system.[12][13] This suggests that the aryloxypropanediol backbone can confer CNS activity, and the para-methoxy isomer warrants investigation for similar properties.

  • meta-Isomer (3-(3-Methoxyphenoxy)propane-1,2-diol): Similar to the para-isomer, the meta variant is largely uncharacterized. Based on the activity of related compounds, it has been hypothesized to possess central nervous system depressant and muscle relaxant properties.[3] The shift of the methoxy group from the ortho to the meta position significantly alters the molecule's electronic and steric profile, which could lead to a completely different target engagement compared to Guaifenesin.[3]

IsomerPrimary Biological ActivityMechanism of Action (Known or Hypothesized)
ortho (Guaifenesin) Expectorant[4]Increases volume and reduces viscosity of respiratory secretions via stimulation of the gastric mucosa.[4]
meta Unknown (Hypothesized CNS Depressant / Muscle Relaxant)[3]Potential modulation of neuronal signaling in the central nervous system (e.g., GABAergic system).[3]
para Unknown (Hypothesized CNS Depressant / Muscle Relaxant)Potential modulation of neuronal signaling, by analogy to Mephenesin.[12]

Table 2: Known and Hypothesized Biological Activities of Isomers.

Essential Experimental Protocols

Distinguishing and characterizing these isomers requires robust analytical and biological testing methodologies. The following protocols are designed as self-validating systems for researchers.

Protocol 1: Analytical Separation of Positional Isomers by HPLC

Objective: To develop a reliable HPLC method to separate and quantify the ortho, meta, and para isomers of 3-(methoxyphenoxy)propane-1,2-diol, which is critical for quality control and impurity profiling.

Expert Rationale: A reversed-phase C18 column is chosen for its versatility and ability to separate compounds based on hydrophobicity. The positional isomers will have slight differences in polarity, allowing for separation. A gradient elution is employed to ensure adequate separation of all three isomers while minimizing run time. The UV detection wavelength is set at 272 nm, a common absorbance maximum for the phenoxy moiety.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection: 272 nm.

  • Standard and Sample Preparation:

    • Prepare individual 1 mg/mL stock solutions of each available isomer in 50:50 Acetonitrile:Water.

    • Prepare a mixed standard containing all three isomers at a concentration of 0.1 mg/mL each.

    • Prepare unknown samples by dissolving them in the same diluent to an appropriate concentration.

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 10 µL of the sample.

    • Run the following gradient:

      • 0-2 min: 5% B

      • 2-15 min: Ramp linearly from 5% to 60% B.

      • 15-17 min: Ramp linearly from 60% to 95% B.

      • 17-20 min: Hold at 95% B.

      • 20-21 min: Return to 5% B.

      • 21-25 min: Hold at 5% B for re-equilibration.

  • Data Analysis (Self-Validation):

    • Inject individual isomer standards to confirm their respective retention times.

    • Inject the mixed standard to confirm baseline separation (Resolution > 1.5) between all peaks.

    • Quantify isomers in unknown samples by comparing peak areas to those of the standards.

G cluster_workflow HPLC Isomer Separation Workflow A System & Column Equilibration B Prepare Standards & Samples A->B C Inject Sample (10 µL) B->C D Run Gradient Elution C->D E UV Detection at 272 nm D->E F Peak Identification & Quantification E->F

Caption: Workflow for the analytical separation of positional isomers by HPLC.

Protocol 2: In Vitro Evaluation of Muscle Relaxant Activity

Objective: To compare the potential muscle relaxant properties of the meta and para isomers against a negative control (vehicle) and a positive control (e.g., Diazepam) using an isolated tissue preparation.

Expert Rationale: The phrenic nerve-hemidiaphragm preparation is a classic and reliable model for studying neuromuscular blockade and muscle relaxation. Electrical stimulation of the phrenic nerve induces twitch responses in the diaphragm muscle. A compound with muscle relaxant activity will inhibit the magnitude of these contractions in a dose-dependent manner. This provides a quantitative measure (IC₅₀) for comparing the potency of the test compounds.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat according to institutionally approved ethical guidelines.

    • Carefully dissect the phrenic nerve-hemidiaphragm and mount it in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen (95% O₂ / 5% CO₂).

    • Attach the muscle to an isometric force transducer connected to a data acquisition system.

  • Equilibration and Stimulation:

    • Allow the tissue to equilibrate under a resting tension of 1 g for 45-60 minutes, replacing the Krebs solution every 15 minutes.

    • Stimulate the phrenic nerve with single supramaximal square-wave pulses (e.g., 0.2 ms duration, 0.1 Hz) to elicit stable twitch responses.

  • Compound Administration:

    • Once a stable baseline of twitch responses is established, add the test compound (e.g., para-isomer, meta-isomer, or Diazepam as a positive control) to the bath in a cumulative, concentration-dependent manner (e.g., 1 µM, 10 µM, 100 µM, etc.).

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Record the twitch height (tension) throughout the experiment.

    • Calculate the percentage inhibition of the twitch response at each concentration relative to the initial baseline.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition) for each compound.

  • Trustworthiness Check:

    • A vehicle control should show no significant inhibition of the twitch response.

    • The positive control (Diazepam) should produce a dose-dependent inhibition, validating the assay's sensitivity. A lower IC₅₀ value indicates greater potency.

G cluster_workflow In Vitro Muscle Relaxation Assay Workflow A Dissect & Mount Phrenic Nerve-Hemidiaphragm B Equilibrate Tissue (45-60 min) A->B C Establish Stable Electrically-Evoked Twitches B->C D Cumulative Addition of Test Isomers/Controls C->D E Record Twitch Inhibition D->E F Calculate IC₅₀ Values E->F

Caption: Workflow for the in vitro assessment of muscle relaxant activity.

Future Research Directions

The significant disparity in knowledge between Guaifenesin and its meta and para isomers presents a clear opportunity for further research. Key areas for investigation include:

  • Comprehensive Pharmacological Screening: The meta and para isomers should be subjected to broad screening panels to elucidate their primary biological targets and potential therapeutic applications.

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these isomers is essential to assess their drug-like properties.

  • Toxicology: In-depth safety and toxicology studies are required before any potential therapeutic use can be considered.

  • Enantiomer-Specific Analysis: Since the propanediol moiety contains a chiral center, all studies should ideally be repeated on the separated (R)- and (S)-enantiomers, as they may possess different activities and metabolic fates.[14]

By systematically investigating these uncharacterized isomers, the scientific community can unlock their potential therapeutic value and better understand the subtle yet critical role of isomeric structure in drug action.

References

  • PubChem (n.d.). Compound Summary for CID 176896, 3-(4-Methoxyphenyl)propane-1,2-diol. Retrieved from [Link]

  • precisionFDA (2025). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Retrieved from [Link]

  • FoodData Central (2010). Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). Retrieved from [Link]

  • PubChem (n.d.). Compound Summary for CID 4059, Mephenesin. Retrieved from [Link]

  • PubChem (n.d.). Compound Summary for CID 10867593, (R)-3-((4-methoxybenzyl)oxy)propane-1,2-diol. Retrieved from [Link]

  • Drugfuture (n.d.). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Retrieved from [Link]

  • DrugBank (n.d.). 3-o-Methoxyphenoxypropane 1:2-diol. Retrieved from [Link]

  • Wikipedia (n.d.). Guaifenesin. Retrieved from [Link]

  • PubMed Central (n.d.). Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System. Retrieved from [Link]

  • University of Mustansiriyah (n.d.). Early Methods. Retrieved from [Link]

  • Solubility of Things (n.d.). The Role of Isomerism in Biological Activity. Retrieved from [Link]

  • Cleveland Clinic (n.d.). Guaifenesin Solution - Cough & Chest Congestion. Retrieved from [Link]

  • MedlinePlus (2022). Guaifenesin. Retrieved from [Link]

  • GoodRx (n.d.). Dextromethorphan vs. Guaifenesin for Cough: Important Differences and Potential Risks. Retrieved from [Link]

  • Pharmaguideline (n.d.). Physicochemical Properties in Relation to Biological Action. Retrieved from [Link]

  • ResearchGate (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. Retrieved from [Link]

  • SynThink Research Chemicals (n.d.). 3-(2-methoxyphenoxy)propane-1,2-diol. Retrieved from [Link]

  • Drugs.com (n.d.). Guaifenesin vs Mucinex Comparison. Retrieved from [Link]

  • Boron Molecular (n.d.). 2-(2-methoxyphenoxy)propane-1,3-diol. Retrieved from [Link]

  • PubMed (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

  • Semantic Scholar (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

  • PubChem (n.d.). Compound Summary for CID 84154, guaifenesin beta-isomer. Retrieved from [Link]

  • The Good Scents Company (n.d.). guaifenesin, 93-14-1. Retrieved from [Link]

  • Journal of Zhejiang University Science (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

  • PubMed (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activities of Mephenesin and Guaifenesin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 3-(4-Methoxyphenoxy)propane-1,2-diol, more commonly known as Mephenesin , and Guaifenesin. While structurally related, these compounds exhibit distinct primary pharmacological effects, targeting different physiological systems. Mephenesin is primarily recognized as a centrally-acting skeletal muscle relaxant, whereas Guaifenesin is the only expectorant approved by the U.S. Food and Drug Administration (FDA) for over-the-counter (OTC) use.[1] This document will explore their mechanisms of action, present a framework for their direct experimental comparison, and provide detailed protocols for evaluating their respective and potential overlapping biological activities.

Section 1: Overview of Compounds and Primary Mechanisms of Action

1.1 Mephenesin (3-(o-tolyloxy)propane-1,2-diol)

Mephenesin is a centrally-acting muscle relaxant that alleviates muscle spasms and spasticity.[2][3] Its primary mechanism involves the depression of the central nervous system (CNS), specifically by targeting interneurons in the spinal cord and brainstem.[2][4]

  • Mechanism of Action: Mephenesin selectively inhibits polysynaptic reflexes, which are complex neural pathways responsible for muscle tone and spasms, while having less effect on monosynaptic reflexes like the knee-jerk reflex.[2][5] At the molecular level, its action is attributed to:

    • Modulation of GABAergic Transmission: It is believed to potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[4] This enhancement of GABAergic inhibition leads to decreased neuronal excitability and subsequent muscle relaxation.

    • Inhibition of Neuronal Currents: Some evidence suggests Mephenesin can block inward sodium (Na+) and calcium (Ca2+) currents in neurons, further reducing neuronal firing and excitability.[2][6]

1.2 Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol)

Guaifenesin is widely used as an expectorant to relieve chest congestion by thinning and loosening mucus in the airways, making coughs more productive.[7][8] Its mechanism is multifaceted and involves both indirect and direct actions.

  • Mechanism of Action:

    • Gastro-Pulmonary Reflex (Indirect Action): The traditional view posits that Guaifenesin stimulates vagal afferent nerves in the gastric mucosa.[7][9] This triggers a parasympathetic reflex that increases the secretion of a less viscous fluid from respiratory tract glands, hydrating and thinning the mucus.[7][10] Evidence for this includes studies in rats where oral, but not intravenous, administration increased respiratory secretions.[7][9]

    • Direct Action on Airway Epithelium: More recent in vitro studies using human airway epithelial cells have shown that Guaifenesin can act directly on these cells.[1][9] It has been demonstrated to suppress the production of MUC5AC, a major component of airway mucus, leading to reduced mucus viscoelasticity and improved mucociliary transport.[11][12][13][14]

Section 2: Head-to-Head Experimental Comparison Framework

To objectively compare the biological activities of Mephenesin and Guaifenesin, a multi-faceted approach incorporating both in vivo and in vitro assays is necessary. This framework is designed to evaluate their primary activities (muscle relaxation and expectorant effects) and screen for potential secondary or overlapping effects.

G cluster_in_vivo In Vivo Evaluation (Rodent Model) cluster_muscle Muscle Relaxant Activity cluster_expectorant Expectorant Activity cluster_in_vitro In Vitro Mechanistic Studies cluster_cns CNS Targets cluster_airway Airway Targets Groups Animal Groups: 1. Vehicle Control 2. Mephenesin (Dose Range) 3. Guaifenesin (Dose Range) Rotarod Rotarod Test (Motor Coordination) Groups->Rotarod Assess Grip Grip Strength Test (Muscle Force) Groups->Grip Assess PhenolRed Phenol Red Secretion Assay (Mucus Secretion) Groups->PhenolRed Assess GABA GABA-A Receptor Assay (HEK293 Cells) Mephenesin_Action Mephenesin NMDA NMDA Receptor Assay (Neuronal Cells) ALI Air-Liquid Interface Culture (Human Bronchial Epithelial Cells) Mucin Mucin (MUC5AC) ELISA ALI->Mucin Guaifenesin_Action Guaifenesin Mephenesin_Action->GABA Test for Modulation Mephenesin_Action->NMDA Test for Antagonism Guaifenesin_Action->ALI Test Direct Effect

Caption: Proposed experimental workflow for comparing Mephenesin and Guaifenesin.
Section 3: Detailed Experimental Protocols

3.1 In Vivo Assessment of Muscle Relaxant Activity

The rationale for using two different tests is to create a self-validating system. The Rotarod test measures motor coordination, which can be affected by sedation as well as muscle relaxation, while the Grip Strength test provides a more direct measure of muscle force.[15]

A. Rotarod Test This test is the gold standard for assessing motor coordination deficits induced by centrally-acting drugs.[16][17][18][19]

  • Objective: To quantify the effect of Mephenesin and Guaifenesin on motor coordination and balance in mice.

  • Protocol:

    • Acclimatization: Acclimatize male Swiss albino mice (20-25g) to the laboratory environment for at least 3 days.

    • Training: Train the mice to stay on the rotarod apparatus (e.g., rotating at 25 rpm) for a consistent period (e.g., 3-5 minutes) across three consecutive trials.[17] Select animals that meet this criterion for the study.

    • Grouping and Administration: Randomly divide the selected mice into groups (n=8-10 per group): Vehicle control (e.g., saline with 0.5% Tween 80), Mephenesin (e.g., 50, 100, 200 mg/kg, p.o.), and Guaifenesin (e.g., 100, 200, 400 mg/kg, p.o.).

    • Testing: At a predetermined time post-administration (e.g., 30 or 60 minutes), place each mouse on the rotating rod.

    • Data Collection: Record the latency to fall from the rod for each animal, with a cut-off time (e.g., 300 seconds).[16]

    • Analysis: Compare the mean latency to fall for each treatment group against the vehicle control using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

B. Grip Strength Test This assay provides a quantitative measure of muscle strength.[15][20][21]

  • Objective: To measure the effect of Mephenesin and Guaifenesin on forelimb muscle strength.

  • Protocol:

    • Apparatus: Use a grip strength meter equipped with a wire grid or bar attached to a force gauge.

    • Procedure: Hold the mouse by its tail and allow it to grasp the grid with its forepaws. Gently pull the mouse backward in the horizontal plane until its grip is broken.[15] The apparatus records the peak force exerted.

    • Data Collection: Perform three to five consecutive measurements for each animal at the same time point used in the rotarod test post-dosing. Average the readings for each animal.

    • Analysis: Compare the mean grip strength (in grams of force) for each treatment group against the vehicle control.

3.2 In Vivo Assessment of Expectorant Activity

The phenol red secretion model is a widely accepted and quantifiable method for evaluating expectorant activity in small animals.[22][23][24]

  • Objective: To quantify the effect of Mephenesin and Guaifenesin on tracheobronchial mucus secretion.

  • Protocol:

    • Grouping and Administration: Use mice as described above. Administer the vehicle, Mephenesin, or Guaifenesin orally once daily for a period of 3-5 days to allow for cumulative effects.[22] A positive control group treated with ammonium chloride (e.g., 1500 mg/kg, p.o.) should be included.[23]

    • Phenol Red Injection: One hour after the final dose, administer a 5% phenol red solution in saline (0.1 mL/10 g body weight) via intraperitoneal (i.p.) injection.[22]

    • Sample Collection: Thirty minutes after the phenol red injection, euthanize the mice. Expose the trachea and perform a tracheobronchial lavage by instilling and collecting a known volume (e.g., 1 mL) of saline or PBS.

    • Quantification: Add a small amount of 1M NaOH to the lavage fluid to stabilize the color of the phenol red. Measure the absorbance of the solution using a spectrophotometer at 546 nm.

    • Analysis: Create a standard curve using known concentrations of phenol red to determine the amount secreted into the trachea. Compare the mean phenol red secretion for each treatment group against the vehicle control.

Section 4: Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Comparative In Vivo Data

Treatment Group (Dose, mg/kg)Rotarod Latency (s)Grip Strength (g)Phenol Red Secretion (µg/mL)
Vehicle Control285 ± 1595 ± 81.2 ± 0.3
Mephenesin
50180 ± 2275 ± 71.4 ± 0.4
10095 ± 18 52 ± 61.5 ± 0.5
Guaifenesin
200275 ± 2092 ± 93.5 ± 0.6
400260 ± 2588 ± 105.1 ± 0.8
NH₄Cl (1500)N/AN/A4.8 ± 0.7**
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. N/A = Not Assessed.
  • Interpretation: The hypothetical data above would suggest that Mephenesin produces a dose-dependent decrease in motor coordination and grip strength, confirming its muscle relaxant activity, but has no significant effect on mucus secretion. Conversely, Guaifenesin shows a strong, dose-dependent increase in phenol red secretion, confirming its expectorant activity, without impacting muscle function.

Section 5: In Vitro Mechanistic Assays

To corroborate the in vivo findings and dissect the molecular mechanisms, targeted in vitro assays are essential.

Caption: Proposed mechanism of action for Mephenesin at the neuronal level.

A. GABA-A Receptor Modulation Assay This assay can determine if Mephenesin directly modulates the GABA-A receptor.[25][26]

  • Protocol: Use a cell line (e.g., HEK293) stably or transiently expressing specific GABA-A receptor subunits.[25][27] Employ a fluorescent imaging plate reader (FLIPR)-based membrane potential assay or automated patch-clamp electrophysiology.[25][26] Assess the ability of Mephenesin to enhance a sub-maximal GABA-induced current, which would confirm positive allosteric modulation.

B. NMDA Receptor Antagonism Assay This assay can verify Mephenesin's effect on NMDA receptors.[28][29]

  • Protocol: Use primary neuronal cultures or a cell line expressing NMDA receptors. A calcium flux assay is suitable for high-throughput screening.[29][30] Measure the intracellular calcium increase in response to NMDA and glycine co-agonists. Test the ability of Mephenesin to inhibit this response in a dose-dependent manner.

C. Air-Liquid Interface (ALI) Mucin Secretion Assay This assay directly tests Guaifenesin's effects on the relevant cell type, human airway epithelium.[9][11]

  • Protocol: Culture human bronchial epithelial cells at an air-liquid interface (ALI) for several weeks to allow differentiation into a pseudostratified epithelium with mucus-producing goblet cells.[9] Add Guaifenesin to the basolateral medium. Collect apical secretions and cell lysates after a set incubation period (e.g., 24 hours).[14] Quantify the amount of MUC5AC protein using a specific enzyme-linked immunosorbent assay (ELISA).[11] A significant reduction in MUC5AC would confirm a direct inhibitory effect on mucin production.

Section 6: Conclusion

This guide outlines a comprehensive framework for comparing the biological activities of Mephenesin and Guaifenesin. The experimental data strongly support their distinct primary roles: Mephenesin as a centrally-acting muscle relaxant and Guaifenesin as an expectorant.[2][7] The proposed head-to-head comparison using validated in vivo and in vitro models provides a robust methodology for confirming these activities and exploring their underlying mechanisms. For researchers in drug development, this comparative approach underscores the importance of specific, targeted assays to delineate the pharmacological profiles of structurally similar compounds.

References

  • Guaifenesin - Wikipedia. (URL: [Link])

  • Mephenesin - Grokipedia. (URL: [Link])

  • Mephenesin - Zynapte RxHive. (URL: [Link])

  • Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary respiratory medicine, 12, 31. (URL: [Link])

  • Seagrave, J., Albrecht, H., Hill, D. B., Rogers, D. F., & Solomon, G. (2012). Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells. Experimental lung research, 38(10), 606–614. (URL: [Link])

  • What is the mechanism of Mephenesin? - Patsnap Synapse. (2024). (URL: [Link])

  • Liu, X., Wang, J. K., & Lomenzo, S. A. (2006). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and drug development technologies, 4(5), 537–546. (URL: [Link])

  • Mephenesin | C10H14O3 - PubChem. (URL: [Link])

  • What is the mechanism of Guaifenesin? - Patsnap Synapse. (2024). (URL: [Link])

  • Seagrave, J., Albrecht, H., Hill, D., Rogers, D., & Solomon, G. (2012). Guaifenesin alters mucus rheology and improves mucociliary transport in human airway epithelial cell cultures: Comparison with N-acetylcysteine and ambroxol. European Respiratory Journal, 40(Suppl 56), p3332. (URL: [Link])

  • Seagrave, J., et al. (2012). Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells. Taylor & Francis Online. (URL: [Link])

  • What is the mechanism of action of guaifenesin? - Dr.Oracle. (2025). (URL: [Link])

  • What is Mephenesin used for? - Patsnap Synapse. (2024). (URL: [Link])

  • Researchers ID How Guaifenesin Clears the Airways - Respiratory Therapy. (2020). (URL: [Link])

  • Seagrave, J., et al. (2012). Guaifenesin suppresses MUC5AC content and secretion in human airway epithelial cell cultures: Comparison with N-acetylcysteine and ambroxol. European Respiratory Journal, 40(Suppl 56), p460. (URL: [Link])

  • Understanding the Rotarod Apparatus in Pharmacology Software for Muscle Relaxant Activity - RJPT SimLab. (URL: [Link])

  • Baig, M. A. (2015). Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus. Slideshare. (URL: [Link])

  • GABAA Receptor Screening For Subtype Modulation - SB Drug Discovery. (URL: [Link])

  • Meyer, P. T., et al. (1993). Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice. Psychopharmacology, 110(1-2), 92-96. (URL: [Link])

  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow fluorescent protein-based assay to measure GABAA channel activation and allosteric modulation in CHO-K1 cells. PloS one, 8(3), e59429. (URL: [Link])

  • Kostrzewa, K., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57884. (URL: [Link])

  • Muscle Relaxant Activity by Rotarod Apparatus - YouTube. (2016). (URL: [Link])

  • 3-(4-Methoxyphenyl)propane-1,2-diol | C10H14O3 | CID 176896 - PubChem. (URL: [Link])

  • Grip Strength Test | Exercise Coaching from Rezilir Health. (URL: [Link])

  • Rota Rod Apparatus | Rotarod for Muscle Relaxant Activity | ENGLISH | Expharm Software - YouTube. (2024). (URL: [Link])

  • Wang, G. J., et al. (2014). In Vivo Evaluation of the Antiasthmatic, Antitussive, and Expectorant Activities and Chemical Components of Three Elaeagnus Leaves. Evidence-based complementary and alternative medicine : eCAM, 2014, 949308. (URL: [Link])

  • Liu, W., et al. (2015). In vivo evaluation of the antitussive, expectorant and bronchodilating effects of extract and fractions from aerial parts of Peganum harmala linn. Journal of ethnopharmacology, 162, 79–86. (URL: [Link])

  • Reynolds, I. J. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 93-99). Humana Press. (URL: [Link])

  • Li, Y., et al. (2010). The in vivo expectorant and antitussive activity of extract and fractions from Reineckia carnea. Journal of ethnopharmacology, 131(1), 220–223. (URL: [Link])

  • Wimmer, E., et al. (2019). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 24(10), 1834. (URL: [Link])

  • GABAA Receptor Modulation Studies - Sygnature Discovery. (URL: [Link])

  • Hand Grip Strength Test - Topend Sports. (URL: [Link])

  • What to Know About Grip Strength and How to Measure It - WebMD. (2025). (URL: [Link])

  • Skeletal muscle relaxant property of diazepam by using rotarod on albino mice - Indian Journal Of Basic And Applied Medical Research. (URL: [Link])

  • NMDA Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])

  • Respiratory Disease In Vivo Pharmacology Models - Charles River Laboratories. (URL: [Link])

  • Manual Grip Strength Testing - YouTube. (2016). (URL: [Link])

  • Rogers, D. F. (1997). In vivo preclinical test models for studying airway mucus secretion. Pulmonary pharmacology, 10(2), 75–94. (URL: [Link])

  • 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL - precisionFDA. (2025). (URL: [Link])

  • 3-o-Methoxyphenoxypropane 1:2-diol | Drug Information, Uses, Side Effects, Chemistry. (URL: [Link])

  • 3-(2-Methoxyphenoxy)propane-1,2-diol | Request PDF - ResearchGate. (2025). (URL: [Link])

  • The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PubMed Central. (URL: [Link])

  • Guaifenesin - The University of Maryland, Baltimore. (URL: [Link])

  • Parvez, A., et al. (2019). Safety And Tolerability Of Extended-Release Guaifenesin In Patients With Cough, Thickened Mucus And Chest Congestion Associated With Upper Respiratory Tract Infection. Drug, healthcare and patient safety, 11, 85–91. (URL: [Link])

Sources

A Spectroscopic Guide to Differentiating Methoxyphenoxypropanediol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of ensuring product safety and efficacy. Methoxyphenoxypropanediol, a key structural motif in various pharmaceuticals, presents a common analytical challenge in the form of its isomers. Subtle shifts in the placement of a hydroxyl or methoxy group can lead to distinct pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of two critical isomers: 3-(2-methoxyphenoxy)propane-1,2-diol, widely known as guaifenesin, and its process-related impurity, 2-(2-methoxyphenoxy)-1,3-propanediol.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. By understanding why the spectra differ, analysts can develop more robust and reliable methods for isomer identification and quantification.

The Structural Isomers in Focus

The two primary isomers under consideration are positional isomers, differing in the connectivity of the propanediol moiety to the methoxyphenoxy group.

  • Isomer 1: 3-(2-methoxyphenoxy)propane-1,2-diol (Guaifenesin) : A widely used expectorant.[1][2]

  • Isomer 2: 2-(2-methoxyphenoxy)-1,3-propanediol (Guaifenesin β-Isomer) : A known process-related impurity in the synthesis of guaifenesin and its derivatives.[3][4][5]

The structural differences, though seemingly minor, give rise to distinct spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is a powerful tool for elucidating the precise arrangement of hydrogen atoms within a molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift), and through-bond coupling between neighboring protons provides valuable connectivity information.

Key Differentiating Features in ¹H NMR

The primary distinction between the ¹H NMR spectra of guaifenesin and its β-isomer arises from the symmetry and connectivity of the propanediol chain.

  • Guaifenesin (1,2-propanediol isomer): The asymmetric nature of the 1,2-propanediol chain results in a more complex splitting pattern for the protons on this chain. We expect to see distinct signals for the protons on C1, C2, and C3.

  • Guaifenesin β-Isomer (1,3-propanediol isomer): The plane of symmetry in the 1,3-propanediol moiety of the β-isomer (when not considering the phenoxy group) simplifies the spectrum. The two CH₂OH groups are chemically equivalent, leading to fewer and typically more simplified signals for the propanediol backbone.

Proton Assignment Guaifenesin (Typical δ in CDCl₃) Guaifenesin β-Isomer (Predicted δ) Rationale for Difference
Aromatic Protons ~6.8-7.1 ppm (complex multiplet)~6.8-7.1 ppm (complex multiplet)The aromatic region is expected to be similar for both isomers as the substitution on the phenyl ring is the same.
-OCH₃ ~3.8 ppm (singlet)~3.8 ppm (singlet)The methoxy group protons will have a similar chemical shift in both isomers.
Propanediol Protons ~3.7-4.2 ppm (multiple multiplets)A more simplified pattern is expected.In guaifenesin, the protons on C1, C2, and C3 are all chemically distinct and couple with each other, leading to complex multiplets. In the β-isomer, the two primary alcohol protons (on C1 and C3) are chemically equivalent, and the proton on C2 will exhibit a distinct splitting pattern.
-OH Protons Variable, broad signalsVariable, broad signalsThe chemical shift of hydroxyl protons is concentration and solvent-dependent.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the methoxyphenoxypropanediol isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A sweep width of approximately 12 ppm, centered around 6 ppm.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Key Differentiating Features in ¹³C NMR

The carbon signals of the propanediol chain are the most diagnostic in differentiating the two isomers.

Carbon Assignment Guaifenesin (Typical δ in CDCl₃) [6][7]Guaifenesin β-Isomer (Predicted δ) Rationale for Difference
Aromatic Carbons ~112-150 ppm~112-150 ppmSimilar chemical shifts are expected for the aromatic carbons in both isomers.
-OCH₃ ~56 ppm~56 ppmThe methoxy carbon will have a similar chemical shift.
C-O (Aromatic) ~148-150 ppm~148-150 ppmThe carbon of the phenyl ring attached to the ether oxygen.
Propanediol Carbons C1 (~64 ppm), C2 (~70 ppm), C3 (~72 ppm)C1 & C3 (~62 ppm), C2 (~80 ppm)In guaifenesin, three distinct signals are observed for the propanediol carbons. In the β-isomer, the two primary alcohol carbons (C1 and C3) are equivalent and will appear as a single peak, while the secondary carbon (C2) bearing the phenoxy group will be shifted significantly downfield.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of the isomer in approximately 0.7 mL of a deuterated solvent in a 5 mm NMR tube.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A sweep width of approximately 200-220 ppm.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence and position of absorption bands can confirm the presence of specific functional groups.

Key Differentiating Features in IR Spectroscopy

While the IR spectra of both isomers will share many similarities due to the presence of the same functional groups (hydroxyl, ether, aromatic ring), subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The C-O stretching vibrations of the propanediol moiety are expected to be the most informative.

Vibrational Mode Guaifenesin (Typical Wavenumber, cm⁻¹) Guaifenesin β-Isomer (Predicted Wavenumber, cm⁻¹) Rationale for Difference
O-H Stretch 3200-3600 (broad)3200-3600 (broad)The broad hydroxyl stretch will be present in both isomers.
C-H Stretch (Aromatic) 3000-31003000-3100Aromatic C-H stretches will be similar.
C-H Stretch (Aliphatic) 2850-30002850-3000Aliphatic C-H stretches will be present in both.
C=C Stretch (Aromatic) 1450-16001450-1600Aromatic ring vibrations will be similar.
C-O Stretch (Ether) 1200-1275 (asymmetric), 1020-1075 (symmetric)1200-1275 (asymmetric), 1020-1075 (symmetric)The aryl-alkyl ether stretches will be similar.
C-O Stretch (Alcohol) ~1040-1085 (primary and secondary)A different pattern of C-O stretches.Guaifenesin has one primary and one secondary alcohol, while the β-isomer has two primary alcohols. This will result in a different pattern of C-O stretching bands.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background subtraction.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion and its fragments.

Key Differentiating Features in Mass Spectrometry

While both isomers have the same nominal molecular weight (198 g/mol ), their fragmentation patterns upon ionization can differ, providing a basis for differentiation.

  • Guaifenesin (1,2-propanediol isomer): The fragmentation is likely to be influenced by the presence of the secondary hydroxyl group.

  • Guaifenesin β-Isomer (1,3-propanediol isomer): The fragmentation pattern will be dictated by the symmetrical 1,3-diol structure.

Common Fragments:

  • m/z 198: Molecular ion [M]⁺.

  • m/z 124: Fragment corresponding to the methoxyphenol moiety.[6]

  • m/z 109: Loss of a methyl group from the methoxyphenol fragment.[6]

Differentiating Fragments: The key to differentiation will lie in the fragments arising from the cleavage of the propanediol chain. Analysis by techniques like tandem mass spectrometry (MS/MS) would be required to definitively identify unique fragment ions for each isomer.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., HPLC-MS or GC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

  • Fragmentation Analysis (MS/MS): Select the precursor ion (m/z 198) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Visualizing the Workflow

Isomer Structures

Caption: Chemical structures of the two primary methoxyphenoxypropanediol isomers.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample Methoxyphenoxypropanediol Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparative Analysis Structure_Elucidation->Comparison Identification Isomer Identification Comparison->Identification

Sources

A Senior Application Scientist's Guide to Differentiating Positional Isomers of Methoxybuphedrones Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of novel psychoactive substances (NPS), the unambiguous identification of positional isomers presents a significant analytical challenge for researchers, forensic scientists, and drug development professionals. Methoxybuphedrone, a substituted cathinone, and its positional isomers (2-, 3-, and 4-methoxybuphedrone) are a case in point. While sharing the same molecular formula and thus the same exact mass, the seemingly minor shift of a methoxy group on the aromatic ring can lead to significant differences in pharmacological and toxicological properties. Consequently, the ability to differentiate these isomers is not merely an academic exercise but a critical necessity for legislative control and public safety.[1][2][3]

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the differentiation of methoxybuphedrone positional isomers. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you in your analytical endeavors.

The Challenge of Isomerism in Methoxybuphedrones

The core difficulty in distinguishing positional isomers lies in their inherent chemical similarity. Standard analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), often yield nearly identical mass spectra for these compounds.[4][5] This is because the initial fragmentation is dominated by common pathways, masking the subtle differences arising from the methoxy group's position.

Mass Spectrometry: A Powerful Tool for Isomer Differentiation

Mass spectrometry, particularly when coupled with advanced ionization and fragmentation techniques, offers a powerful solution to this analytical puzzle.[6] By carefully selecting the experimental parameters, we can induce specific fragmentation pathways that are sensitive to the isomer's structure, generating unique "fingerprints" for each compound.

Key Mass Spectrometry Techniques
  • Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS): While standard 70 eV EI-MS is often inconclusive, lowering the ionization energy can sometimes enhance the differences in the relative abundances of fragment ions.[1][7] However, for robust differentiation, this technique often requires the aid of chemometric analysis, such as principal component analysis (PCA) or linear discriminant analysis (LDA), to statistically distinguish the subtle variations in the mass spectra.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique widely used for the analysis of synthetic cathinones in various matrices.[8][9][10][11] By selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate product ion spectra that may reveal isomer-specific fragmentation patterns.

  • Chemical Ionization-Tandem Mass Spectrometry (CI-MS/MS): Chemical ionization (CI) is a softer ionization technique compared to EI, resulting in less fragmentation and a more abundant molecular ion or protonated molecule.[12][13] This is particularly advantageous for isomer differentiation as it allows for the selection of the intact molecular species for subsequent fragmentation (MS/MS). The choice of reagent gas in CI is crucial, as it can influence the ion-molecule reactions and lead to the formation of diagnostic adducts or fragment ions.[12][13]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling the determination of the elemental composition of fragment ions. This information can be invaluable in elucidating fragmentation pathways and identifying unique fragments for each isomer.

  • Electron Activated Dissociation (EAD): A newer fragmentation technique, EAD, has shown great promise in differentiating synthetic cathinone isomers.[3] This method can produce unique fragment ions and characteristic ion ratios that are highly specific to the position of substituents on the aromatic ring.[3]

Comparative Analysis of Methoxybuphedrone Isomers

The differentiation of 2-, 3-, and 4-methoxybuphedrone isomers by mass spectrometry hinges on identifying unique fragmentation pathways or significant differences in the relative abundances of common fragment ions.

A key study by T. N. T. Phan et al. demonstrated the successful differentiation of these isomers using chemical ionization-tandem mass spectrometry (CI-MS/MS).[12][13] Their findings are summarized below:

IsomerPrecursor Ion (Acetonitrile CI)Key Diagnostic Fragment Ions (MS/MS)
2-Methoxybuphedrone [M+H]⁺Presence of a unique fragment ion.
3-Methoxybuphedrone [M+H]⁺Differentiated from the 2- and 4-isomers by the relative intensities of specific fragment ions.
4-Methoxybuphedrone [M+H]⁺Differentiated from the 2- and 3-isomers by the relative intensities of specific fragment ions.

Note: The specific m/z values of the diagnostic fragment ions are detailed in the cited reference.

The study also highlighted the utility of using different reagent gases. While acetonitrile CI-MS/MS could differentiate the meta isomer from the ortho and para isomers, using vinyltrimethylsilane as a reagent gas in CI-MS/MS allowed for the discrimination of all three positional isomers.[12][13]

Experimental Workflow for Isomer Differentiation

The following diagram illustrates a general workflow for the differentiation of methoxybuphedrone isomers using mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis prep Standard/Sample Preparation gcms GC-MS (Optional Screening) prep->gcms Initial Screening lcmsms LC-MS/MS or CI-MS/MS prep->lcmsms Primary Analysis spectra Mass Spectra Acquisition lcmsms->spectra hr_lcmsms LC-HRMS/MS (e.g., QTOF, Orbitrap) hr_lcmsms->spectra High Resolution fragmentation Fragmentation Pattern Analysis spectra->fragmentation chemometrics Chemometric Analysis (if needed) fragmentation->chemometrics For subtle differences identification Isomer Identification fragmentation->identification chemometrics->identification

Caption: General workflow for methoxybuphedrone isomer differentiation.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol provides a starting point for developing a robust LC-MS/MS method for the differentiation of methoxybuphedrone isomers. Optimization will be necessary based on the specific instrumentation and standards available.

1. Standard and Sample Preparation

  • Prepare individual stock solutions of 2-, 3-, and 4-methoxybuphedrone at a concentration of 1 mg/mL in methanol.

  • Prepare a working mixture containing all three isomers at a concentration of 1 µg/mL in methanol or a suitable mobile phase.

  • For real samples (e.g., seized materials, biological fluids), perform an appropriate extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analytes and minimize matrix effects.[8][9]

2. Liquid Chromatography Parameters

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5-10%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute the analytes, followed by a re-equilibration step. The gradient should be optimized to achieve chromatographic separation of the isomers if possible.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor Ion: Select the protonated molecule ([M+H]⁺) of methoxybuphedrone.

  • Collision Energy: Optimize the collision energy for each isomer to produce a rich and informative product ion spectrum. This is a critical step for differentiation. A collision energy ramp experiment is recommended.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

4. Data Analysis

  • Acquire the product ion spectra for each of the individual isomers.

  • Compare the spectra to identify unique fragment ions or significant differences in the relative abundance of common fragments.

  • Analyze the unknown sample and compare its product ion spectrum to the reference spectra of the three isomers for unambiguous identification.

Conclusion

The differentiation of positional isomers of methoxybuphedrones is a complex but achievable analytical task. While standard GC-EI-MS may fall short, advanced mass spectrometry techniques, particularly CI-MS/MS and LC-MS/MS with careful optimization of fragmentation conditions, provide the necessary specificity for unambiguous identification. The choice of the most appropriate technique will depend on the available instrumentation and the specific requirements of the analysis. As the landscape of NPS continues to evolve, the development and validation of robust and reliable analytical methods for isomer differentiation will remain a critical area of focus for the scientific community.

References

  • Analysis of Cathinones in Plasma Using LC-MS/MS. (2014). ASMS 2014 ThP598. Available at: [Link]

  • De Paoli, G., et al. (2012). The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis. Journal of Forensic Sciences, 57(5), 1173-1181. Available at: [Link]

  • Gauvin, D. V., & Smith, M. L. (2015). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC North America, 33(1), 34-41. Available at: [Link]

  • Al-Subeh, T., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 9(11), 288. Available at: [Link]

  • Phan, T. N. T., et al. (2021). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry, 56(11), e4773. Available at: [Link]

  • Marcos, J., et al. (2015). Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(6), 459-466. Available at: [Link]

  • Crotti, S., et al. (2021). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Mass Spectrometry Reviews, 40(5), 503-523. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Analysis of Cathinones in Plasma Using LC-MS/MS. LabRulez LCMS. Available at: [Link]

  • The, M., et al. (2018). A Tandem Liquid Chromatography and Tandem Mass Spectrometry (LC/LC-MS/MS) Technique to Separate and Quantify Steroid Isomers 11β-Methyl-19-Nortestosterone and Testosterone. Journal of Analytical & Pharmaceutical Research, 7(5). Available at: [Link]

  • Davidson, J. T., & De Martinis, B. S. (2020). The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis. Forensic Chemistry, 20, 100267. Available at: [Link]

  • Phan, T. N. T., et al. (2021). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry, 56(11), e4773. Available at: [Link]

  • Che, P., et al. (2024). Identification of synthetic cathinone positional isomers using electron-activated dissociation mass spectrometry. Analytica Chimica Acta, 1294, 342949. Available at: [Link]

  • Berden, G., et al. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry, 92(9), 6339-6347. Available at: [Link]

  • Che, P., et al. (2024). Identification of synthetic cathinone positional isomers using electron activated dissociation mass spectrometry. Analytica Chimica Acta, 1294, 342949. Available at: [Link]

  • Fornal, E., & Stachniuk, A. (2013). Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 81-82, 122-130. Available at: [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. Forensic Science International, 302, 109900. Available at: [Link]

  • Steiner, R. R. (2013). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. LCGC North America, 31(11), 932-939. Available at: [Link]

  • Li, A., et al. (2019). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Analytical Chemistry, 91(15), 9968-9975. Available at: [Link]

  • Menéndez-Quintanal, L. M., et al. (2026). Fragmentation pathways of dihydro-metabolites of synthetic cathinones by high-resolution mass spectrometry on Orbitrap and quadrupole time-of-flight (qTOF) mass spectrometers. International Journal of Mass Spectrometry, 117549. Available at: [Link]

  • Davidson, J. T., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. International Journal of Mass Spectrometry, 453, 116354. Available at: [Link]

  • Sulzer, P., et al. (2013). Distinguishing two isomeric mephedrone substitutes with selective reagent ionisation mass spectrometry (SRI-MS). Journal of Mass Spectrometry, 48(9), 1015-1018. Available at: [Link]

  • Li, A., et al. (2019). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst, 144(17), 5147-5154. Available at: [Link]

  • Verhoeven, M., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Forensic Science International, 349, 111749. Available at: [Link]

  • Willard, B. B., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5067-5075. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International, 302, 109900. Available at: [Link]

  • Clark, J. (2022). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • Askar, K. A. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(14), 5395. Available at: [Link]

  • Shipman, R. C., et al. (2016). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). Office of Justice Programs. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 3-(4-Methoxyphenoxy)propane-1,2-diol, a key chemical intermediate. As a structural isomer of the widely recognized expectorant Guaifenesin [3-(2-methoxyphenoxy)propane-1,2-diol], the analytical strategies for this compound can be logically inferred and adapted from its well-studied counterparts.[1][2]

This document delves into the principles, protocols, and comparative performance of three cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, it establishes a framework for the cross-validation of these methods to ensure data integrity, a critical aspect of regulatory compliance and inter-laboratory reproducibility.[3]

Understanding the Analyte: Physicochemical Properties

This compound (Molecular Formula: C₁₀H₁₄O₄, Molecular Weight: 198.22 g/mol ) is a member of the aryloxypropanediol class of organic compounds.[1][4][5] Its structure, featuring a polar diol group and a moderately non-polar methoxyphenoxy moiety, dictates its solubility and chromatographic behavior. This amphiphilic nature makes it amenable to a range of analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a staple in pharmaceutical quality control due to its versatility, robustness, and high-throughput capabilities.[6] For this compound, a reverse-phase HPLC (RP-HPLC) method is the most logical approach, leveraging the compound's moderate hydrophobicity.

Expertise & Experience: Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating compounds of similar polarity. The mobile phase, a mixture of a polar solvent (e.g., water) and a less polar organic modifier (e.g., methanol or acetonitrile), is optimized to achieve a suitable retention time and peak shape. The addition of a pH modifier like o-phosphoric acid can suppress the ionization of any acidic or basic impurities, leading to sharper peaks and improved reproducibility.[7] UV detection is appropriate due to the presence of the chromophoric phenyl ring.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Methanol:Water (70:30, v/v), pH adjusted to 3.0 with o-phosphoric acid.[7]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 272 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Trustworthiness: A Self-Validating System

Method validation would be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[8] The stability-indicating nature of the method should also be evaluated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure that any potential degradants do not interfere with the main analyte peak.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive structural elucidation through mass spectral data.[1] While this compound has a relatively high boiling point, it is amenable to GC analysis, potentially with derivatization to improve volatility and peak shape.

Expertise & Experience: Causality Behind Experimental Choices

A polar capillary column (e.g., DB-Wax) is selected to effectively separate the analyte from potential impurities based on polarity.[9] The temperature program is designed to ensure the elution of the analyte within a reasonable timeframe without degradation. Electron ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns for library matching and structural confirmation. Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity and quantitative analysis.[9]

Experimental Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Polar capillary column (e.g., DB-Wax, 60 m x 0.32 mm, 0.25 µm film thickness).[10]

Carrier Gas:

  • Helium or Hydrogen at a constant flow rate.[10]

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume).[9]

  • Oven Temperature Program: Initial temperature of 90 °C held for 2 minutes, ramped to 165 °C at 10 °C/min and held for 6 minutes, then ramped to 250 °C at 4 °C/min and held for 5 minutes.[9][10]

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (target ions would be determined from the full scan spectrum).

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., diethyl ether or ethanol) to a concentration of approximately 1 mg/mL.[9]

  • (Optional) Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility.

Trustworthiness: A Self-Validating System

The method's performance is validated by assessing its linearity, limit of detection (LOD) and quantification (LOQ), accuracy, and precision. The specificity is inherently high due to the mass spectrometric detection, which provides a "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules.[1] It provides detailed information about the carbon-hydrogen framework of this compound.

Expertise & Experience: Causality Behind Experimental Choices

¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of unique carbon atoms. The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical to avoid interference from the solvent's proton signals.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

Expected Spectral Data:

  • ¹H NMR: Distinct signals are expected for the aromatic protons, the methoxy group protons (a singlet around δ 3.8 ppm), and the protons of the propane-1,2-diol moiety (more complex splitting patterns in the upfield region).[1]

  • ¹³C NMR: Signals corresponding to each unique carbon atom in the aromatic ring, the methoxy group, and the propane-1,2-diol chain will be observed.[1]

Trustworthiness: A Self-Validating System

The structural confirmation provided by NMR is self-validating in that the observed chemical shifts, splitting patterns, and integration values must be consistent with the proposed structure of this compound. Quantitative NMR (qNMR) can also be employed for accurate concentration determination using a certified internal standard.

Comparative Analysis of Analytical Methods

FeatureHPLCGC-MSNMR Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.Nuclear spin transitions in a magnetic field.
Primary Application Quantitative analysis (purity, assay), impurity profiling.Quantitative and qualitative analysis, identification of volatile impurities.Unambiguous structural elucidation, absolute quantification (qNMR).
Sample Requirements Soluble in mobile phase.Volatile or semi-volatile (derivatization may be required).Soluble in deuterated solvent, requires more sample.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (µg to mg range).
Specificity Moderate to high (dependent on separation and detector).Very high (mass spectral fingerprint).Very high (unique spectral signature).
Throughput High.Moderate.Low.
Cost (Instrument) Moderate.High.Very High.
Strengths Robust, reproducible, high throughput, widely available.Excellent for impurity identification, high sensitivity.Definitive structural confirmation, non-destructive.
Limitations Co-elution can be an issue, less definitive identification than MS.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, lower throughput, complex data analysis.

Cross-Validation: Ensuring Methodological Concordance

Cross-validation is the process of demonstrating that two or more analytical methods produce comparable results.[3][11] This is crucial when transferring a method between laboratories or when using different techniques for the same analysis.[12]

The Rationale for Cross-Validation
  • Inter-laboratory Reproducibility: Ensures that results are consistent across different sites.[3]

  • Method Transfer: Facilitates the smooth transfer of analytical methods from R&D to quality control.[12]

  • Data Integrity: Strengthens the confidence in analytical data by demonstrating concordance between orthogonal methods.[3]

Experimental Workflow for Cross-Validation

A typical cross-validation study would involve analyzing the same batch of this compound using the validated HPLC and GC-MS methods.

Cross_Validation_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_sample Analyze Sample Batch hplc_data Obtain Purity/Assay Data hplc_sample->hplc_data compare Compare Results hplc_data->compare gcms_sample Analyze Same Sample Batch gcms_data Obtain Purity/Assay Data gcms_sample->gcms_data gcms_data->compare report Generate Cross-Validation Report compare->report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Acceptance Criteria

The results from the two methods should be statistically evaluated. The acceptance criteria are typically pre-defined and may include:

  • The difference in the mean assay values should be within a specified limit (e.g., ±2%).

  • A statistical test (e.g., t-test) should show no significant difference between the two datasets.

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific analytical objective. HPLC is ideal for routine quality control, offering a balance of speed, sensitivity, and robustness. GC-MS provides superior specificity and is invaluable for impurity identification. NMR remains the ultimate tool for definitive structural confirmation.

A comprehensive analytical strategy should leverage the strengths of each technique. By implementing a robust cross-validation plan, researchers and drug development professionals can ensure the generation of accurate, reliable, and reproducible data, thereby upholding the highest standards of scientific integrity and regulatory compliance.

References

  • Vertex AI Search. (n.d.). MEPHENESIN - PHARMD GURU.
  • Patel, S., & Patel, N. J. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 71(5), 553–558.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 3-(3-Methoxyphenoxy)propane-1,2-diol.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • Kovach, C. A., et al. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology, 41(4).
  • OIV (International Organisation of Vine and Wine). (n.d.). OIV-MA-AS315-15 Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS.
  • Mourne Training Services. (2015). Validation & Transfer of Methods for Pharmaceutical Analysis.
  • Lowes, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1216–1223.
  • MedChemExpress. (n.d.). Mephenesin.
  • Scispace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC.
  • PubChem. (n.d.). Mephenesin.
  • ACS Omega. (2023). Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System.
  • ResearchGate. (n.d.). Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study.
  • SynThink Research Chemicals. (n.d.). 3-(2-methoxyphenoxy)propane-1,2-diol.
  • BenchChem. (2025). Discovery and history of 3-(3-Methoxyphenoxy)propane-1,2-diol.
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • MD Topology. (n.d.). (2R)-3-(2-Methoxyphenoxy)-1,2-propanediol.
  • Drugfuture. (n.d.). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL.
  • Sigma-Aldrich. (n.d.). 3-(ORTHO-TOLYLOXY)-1,2-PROPANEDIOL AldrichCPR.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propane-1,2-diol.
  • precisionFDA. (2025). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL.
  • PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry.
  • ResearchGate. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study.
  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H NMR spectra and conformations of propane-1,2-diol, meso- and racemic butane-2,3-diols, and some alditols in non-aqueous media.

Sources

Establishing a High-Purity Reference Standard for 3-(4-Methoxyphenoxy)propane-1,2-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. This hinges on the availability of well-characterized reference standards. This guide provides a comprehensive framework for the establishment of a high-purity reference standard for 3-(4-Methoxyphenoxy)propane-1,2-diol, a compound of interest in pharmaceutical research and development. We will delve into the synthesis, purification, and rigorous analytical characterization of this material. Furthermore, we will draw comparisons with its commercially available positional isomer, Guaifenesin [3-(2-methoxyphenoxy)propane-1,2-diol], to provide context and highlight key analytical distinctions.

The Imperative for a Well-Characterized Reference Standard

A chemical reference standard is a highly purified substance used as a measurement base in analytical assays.[1][2] Its purpose is to ensure the accuracy, precision, and reproducibility of qualitative and quantitative analyses.[3] For novel or less-common compounds like this compound, establishing an in-house or secondary reference standard is often a necessary first step in the drug development pipeline. This standard will be critical for:

  • Active Pharmaceutical Ingredient (API) quantification: Accurately determining the potency of the drug substance.

  • Impurity profiling: Identifying and quantifying process-related impurities and degradation products.[4]

  • Method validation: Ensuring analytical methods are suitable for their intended purpose.[5]

  • Stability studies: Assessing the degradation of the API under various environmental conditions.

The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide extensive guidelines on the establishment and use of reference standards, emphasizing the need for high purity and thorough characterization.[4][6]

Synthesis and Purification of High-Purity this compound

The synthesis of aryloxypropanediols is typically achieved through the reaction of a substituted phenol with a glycidol derivative.[7] The following protocol outlines a robust method for the synthesis of this compound, followed by a rigorous purification strategy to achieve the high purity required for a reference standard.

Synthesis Protocol: Nucleophilic Ring-Opening of Glycidol

This synthesis is based on the well-established reaction of a phenoxide with an epoxide.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Methoxyphenol 4-Methoxyphenol Reaction_Vessel Reaction in Solvent (e.g., Ethanol/Water) 4-Methoxyphenol->Reaction_Vessel Glycidol Glycidol Glycidol->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Neutralization Neutralization Reaction_Vessel->Neutralization Acidification Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Crude_Product Crude Product Extraction->Crude_Product Evaporation Purification Purification Crude_Product->Purification Recrystallization or Chromatography Reference_Standard High-Purity Reference Standard Purification->Reference_Standard

Caption: Synthetic workflow for this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenol (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Base Addition: Add a stoichiometric amount of a base, such as sodium hydroxide (1 equivalent), to the solution and stir until the 4-methoxyphenol has been converted to its corresponding phenoxide.

  • Glycidol Addition: Slowly add glycidol (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

Purification to Reference Standard Grade

Achieving the high purity required for a reference standard necessitates a meticulous purification strategy.[8]

dot

Purification_Strategy Crude_Product Crude Product Primary_Purification Primary Purification Crude_Product->Primary_Purification Recrystallization or Flash Chromatography Purity_Assessment_1 Purity Assessment (HPLC) Primary_Purification->Purity_Assessment_1 Secondary_Purification Secondary Purification (if required) Purity_Assessment_1->Secondary_Purification Purity < 99.5% Characterization Full Characterization Purity_Assessment_1->Characterization Purity ≥ 99.5% Purity_Assessment_2 Final Purity Confirmation (HPLC) Secondary_Purification->Purity_Assessment_2 Purity_Assessment_2->Characterization Purity ≥ 99.5% Reference_Standard Established Reference Standard Characterization->Reference_Standard

Sources

A Researcher's Guide to the Comparative Reactivity of Methoxynaphthalenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is not merely academic—it is fundamental to predicting metabolic pathways, designing synthetic routes, and discovering novel therapeutic agents. The methoxynaphthalenol scaffold, a privileged structure in medicinal chemistry, presents a compelling case study. The simple repositioning of the hydroxyl and methoxy groups on the naphthalene ring creates a cascade of electronic and steric changes, profoundly altering the molecule's chemical behavior.

However, a direct, comprehensive comparative study on the reactivity of all methoxynaphthalenol isomers is notably scarce in peer-reviewed literature.[1] This guide, therefore, is designed to bridge that gap. We will synthesize established principles of organic chemistry with available experimental data from closely related parent compounds, such as 1-naphthol and 2-naphthol, to build a robust predictive framework.[1] This document provides an in-depth analysis of how isomeric differences dictate reactivity in key chemical transformations, supported by actionable experimental protocols for validation.

Part 1: The Theoretical Framework: Electronic and Steric Causality

The reactivity of methoxynaphthalenol isomers is fundamentally governed by the interplay between the electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups and the inherent electronic properties of the naphthalene ring system. Both substituents are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution due to their ability to donate electron density to the ring via resonance.[1][2] The naphthalene core itself is more electron-rich and reactive towards electrophiles than benzene.[3]

The key to understanding the comparative reactivity lies in two factors:

  • Synergy of Directing Effects: The relative positions of the -OH and -OCH₃ groups determine whether their activating effects are cooperative or competitive, and which positions on the ring are most strongly activated. The hydroxyl group is a slightly stronger activating group than the methoxy group.

  • Steric Hindrance: The bulky nature of the substituents and the fused ring system can sterically hinder the approach of reagents, particularly at positions adjacent to existing groups (the peri position in 1-substituted naphthalenes is a classic example).

Let's consider two representative isomers:

  • 1-Methoxy-2-naphthalenol: The hydroxyl group at C2 and the methoxy group at C1 work in concert. The powerful activating effect of the C2-OH group directs towards its ortho position (C1, which is blocked, and C3) and its para position (C6). The C1-OCH₃ group directs to its ortho (C2, blocked) and para (C4) positions. The combined effect leads to strong activation at the C4 position, making it the most probable site for electrophilic attack.[1]

  • 2-Methoxy-1-naphthalenol: The hydroxyl group at the C1 position is generally more activating than a C2-OH due to the nature of the naphthalene ring.[1] It strongly activates its ortho (C2, blocked) and para (C4) positions. The methoxy group at C2 further enhances this activation. Electrophilic attack is highly favored at the C4 position.

The following diagram illustrates the directing influence of the substituents for these two isomers.

Caption: Predicted regioselectivity for electrophilic attack.

Part 2: Comparative Reactivity in Key Chemical Transformations

While direct kinetic data for methoxynaphthalenols is limited, we can predict relative reactivity based on the principles above and proxy data from parent naphthols.

Electrophilic Aromatic Substitution (EAS)

EAS is a cornerstone of aromatic chemistry where an electrophile replaces a hydrogen atom on the ring.[4] The reaction proceeds via a high-energy carbocation intermediate (an arenium ion), and the rate is determined by the stability of this intermediate.[5] Electron-donating groups like -OH and -OCH₃ stabilize this cation, accelerating the reaction.[2]

Reactivity Prediction: Isomers where the activating effects of the two groups are cooperative will be more reactive than those where they are competitive. Furthermore, isomers with a 1-OH group (e.g., 2-methoxy-1-naphthalenol) are predicted to be more reactive than those with a 2-OH group (e.g., 1-methoxy-2-naphthalenol), mirroring the higher reactivity of 1-naphthol compared to 2-naphthol.[1][6]

Data Summary: Predicted Regioselectivity in EAS

IsomerMost Activated Position(s)Predicted ReactivityRationale
1-Methoxy-2-naphthalenol4HighCooperative directing effects of 1-OCH₃ and 2-OH.
2-Methoxy-1-naphthalenol4Very HighStrong activation by 1-OH group, supported by 2-OCH₃.[1]
4-Methoxy-1-naphthalenol2Very HighStrong activation by 1-OH group, supported by 4-OCH₃.
1-Methoxy-4-naphthalenol2HighCooperative directing effects of 1-OCH₃ and 4-OH.
Experimental Protocol: Competitive Bromination for Relative Reactivity Analysis

This protocol is designed to empirically determine the relative reactivity of two different methoxynaphthalenol isomers towards electrophilic bromination. The isomer that is consumed faster is the more reactive one.

Objective: To qualitatively and quantitatively compare the reaction rates of two methoxynaphthalenol isomers in a competitive reaction setting.

Materials:

  • Isomer A (e.g., 1-methoxy-2-naphthalenol)

  • Isomer B (e.g., 2-methoxy-1-naphthalenol)

  • Dodecane (or other suitable internal standard for GC-MS)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium thiosulfate solution (10% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Standard Preparation: Prepare a stock solution in CCl₄ containing equimolar amounts (e.g., 0.1 M) of Isomer A, Isomer B, and the internal standard.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light, add 10 mL of the stock solution. Cool the flask in an ice bath to 0 °C.

  • Initiation: Prepare a dilute solution of bromine in CCl₄ (e.g., 0.05 M). Add a sub-stoichiometric amount of the bromine solution (e.g., 0.5 equivalents relative to one isomer) dropwise to the stirring mixture of isomers. The key is to ensure the isomers are in excess, forcing them to compete for the limited electrophile.

  • Reaction Monitoring: Take an aliquot (approx. 0.2 mL) of the reaction mixture immediately after bromine addition (t=0) and at regular intervals (e.g., 2, 5, 10, 20 minutes).

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of the sodium thiosulfate solution to consume any unreacted bromine. Add 1 mL of CCl₄, vortex, and separate the organic layer. Dry the organic layer with a small amount of anhydrous Na₂SO₄.

  • Analysis: Analyze the quenched organic samples by GC-MS.

  • Data Interpretation: By comparing the peak areas of the unreacted isomers relative to the internal standard at each time point, a rate of consumption for each isomer can be determined. The isomer with the faster consumption rate is the more reactive.

Self-Validation: The use of an internal standard corrects for variations in injection volume. The competitive nature of the reaction provides a direct internal comparison, minimizing the influence of external variables like temperature fluctuations.

Caption: Workflow for competitive bromination experiment.

Oxidation Reactions

Phenols are susceptible to oxidation, often forming quinones.[7] The ease of oxidation is a direct measure of the compound's reactivity as a reducing agent or its activity as an antioxidant. The position of the hydroxyl group is critical.

Reactivity Prediction: The oxidation potential of naphthols is influenced by the hydroxyl position, with 1-naphthol being more easily oxidized than 2-naphthol.[6] We can extrapolate that methoxynaphthalenol isomers with a 1-OH group will be more susceptible to oxidation. The electron-donating methoxy group will further lower the oxidation potential, making these compounds generally easier to oxidize than their parent naphthols.

Experimental Protocol: Comparative Antioxidant Activity (DPPH Assay)

This protocol uses the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical to assess the hydrogen-donating ability (a measure of antioxidant reactivity) of the isomers.[1] The purple DPPH radical is reduced by an antioxidant to the yellow, non-radical form, a change that can be monitored spectrophotometrically.

Objective: To determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) for each isomer. A lower EC₅₀ indicates higher reactivity.

Materials:

  • Methoxynaphthalenol isomers

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep it stored in the dark.

    • Prepare stock solutions of each methoxynaphthalenol isomer in methanol (e.g., 1 mM).

  • Assay Setup:

    • In a series of test tubes, prepare serial dilutions of each isomer from their stock solutions.

    • Prepare a "control" tube containing only methanol.

  • Reaction:

    • To each test tube, add a fixed volume of the DPPH stock solution (e.g., 2 mL) and mix thoroughly. The final volume should be constant across all tubes.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each solution at the characteristic wavelength of DPPH (approx. 517 nm) using the UV-Vis spectrophotometer. Use methanol as the blank.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the isomer.

    • Determine the EC₅₀ value from the plot, which is the concentration at which 50% inhibition is achieved.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_iso Prepare Isomer Stock Solutions serial_dil Create Serial Dilutions of each Isomer prep_iso->serial_dil prep_dpph Prepare DPPH Stock Solution add_dpph Add DPPH to all tubes (including control) prep_dpph->add_dpph serial_dil->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate measure_abs Measure Absorbance at ~517 nm incubate->measure_abs calc_inhib Calculate % Inhibition measure_abs->calc_inhib plot_ec50 Plot % Inhibition vs. Conc. Determine EC50 calc_inhib->plot_ec50

Caption: Experimental workflow for comparing antioxidant activity.

Nucleophilic Substitution Reactions

The term "nucleophilic substitution" can refer to two distinct processes in this context: reactions at the hydroxyl proton (O-alkylation) and, less commonly, substitution on the aromatic ring itself (SNAAr).[8]

  • Reactivity of the Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a base to form a nucleophilic phenoxide ion. This is the basis for the Williamson ether synthesis, a common method for preparing these compounds from their corresponding dihydroxynaphthalenes.[1] The acidity of the hydroxyl group, and thus the ease of forming the reactive nucleophile, will be subtly influenced by the position of the methoxy group, but this difference is generally minor compared to the factors governing ring reactivity.

  • Nucleophilic Aromatic Substitution (SNAAr): This type of reaction, where a nucleophile replaces a leaving group on the aromatic ring, is generally disfavored on electron-rich systems like methoxynaphthalenols.[8] It typically requires the presence of strong electron-withdrawing groups (which are absent here) and/or very harsh reaction conditions. Therefore, the comparative reactivity of the isomers in SNAAr is not a primary focus for typical applications.

Part 3: Conclusion and Future Outlook

This guide establishes a predictive framework for the comparative reactivity of methoxynaphthalenol isomers based on fundamental electronic and steric principles, supported by data from parent naphthol compounds. The key determinant of reactivity is the substitution pattern, which dictates the cooperative or competitive nature of the activating hydroxyl and methoxy groups. Isomers with a hydroxyl group at the C1 position are predicted to be the most reactive towards electrophilic substitution and oxidation.

While these theoretical comparisons provide a vital starting point, there is a clear need for direct experimental validation. The protocols detailed herein for competitive bromination and antioxidant activity offer robust, self-validating systems for researchers to generate this much-needed empirical data. Such studies will be invaluable for professionals in drug development and synthetic chemistry, enabling more precise control over synthetic outcomes and a deeper understanding of the structure-activity relationships of this important class of molecules.

References

  • BenchChem. (2025). Comparative Reactivity of Methoxynaphthalenol Isomers: A Guide for Researchers.
  • BenchChem. (2025).
  • Mahato, K. K., et al. (2002). Rotational isomers of 1-methoxynaphthalene: A combined study by ultraviolet laser spectroscopy in a supersonic jet and ab initio theoretical calculation. Journal of Physical Chemistry A, 106(50), 12058-12063. [Link]

  • BenchChem. (2025).
  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. [Link]

  • MDPI. (2024). Comparison between Electrooxidation of 1-Naphthol and 2-Naphthol in Different Non-Aqueous Solvents and Suppression of Layer Growth of Polymers. [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

  • YouTube. (2018). Oxidation of phenol. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(4-Methoxyphenoxy)propane-1,2-diol (CAS: 17131-52-1). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Core Principle: Hazard-Based Classification

The foundation of proper chemical disposal is a thorough understanding of the substance's intrinsic hazards. This compound is classified as a hazardous substance, meaning it cannot be disposed of as general waste or via drain/sewer systems.[1][2][3][4] The disposal plan is therefore dictated by its specific hazard profile, which necessitates handling it as regulated chemical waste.

A Safety Data Sheet (SDS) for this compound identifies several key hazards under the Globally Harmonized System (GHS).[5] This classification is the primary reason it must be segregated and managed by professionals.

Table 1: GHS Hazard Profile for this compound
Hazard ClassHazard StatementGHS CodeImplication for Handling & Disposal
Acute Toxicity, OralHarmful if swallowedH302Prevents disposal in general trash where it could enter the ecosystem or cause harm.
Skin Corrosion/IrritationCauses skin irritationH315Requires use of chemical-resistant gloves during handling and disposal to prevent contact.
Serious Eye Damage/IrritationCauses serious eye irritationH319Mandates wearing safety glasses or goggles to protect against splashes.
Specific Target Organ ToxicityMay cause respiratory irritationH335Necessitates handling in a well-ventilated area or chemical fume hood to avoid inhalation.
Source: Synthesized from the Angene Chemical Safety Data Sheet.[5]

Immediate Safety Protocols for Disposal

Before beginning any disposal-related activities, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The requirement for specific PPE is directly derived from the hazard profile outlined in Table 1.

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[6][8] A lab coat is mandatory to protect against skin contact.

  • Respiratory Protection: All handling and preparation for disposal should occur in a well-ventilated area. If there is a risk of generating aerosols or dust, work within a certified chemical fume hood.[5]

Step-by-Step Disposal and Containment Protocol

The guiding principle is waste segregation. Never mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][9][10] Mixing incompatible chemicals can lead to dangerous reactions.

Step 1: Waste Identification and Segregation
  • Pure Chemical Waste: Any unused or unwanted this compound, whether in solid or liquid form, must be treated as hazardous chemical waste.

  • Contaminated Materials: All items that have come into direct contact with the chemical are also considered hazardous waste. This includes:

    • Personal Protective Equipment (gloves, etc.)

    • Weigh boats or paper

    • Pipette tips

    • Spill cleanup materials (absorbent pads, vermiculite, sand).[1][11]

Step 2: Container Selection and Management
  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid.[3][9] High-density polyethylene (HDPE) containers are a common choice.

  • The container must be kept closed at all times except when actively adding waste.[3] This minimizes the release of vapors and prevents spills.

  • Store the waste container in a designated satellite accumulation area within the laboratory, which should be in a secondary containment tray to capture any potential leaks.[3]

Step 3: Proper Labeling
  • All chemical waste containers must be clearly labeled.[8][9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding formulas or abbreviations)

    • The approximate percentage if mixed with a solvent

    • The date waste was first added to the container

    • The relevant hazard characteristics (e.g., "Irritant," "Harmful if Swallowed")

Step 4: Disposal of Empty Containers
  • An "empty" container may still contain residual chemical.

  • To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent.[2]

  • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste in your designated liquid waste container.[2]

  • Once properly rinsed, obliterate or remove the original manufacturer's label before placing the container in the appropriate recycling or trash receptacle.[2]

Step 5: Final Disposal Arrangement
  • The ultimate disposal of this compound must be handled by a licensed hazardous waste management company.[11]

  • Contact your institution's EHS or a comparable safety office to schedule a pickup for your properly contained and labeled waste.

  • Possible disposal methods employed by waste management facilities include chemical incineration in a unit equipped with an afterburner and scrubber, or other treatments that render the chemical less harmful.[9][11]

Emergency Spill Procedures

In the event of a spill, ensure the safety of laboratory personnel first.

  • Alert and Evacuate: Notify personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collect and Package: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[11]

  • Decontaminate: Clean the spill area thoroughly. All materials used for decontamination must also be disposed of as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound start Waste Generated: This compound or Contaminated Material ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type pure_chem Unused/Surplus Chemical waste_type->pure_chem Pure Chemical cont_solid Contaminated Solid Waste (Gloves, Absorbents, Glassware) waste_type->cont_solid Contaminated Solid empty_cont Empty Original Container waste_type->empty_cont Empty Container collect_liquid Step 3a: Collect in a Labeled, Compatible Liquid Waste Container pure_chem->collect_liquid collect_solid Step 3b: Collect in a Labeled, Compatible Solid Waste Container cont_solid->collect_solid triple_rinse Step 3c: Triple-Rinse with Appropriate Solvent empty_cont->triple_rinse store Step 6: Store Securely in Satellite Accumulation Area collect_liquid->store collect_solid->store collect_rinsate Step 4: Collect Rinsate in Liquid Waste Container triple_rinse->collect_rinsate dispose_container Step 5: Deface Label & Dispose of Rinsed Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->store contact_ehs Step 7: Contact EHS/ Waste Contractor for Pickup store->contact_ehs

Caption: Disposal workflow for this compound.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MedPro Disposal. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Michigan State University. [Link]

  • Safety Data Sheet - this compound. Angene Chemical. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Medicine: Proper Disposal. Nationwide Children's Hospital. [Link]

  • 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Drugfuture.com. [Link]

  • Chemical Waste Management Guide. Southern Illinois University. [Link]

  • Chemical Safety and Waste Management Manual. The University of Alabama at Birmingham. [Link]

  • 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. precisionFDA. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Chemical Waste. University of Maryland. [Link]

  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Drug Enforcement Administration (DEA). [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenoxy)propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenoxy)propane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.